molecular formula C11H22O7S B15602164 Mes-peg2-CH2-T-butyl ester

Mes-peg2-CH2-T-butyl ester

Katalognummer: B15602164
Molekulargewicht: 298.36 g/mol
InChI-Schlüssel: PDRNVEMWPWUFLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mes-peg2-CH2-T-butyl ester is a useful research compound. Its molecular formula is C11H22O7S and its molecular weight is 298.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H22O7S

Molekulargewicht

298.36 g/mol

IUPAC-Name

tert-butyl 2-[2-(2-methylsulfonyloxyethoxy)ethoxy]acetate

InChI

InChI=1S/C11H22O7S/c1-11(2,3)18-10(12)9-16-6-5-15-7-8-17-19(4,13)14/h5-9H2,1-4H3

InChI-Schlüssel

PDRNVEMWPWUFLE-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to Mes-peg2-CH2-T-butyl Ester: A Heterobifunctional Linker for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of Mes-peg2-CH2-T-butyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality that leverages the ubiquitin-proteasome system to induce the degradation of specific target proteins. This document details the chemical structure, physicochemical properties, a representative synthesis protocol, and its application in the construction of PROTACs. Experimental methodologies and data are presented to aid researchers and drug development professionals in the effective utilization of this linker.

Introduction to this compound

This compound, with the CAS Number 189104-56-1, is a valuable building block in the field of targeted protein degradation.[1] Its structure incorporates three key functional components: a mesylate group, a diethylene glycol (PEG2) spacer, and a tert-butyl ester protected carboxylic acid. This strategic design imparts desirable properties for its role as a PROTAC linker.

The mesylate serves as an excellent leaving group, facilitating nucleophilic substitution reactions for conjugation to a protein of interest (POI) ligand or an E3 ligase ligand.[1][2][3] The hydrophilic PEG2 spacer enhances the aqueous solubility and can influence the cell permeability of the resulting PROTAC molecule.[4] The tert-butyl ester protects a carboxylic acid, which, upon deprotection under acidic conditions, provides a handle for subsequent conjugation, typically to the other ligand required for the PROTAC construct.[1][2][3]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is illustrated below:

IUPAC Name: tert-butyl 3-(2-(2-(methylsulfonyloxy)ethoxy)ethoxy)propanoate[]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 189104-56-1[1]
Molecular Formula C11H22O7S[1]
Molecular Weight 298.4 g/mol [1]
Appearance Liquid[6]
Purity Typically ≥95%[6]
Storage Conditions -20°C[1]

Synthesis of this compound: A Representative Protocol

While specific proprietary synthesis methods may vary, a general and plausible synthetic route for this compound starting from commercially available materials is presented below. This protocol is based on established organic chemistry principles for etherification, esterification, and mesylation.

Experimental Protocol: Synthesis of tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
  • Materials: Diethylene glycol, tert-butyl acrylate (B77674), sodium hydride, anhydrous tetrahydrofuran (B95107) (THF).

  • To a solution of diethylene glycol (10 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, slowly add sodium hydride (1.1 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add tert-butyl acrylate (1 equivalent) dropwise.

  • Let the reaction proceed at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate.

Experimental Protocol: Mesylation to Yield this compound
  • Materials: tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate, methanesulfonyl chloride, triethylamine (B128534), anhydrous dichloromethane (B109758) (DCM).

  • Dissolve tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate (1 equivalent) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).

  • Stir the reaction mixture at 0 °C for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Application in PROTAC Synthesis

This compound is a versatile linker for the modular synthesis of PROTACs. The general strategy involves the sequential conjugation of the POI ligand and the E3 ligase ligand to the linker.

General Workflow for PROTAC Synthesis using this compound

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Synthetic Steps cluster_products Intermediates & Final Product poi_ligand POI Ligand (with nucleophile, e.g., -OH, -NH2) step1 Step 1: Nucleophilic Substitution poi_ligand->step1 mes_peg This compound mes_peg->step1 e3_ligand E3 Ligase Ligand (with nucleophile, e.g., -NH2) step3 Step 3: Amide Coupling e3_ligand->step3 intermediate1 POI-peg2-CH2-T-butyl ester step1->intermediate1 Formation of POI-Linker Intermediate step2 Step 2: Deprotection (Acidic Conditions) intermediate2 POI-peg2-CH2-COOH step2->intermediate2 Removal of T-butyl group final_protac Final PROTAC (POI-Linker-E3 Ligase) step3->final_protac Formation of Final PROTAC intermediate1->step2 intermediate2->step3

Fig. 1: General workflow for PROTAC synthesis.
Experimental Protocol: PROTAC Synthesis

Step 1: Conjugation of POI Ligand

  • Dissolve the POI ligand (containing a suitable nucleophile like a phenol (B47542) or amine, 1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or acetonitrile).

  • Add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine, 2-3 equivalents).

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Heat the reaction (e.g., 60-80 °C) and monitor by LC-MS until the starting material is consumed.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry, and concentrate. Purify the intermediate by flash chromatography.

Step 2: Deprotection of the T-butyl Ester

  • Dissolve the purified POI-peg2-CH2-T-butyl ester intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v).

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Once complete, remove the solvent and excess TFA under reduced pressure to yield the carboxylic acid intermediate.

Step 3: Amide Coupling with E3 Ligase Ligand

  • Dissolve the carboxylic acid intermediate (1 equivalent) in anhydrous DMF.

  • Add a peptide coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents).

  • Stir the mixture for 15-30 minutes at room temperature.

  • Add the E3 ligase ligand (containing a primary or secondary amine, 1.1 equivalents).

  • Stir the reaction at room temperature overnight.

  • Monitor the formation of the final PROTAC by LC-MS.

  • Upon completion, work up the reaction by diluting with an organic solvent and washing with aqueous solutions.

  • Purify the final PROTAC molecule by preparative HPLC.

Characterization and Performance Data

The synthesized PROTAC should be thoroughly characterized to confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC. The biological activity of the PROTAC is then assessed.

Table 2: Representative Biological Data for a Hypothetical PROTAC

ParameterDescriptionValue
DC50 Half-maximal degradation concentration50 nM
Dmax Maximum degradation>90%
Cell Line Human cell line expressing the target proteine.g., MCF-7
Treatment Time Duration of cell exposure to the PROTAC24 hours

Mechanism of Action: PROTAC-Induced Protein Degradation

The synthesized PROTAC mediates the degradation of the target protein by hijacking the cell's natural protein disposal system.

PROTAC_MoA cluster_components Cellular Components cluster_process Degradation Pathway poi Protein of Interest (POI) ternary_complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex protac PROTAC Molecule protac->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination Recruitment proteasome Proteasomal Degradation ubiquitination->proteasome Targeting degraded_poi Degraded POI Fragments proteasome->degraded_poi Degradation

Fig. 2: Mechanism of PROTAC-induced protein degradation.

Conclusion

This compound is a well-defined and versatile heterobifunctional linker that plays a crucial role in the development of PROTACs. Its distinct functional groups allow for a modular and systematic approach to PROTAC synthesis, enabling the fine-tuning of linker length and composition to optimize the degradation efficiency of the target protein. The experimental protocols and conceptual workflows provided in this guide serve as a valuable resource for researchers engaged in the design and synthesis of novel protein degraders.

References

"Mes-peg2-CH2-T-butyl ester" synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Mes-peg2-CH2-T-butyl ester

This guide provides a comprehensive overview of a proposed synthetic route for this compound, a bifunctional linker molecule commonly utilized in the field of drug development and chemical biology. The protocol is designed for researchers, scientists, and professionals in the drug development industry.

Synthetic Strategy Overview

The synthesis of this compound is proposed as a two-step process. The first step involves the synthesis of the precursor alcohol, tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate, via a Williamson ether synthesis by alkylating diethylene glycol with tert-butyl bromoacetate (B1195939). The second step is the mesylation of the terminal hydroxyl group of the precursor alcohol using methanesulfonyl chloride in the presence of a tertiary amine base. This strategy allows for the efficient and targeted synthesis of the final product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis.

StepReactionReactantsReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
1AlkylationDiethylene glycol, tert-Butyl bromoacetateSodium hydride (NaH)Tetrahydrofuran (THF)12-18Room Temperature60-70 (Estimated)
2Mesylationtert-Butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetateMethanesulfonyl chloride (MsCl), Triethylamine (B128534) (TEA)Dichloromethane (DCM)2-40 to Room Temperature>95[1]

Experimental Protocols

Step 1: Synthesis of tert-Butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate

This protocol describes the alkylation of diethylene glycol to form the precursor alcohol.

Materials:

  • Diethylene glycol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • tert-Butyl bromoacetate[2]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a stirred solution of diethylene glycol (2 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add tert-butyl bromoacetate (1 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate as a colorless oil.

Step 2: Synthesis of this compound (Mesylation)

This protocol details the conversion of the precursor alcohol to the final mesylated product.[1][3][4]

Materials:

  • tert-Butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the alcohol (1 equivalent) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.[3]

  • Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.[3]

  • Stir the reaction mixture at 0 °C for 2-4 hours.[3] If the reaction has not proceeded to completion as monitored by TLC, the reaction can be allowed to warm to room temperature and stirred for an additional 2 hours.[3]

  • Upon completion, dilute the reaction mixture with deionized water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with deionized water and brine.[3]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the desired product, this compound. The product can be further purified by column chromatography if necessary.

Synthesis Workflow Diagram

Synthesis_Workflow A Diethylene Glycol C NaH, THF A->C B tert-Butyl bromoacetate B->C D tert-Butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate (Precursor Alcohol) C->D  Step 1:  Alkylation E MsCl, TEA, DCM D->E F This compound (Final Product) E->F  Step 2:  Mesylation

Caption: Synthetic scheme for this compound.

References

Technical Guide: Molecular Weight of Mes-peg2-CH2-T-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed technical overview of the molecular weight and related properties of the compound Mes-peg2-CH2-T-butyl ester . This heterobifunctional linker is of significant interest in the fields of bioconjugation, pharmaceutical sciences, and drug delivery systems. It incorporates three key chemical motifs:

  • A mesylate (methanesulfonyl) group, which serves as an excellent leaving group for nucleophilic substitution reactions.

  • A hydrophilic diethylene glycol (PEG2 ) spacer, which enhances aqueous solubility and can modulate pharmacokinetic properties.

  • A tert-butyl (t-butyl) ester , which acts as a protecting group for a carboxylic acid, removable under acidic conditions.

Accurate determination of the molecular weight is critical for quantitative analysis, reaction stoichiometry, and characterization in mass spectrometry. This guide presents the molecular formula, average molecular weight, and monoisotopic mass, along with the computational methodology used for their determination.

Molecular Identity and Physicochemical Properties

The definitive structure for "this compound" is identified as tert-butyl 2-(2-(2-(methylsulfonyloxy)ethoxy)ethoxy)acetate . Based on this structure, the following properties have been determined.

Data Summary

All quantitative data pertaining to the molecular weight and elemental composition are summarized in the table below for quick reference.

ParameterValueReference(s)
Molecular Formula C₁₁H₂₂O₇S[1]
Average Molecular Weight 298.35 g/mol [1]
Monoisotopic Mass 298.10862 Da
Elemental Composition C: 44.28%, H: 7.43%, O: 37.54%, S: 10.75%

Computational Methodology

The molecular weight and associated properties presented in this guide were determined through a computational approach based on the compound's molecular formula.

Determination of Molecular Formula

The molecular formula, C₁₁H₂₂O₇S, was established by summing the constituent atoms from each functional group within the molecule:

  • Methanesulfonyl group (CH₃SO₂-) : 1 Carbon, 3 Hydrogen, 2 Oxygen, 1 Sulfur

  • PEG2 Linker (-O(CH₂CH₂)₂O-) : 4 Carbon, 8 Hydrogen, 3 Oxygen

  • Acetate t-butyl ester (-CH₂COOC(CH₃)₃) : 6 Carbon, 11 Hydrogen, 2 Oxygen

The sum of these components confirms the final molecular formula.

Calculation of Average Molecular Weight

The average molecular weight is calculated by summing the standard atomic weights of the constituent atoms, which are the weighted averages of their natural isotopic abundances.[2] The standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC) were used for this calculation.[3][4]

  • Carbon (C): 12.011 u[5][6]

  • Hydrogen (H): 1.008 u[7]

  • Oxygen (O): 15.999 u[8][9]

  • Sulfur (S): 32.06 u[1][10]

Formula: Average MW = (11 × 12.011) + (22 × 1.008) + (7 × 15.999) + (1 × 32.06) Average MW = 132.121 + 22.176 + 111.993 + 32.06 = 298.35 g/mol

Calculation of Monoisotopic Mass

The monoisotopic mass is calculated by summing the masses of the most abundant stable isotope of each element in the molecule.[11][12] This value is crucial for high-resolution mass spectrometry analysis.

  • ¹²C: 12.000000 u

  • ¹H: 1.007825 u

  • ¹⁶O: 15.994915 u

  • ³²S: 31.972071 u

Formula: Monoisotopic Mass = (11 × 12.000000) + (22 × 1.007825) + (7 × 15.994915) + (1 × 31.972071) Monoisotopic Mass = 132.000000 + 22.17215 + 111.964405 + 31.972071 = 298.10862 Da

Visualization of Molecular Composition

The following diagram illustrates the logical relationship between the core functional groups of this compound and their contribution to the overall molecular formula.

MolecularComposition cluster_molecule This compound cluster_components Constituent Functional Groups Total Total Molecular Formula C₁₁H₂₂O₇S Avg. MW: 298.35 g/mol Mes Mesylate Group (CH₃SO₂) C₁H₃O₂S₁ Mes->Total + PEG2 PEG2 Linker (C₄H₈O₃) C₄H₈O₃ PEG2->Total + Ester Acetate t-butyl Ester (C₆H₁₁O₂) C₆H₁₁O₂ Ester->Total +

Caption: Compositional breakdown of this compound.

References

Technical Guide: Mes-peg2-CH2-T-butyl ester (CAS No. 189104-56-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mes-peg2-CH2-T-butyl ester, with the CAS number 189104-56-1, is a heterobifunctional linker commonly employed in the fields of bioconjugation and drug development.[1][2] This molecule incorporates a discrete two-unit polyethylene (B3416737) glycol (PEG2) chain, which enhances the water-solubility and pharmacokinetic properties of the resulting conjugates.[1][2] Its two distinct functional groups, a mesylate and a t-butyl ester, allow for sequential and controlled conjugation reactions. The mesylate group serves as an excellent leaving group for nucleophilic substitution, while the t-butyl ester acts as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions.[1][2] These characteristics make it a valuable tool in the synthesis of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is compiled from chemical suppliers.

PropertyValueReference
CAS Number 189104-56-1[1]
Molecular Formula C11H22O7S[1]
Molecular Weight 298.4 g/mol [1]
Purity Typically ≥98%[1]
Appearance Varies (often a colorless to pale yellow liquid or oil)General knowledge
Storage Conditions -20°C[1]

Core Applications

The bifunctional nature of this compound makes it a versatile linker in several advanced drug development applications:

  • PROTACs: This linker is well-suited for the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[3][4] The linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The PEG component of the linker can improve the solubility and cell permeability of the PROTAC molecule.[4]

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells.[5][6] PEG linkers like this compound can enhance the stability and solubility of the ADC, and influence its pharmacokinetic profile.[5][6][7]

  • Bioconjugation: More broadly, this linker can be used to connect various molecules, such as peptides, oligonucleotides, and small molecules, to other molecules or surfaces, imparting the beneficial properties of the PEG spacer.

Experimental Protocols

The following are detailed, representative protocols for the key chemical transformations involving this compound. These protocols are based on general procedures for t-butyl ester deprotection and mesylate substitution reactions and may require optimization for specific substrates.

Protocol 1: Deprotection of the t-Butyl Ester Group

This procedure removes the t-butyl protecting group to reveal the free carboxylic acid.

Materials:

  • This compound conjugate

  • Dichloromethane (B109758) (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the this compound conjugate in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add trifluoroacetic acid (TFA) to the solution. A common concentration range is 20-50% (v/v) of TFA in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting crude product, the free carboxylic acid, can then be used in the next synthetic step or purified further if necessary.

Protocol 2: Nucleophilic Substitution of the Mesylate Group with a Primary Amine

This protocol describes the reaction of the mesylate group with a primary amine to form a secondary amine linkage.

Materials:

  • This compound

  • Primary amine-containing molecule (e.g., a protein ligand)

  • Anhydrous, non-protic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the primary amine-containing molecule and this compound in the chosen anhydrous solvent under an inert atmosphere. A slight molar excess of the amine (1.1-1.5 equivalents) is often used.

  • Add the non-nucleophilic base to the reaction mixture. Typically, 2-3 equivalents of the base are used.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) overnight.

  • Monitor the reaction progress by LC-MS or TLC to confirm the formation of the desired product and consumption of the starting materials.

  • Once the reaction is complete, the crude product can be worked up by diluting the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and washing with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove the base and other water-soluble impurities.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The final product can be purified using standard techniques such as flash column chromatography or preparative HPLC.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Deprotection Mes-peg2-CH2-T-butyl_ester This compound (CAS: 189104-56-1) Reaction1 Reaction with Base (e.g., DIPEA in DMF) Mes-peg2-CH2-T-butyl_ester->Reaction1 Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Reaction1 Intermediate Intermediate Product (R-NH-peg2-CH2-T-butyl ester) Reaction1->Intermediate Reaction2 Acidic Condition (e.g., TFA in DCM) Intermediate->Reaction2 Final_Product Final Bioconjugate (R-NH-peg2-CH2-COOH) Reaction2->Final_Product

Caption: General workflow for bioconjugation using this compound.

Conceptual Signaling Pathway: PROTAC-Mediated Protein Degradation

G cluster_PROTAC PROTAC Molecule PROTAC PROTAC Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target_Ligand Target Protein Ligand Linker Mes-peg2 Linker E3_Ligand E3 Ligase Ligand Target_Protein Target Protein of Interest (e.g., Oncogenic Protein) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling dissociation Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

References

The Strategic Application of Mes-peg2-CH2-T-butyl ester in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, particularly in the realm of targeted protein degradation and bioconjugation, the molecular architecture of linker molecules is a critical determinant of efficacy. Among these, Mes-peg2-CH2-T-butyl ester has emerged as a valuable heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This technical guide provides a comprehensive overview of its properties, suppliers, pricing, and, most importantly, its application in pioneering research areas such as Proteolysis Targeting Chimeras (PROTACs).

Core Compound Profile

This compound is a chemical entity designed for covalent modification of molecules to enhance their physicochemical properties. Its structure features a short di-ethylene glycol (PEG2) spacer, which imparts hydrophilicity, a mesylate (Ms) group, and a tert-butyl ester protected carboxylic acid.

  • PEG Spacer: The PEG2 component enhances the aqueous solubility of the conjugated molecule, a crucial attribute for improving the bioavailability and formulation of hydrophobic drugs.[1][2]

  • Mesylate Group: The mesylate is an excellent leaving group, facilitating nucleophilic substitution reactions, typically with amine or thiol groups on target molecules.[3]

  • Tert-butyl Ester: This group serves as a protecting group for a carboxylic acid functionality. It is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the carboxylic acid for subsequent conjugation steps.

Supplier and Pricing Overview

For researchers planning to incorporate this compound into their synthetic workflows, several suppliers offer this reagent. The following table summarizes the available quantitative data from prominent vendors.

SupplierCatalog NumberPurityQuantityPrice (USD)
BroadPharm BP-40612>98%250 mg$360.00
500 mg$620.00
1 g$880.00
MedChemExpress HY-172294>98%10 mginquire
50 mginquire
100 mginquire
ChemicalBook CB53308331>98%250 mg$360.00
500 mg$620.00
1 g$880.00

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Application in PROTAC Synthesis: A Detailed Experimental Protocol

The primary application of this compound is in the synthesis of PROTACs. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker plays a pivotal role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

The following is a generalized, representative protocol for the synthesis of a PROTAC using a mesylate-functionalized PEG linker like this compound. This protocol assumes the user has a target protein ligand with a free amine or thiol group and an E3 ligase ligand with a functional group suitable for subsequent coupling after deprotection of the t-butyl ester.

Step 1: Conjugation of the Mesylate-PEG-linker to the Target Protein Ligand (Warhead)

  • Reagent Preparation:

    • Dissolve the amine-containing target protein ligand (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM)).

    • Dissolve this compound (1.1 eq) in the same solvent.

    • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (3.0 eq), to the reaction mixture to act as a proton scavenger.

  • Reaction:

    • Add the this compound solution to the target protein ligand solution under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting conjugate (Warhead-PEG2-t-butyl ester) by flash column chromatography on silica (B1680970) gel.

Step 2: Deprotection of the t-Butyl Ester

  • Reaction:

    • Dissolve the purified Warhead-PEG2-t-butyl ester in DCM.

    • Add Trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring and Work-up:

    • Monitor the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. Co-evaporation with a solvent like toluene (B28343) can aid in the complete removal of TFA.

Step 3: Coupling of the Warhead-PEG-acid to the E3 Ligase Ligand (Anchor)

  • Reagent Preparation:

    • Dissolve the deprotected Warhead-PEG2-acid (1.0 eq) and the amine-containing E3 ligase ligand (1.1 eq) in anhydrous DMF.

    • Add a peptide coupling reagent, such as HATU (1.2 eq), and DIPEA (3.0 eq).

  • Reaction:

    • Stir the reaction mixture at room temperature overnight under an inert atmosphere.

  • Monitoring and Work-up:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC) to obtain the high-purity product.

Visualizing Workflows and Pathways

Diagram 1: PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Warhead Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Anchor Conjugation Warhead_NH2 Target Ligand (Warhead-NH2) Conjugation Nucleophilic Substitution Warhead_NH2->Conjugation Mes_PEG_tBu This compound Mes_PEG_tBu->Conjugation Warhead_PEG_tBu Warhead-PEG-tBu Conjugation->Warhead_PEG_tBu Deprotection Acidic Deprotection (TFA) Warhead_PEG_tBu->Deprotection Warhead_PEG_COOH Warhead-PEG-COOH Deprotection->Warhead_PEG_COOH Amide_Coupling Amide Coupling (HATU) Warhead_PEG_COOH->Amide_Coupling Anchor_NH2 E3 Ligase Ligand (Anchor-NH2) Anchor_NH2->Amide_Coupling PROTAC Final PROTAC Amide_Coupling->PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Diagram 2: The Impact of PEGylation on Pharmacokinetics

PEGylation_PK_Impact cluster_molecule Therapeutic Molecule cluster_pegylation PEGylation Process cluster_pk Pharmacokinetic Improvements cluster_pd Therapeutic Outcome Molecule Drug / Biologic Conjugation Bioconjugation Molecule->Conjugation PEG_Linker This compound PEG_Linker->Conjugation PEG_Molecule PEGylated Molecule Conjugation->PEG_Molecule Increased_Solubility Increased Solubility PEG_Molecule->Increased_Solubility Reduced_Clearance Reduced Renal Clearance PEG_Molecule->Reduced_Clearance Longer_HalfLife Longer Half-Life Increased_Solubility->Longer_HalfLife Reduced_Clearance->Longer_HalfLife Enhanced_Efficacy Enhanced Therapeutic Efficacy Longer_HalfLife->Enhanced_Efficacy

Caption: How PEGylation enhances a molecule's therapeutic potential.

Conclusion

This compound is a versatile and valuable tool for researchers in drug development. Its well-defined structure and bifunctional nature allow for the precise and controlled modification of therapeutic molecules. The enhanced solubility and pharmacokinetic properties imparted by the PEG linker are particularly beneficial in the design of next-generation therapeutics like PROTACs. This guide provides a foundational understanding of this reagent, its procurement, and a practical framework for its application in the laboratory. As the field of targeted therapies continues to evolve, the strategic use of such specialized linkers will undoubtedly play a crucial role in the development of more effective and safer medicines.

References

An In-Depth Technical Guide to the Solubility of Mes-peg2-CH2-T-butyl ester in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Mes-peg2-CH2-T-butyl ester, a heterobifunctional linker commonly utilized in the development of bioconjugates and targeted drug delivery systems. Understanding the solubility of this polyethylene (B3416737) glycol (PEG) derivative is critical for its effective handling, reaction optimization, and purification. This document outlines its qualitative solubility in various organic solvents, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for assessing its solubility profile.

Introduction to this compound

This compound is a valuable chemical tool featuring a mesylate group, a short diethylene glycol (PEG2) spacer, and a t-butyl ester protected carboxylic acid. The mesylate serves as an excellent leaving group for nucleophilic substitution reactions, while the PEG spacer enhances the hydrophilicity and biocompatibility of the resulting conjugate[1][2][3]. The t-butyl ester provides a stable protecting group for the carboxylic acid, which can be deprotected under acidic conditions for subsequent conjugation steps[1][2]. The interplay of these functional groups dictates the molecule's solubility in different solvent systems.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound and Structurally Related PEG Derivatives in Common Organic Solvents

SolventChemical ClassPolarityThis compound SolubilityGeneral PEG Derivative Solubility
Dimethyl Sulfoxide (DMSO)SulfoxidePolar AproticSoluble[4][5]Soluble
Dichloromethane (DCM)ChlorinatedPolar AproticSoluble[4][5]Soluble
Dimethylformamide (DMF)AmidePolar AproticSoluble[4][5]Soluble
ChloroformChlorinatedPolar AproticLikely SolubleSoluble
AcetonitrileNitrilePolar AproticLikely SolubleSoluble
TolueneAromatic HydrocarbonNonpolarLikely SolubleLess Soluble
EthanolAlcoholPolar ProticLikely SolubleLess Soluble
Diethyl EtherEtherNonpolarLikely InsolubleInsoluble
HexaneAliphatic HydrocarbonNonpolarLikely InsolubleInsoluble

Note: "Soluble" indicates that the compound is expected to dissolve to a practical extent for most laboratory applications. "Less Soluble" suggests that solubility may be limited and require heating or larger solvent volumes. "Likely Soluble/Insoluble" is inferred from the behavior of structurally similar PEG derivatives.

Experimental Protocol for Determining Solubility in Organic Solvents

To obtain quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a reliable gravimetric method for determining the solubility of this compound in various organic solvents.

3.1. Materials and Equipment

  • This compound

  • Selected organic solvents (e.g., DMSO, DCM, DMF, Chloroform, Acetonitrile)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the organic solvent)

  • Pipettes

  • Evaporating dish or pre-weighed vials

  • Vacuum oven or desiccator

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial.

    • Pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

    • Securely cap the vial and record the total mass.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation:

    • After incubation, visually inspect the vial to confirm the presence of undissolved solid.

    • Centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 10 minutes to pellet the excess solid.

  • Sample Collection and Solvent Evaporation:

    • Carefully draw a known volume (e.g., 1.0 mL) of the supernatant using a pipette, ensuring no solid particles are disturbed. To further ensure the removal of any suspended particles, pass the supernatant through a 0.22 µm syringe filter into a pre-weighed evaporating dish or vial.

    • Place the evaporating dish in a vacuum oven at a temperature below the boiling point of the solvent until all the solvent has evaporated. Alternatively, the dish can be placed in a desiccator under vacuum.

    • Once the solvent is fully evaporated, weigh the evaporating dish containing the dried solute.

    • Repeat the drying and weighing steps until a constant mass is achieved.

3.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant taken in mL)

3.4. Analytical Methods for Quantification

For a more precise quantification of the dissolved solute, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[6][7][][9][10][11]

  • HPLC: A reversed-phase HPLC method with a suitable detector (e.g., ELSD or CAD, as PEG compounds often lack a strong chromophore) can be developed to quantify the concentration of this compound in the saturated solution.[][9][10][12][13] A calibration curve with known concentrations of the compound would be required.

  • qNMR: Quantitative NMR (qNMR) can be used to determine the concentration of the solute in the saturated solution by integrating the signal of a characteristic proton of this compound relative to a known concentration of an internal standard.[6][14][15][16][17]

Visualizing Experimental and Logical Workflows

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G A 1. Sample Preparation - Add excess solute to solvent B 2. Equilibration - Incubate at constant temperature (24h) A->B C 3. Phase Separation - Centrifuge to pellet excess solid B->C D 4. Supernatant Collection - Filter supernatant C->D E 5. Solvent Evaporation - Dry to constant weight D->E F 6. Calculation - Determine solubility (mg/mL) E->F

Caption: Experimental workflow for gravimetric solubility determination.

4.2. Logical Flow for Solubility Assessment

This diagram outlines the decision-making process for handling and utilizing this compound based on its solubility.

G node_process node_process start Start: Need to dissolve This compound solvent_choice Select Solvent based on Qualitative Data (Table 1) start->solvent_choice dissolution_check Does it dissolve at required concentration? solvent_choice->dissolution_check yes_node Yes dissolution_check->yes_node no_node No dissolution_check->no_node proceed Proceed with experiment/reaction yes_node->proceed troubleshoot Troubleshoot: - Try alternative solvent - Gentle heating - Sonication no_node->troubleshoot reassess Re-evaluate solvent system troubleshoot->reassess reassess->solvent_choice

Caption: Decision-making flowchart for solvent selection and use.

Conclusion

This compound exhibits good solubility in common polar aprotic organic solvents such as DMSO, DCM, and DMF. For applications requiring precise concentration knowledge or for exploring its solubility in other solvent systems, the detailed experimental protocol provided in this guide will enable researchers to generate reliable quantitative data. The logical workflow presented offers a practical approach to solvent selection and troubleshooting for the effective use of this versatile PEG linker in research and development.

References

Stability and Storage of Mes-peg2-CH2-T-butyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Mes-peg2-CH2-T-butyl ester, a heterobifunctional PEG linker. This document synthesizes available data on the stability of its constituent functional groups—a methanesulfonyl (mesylate) ester, a polyethylene (B3416737) glycol (PEG) linker, and a tert-butyl (t-butyl) ester—to provide a robust understanding of its handling and storage requirements. Detailed experimental protocols for stability assessment are also provided to aid researchers in their drug development and bioconjugation applications.

Introduction to this compound

This compound is a valuable tool in chemical biology and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Its structure comprises three key functional components:

  • Mesylate Group: An excellent leaving group, facilitating nucleophilic substitution reactions for conjugation to a target molecule.

  • PEG2 Linker: A short, hydrophilic diethylene glycol spacer that enhances solubility and can favorably influence the pharmacokinetic properties of the resulting conjugate.

  • T-butyl Ester: A protecting group for a carboxylic acid, which is stable under many conditions but can be selectively removed under acidic conditions to reveal a new functional handle for further modification.

Understanding the stability of this linker is critical for its effective use, from storage and handling to reaction setup and purification of the final conjugate.

Recommended Storage Conditions

Based on information from various suppliers and the known properties of the functional groups, the following storage conditions are recommended to ensure the long-term integrity of this compound:

ConditionRecommendationRationale
Temperature Long-term: -20°CShort-term: 2-8°CMinimizes potential degradation from hydrolysis and other reactions. Some suppliers suggest long-term stability for years at -20°C[1][2].
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The compound may be sensitive to moisture and oxidation.
Light Protect from light.To prevent any potential photolytic degradation.
Moisture Keep in a dry environment in a tightly sealed container.The mesylate and t-butyl ester groups are susceptible to hydrolysis.
In Solution For solutions in organic solvents, store at -20°C or -80°C for extended stability. One supplier suggests storage at -80°C for up to 6 months and at -20°C for up to 1 month when in solvent[2].Minimizes solvent-mediated degradation.

Chemical Stability Profile

The overall stability of this compound is determined by the lability of its most sensitive functional group under given conditions. The primary degradation pathways are anticipated to be hydrolysis of the mesylate and t-butyl esters.

pH Stability

The stability of the molecule is highly dependent on pH due to the susceptibility of the ester and mesylate groups to acid- and base-catalyzed hydrolysis.

  • Acidic Conditions (pH < 4): Under acidic conditions, the t-butyl ester is the most labile group and will be deprotected to reveal the corresponding carboxylic acid. This deprotection is a common synthetic step, often achieved with reagents like trifluoroacetic acid (TFA)[3].

  • Neutral Conditions (pH 6-8): At neutral pH, the t-butyl ester is relatively stable, with an estimated half-life of several days at room temperature for analogous compounds[4]. The mesylate group, while a good leaving group, exhibits a degree of stability in neutral aqueous solutions, with hydrolysis being relatively slow[5][6][7]. However, over extended periods or at elevated temperatures, hydrolysis of the mesylate to the corresponding alcohol can be expected.

  • Basic Conditions (pH > 8): The t-butyl ester is highly susceptible to hydrolysis under basic conditions[4]. The mesylate group is also prone to hydrolysis in basic media. Therefore, prolonged exposure to basic conditions should be avoided.

Thermal Stability

Elevated temperatures will accelerate the degradation of the molecule, particularly hydrolysis. While specific data for this compound is not available, thermal deprotection of t-butyl esters in protic solvents at high temperatures (120-240°C) has been reported, indicating the lability of this group at elevated temperatures[8][9]. It is recommended to handle the compound at ambient or sub-ambient temperatures whenever possible.

Oxidative Stability

The polyethylene glycol (PEG) ether backbone can be susceptible to oxidative degradation[10]. Therefore, exposure to strong oxidizing agents should be avoided.

Stability in Protic Solvents

In protic solvents, particularly in the presence of nucleophiles, the mesylate group can undergo solvolysis or nucleophilic substitution. The rate of this process will depend on the solvent, temperature, and the nucleophilicity of any other species present.

The following table summarizes the inferred stability of the functional groups under various conditions based on data from analogous compounds.

ConditionMesylate Group StabilityPEG Linker Stabilityt-Butyl Ester StabilityPrimary Degradation Pathway
Strongly Acidic (e.g., TFA) Generally stableGenerally stableLabile Deprotection of t-butyl ester
Neutral Aqueous (pH 7, RT) Moderately stable, slow hydrolysisStableStable (t½ ~5 days for similar esters)[4]Slow hydrolysis of mesylate
Basic Aqueous (pH 11, RT) Labile StableVery Labile (t½ ~8 min for similar esters)[4]Hydrolysis of t-butyl ester and mesylate
Elevated Temperature Susceptible to hydrolysis/solvolysisSusceptible to degradationSusceptible to thermolysis/hydrolysisAccelerated hydrolysis/thermolysis
Oxidizing Agents Generally stableSusceptible to oxidation Generally stableOxidation of PEG backbone

Experimental Protocols for Stability Assessment

To determine the stability of this compound under specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions and analyzing the amount of remaining parent compound and the formation of degradation products over time.

General Workflow for a Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound in a suitable solvent (e.g., ACN) acid Acid Hydrolysis (e.g., 0.1 M HCl) prep->acid Aliquot stock solution base Base Hydrolysis (e.g., 0.1 M NaOH) prep->base Aliquot stock solution ox Oxidation (e.g., 3% H2O2) prep->ox Aliquot stock solution therm Thermal Stress (e.g., 60°C in solution) prep->therm Aliquot stock solution photo Photolytic Stress (ICH Q1B guidelines) prep->photo Aliquot stock solution sampling Sample at various time points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling ox->sampling therm->sampling photo->sampling quench Quench reaction (if necessary, e.g., neutralize pH) sampling->quench hplc Analyze by Stability-Indicating HPLC-MS/MS or HPLC-CAD quench->hplc quant Quantify parent compound and degradation products hplc->quant

Caption: Experimental workflow for a forced degradation study.

Preparation of Stock and Stress Solutions
  • Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a non-reactive organic solvent such as acetonitrile (B52724).

  • Stress Solutions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of ~100 µg/mL.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide (B78521) to a final concentration of ~100 µg/mL.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of ~100 µg/mL.

    • Thermal Degradation: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of ~100 µg/mL.

Stress Conditions and Sampling
  • Incubate the stress solutions at a controlled temperature (e.g., 40°C or 60°C). A control sample (in 50:50 acetonitrile/water) should be kept at 4°C.

  • For photostability, expose the solution to light conditions as specified in ICH guideline Q1B.

  • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each stress condition.

  • For the acidic and basic samples, immediately neutralize the aliquot with an equivalent amount of base or acid, respectively, to stop the degradation.

  • Store all collected samples at a low temperature (e.g., -20°C) until analysis.

Analytical Methodology: Stability-Indicating HPLC-MS/MS

A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for the quantification of each.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS) or a charged aerosol detector (CAD) is recommended.

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically effective for separating the parent compound and its more polar degradation products.

  • Detection:

    • MS/MS: Mass spectrometry provides high sensitivity and selectivity. The parent compound and potential degradation products can be monitored using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

    • CAD: A charged aerosol detector is a universal detector that provides a response proportional to the mass of the analyte, making it suitable for quantifying compounds that lack a UV chromophore, such as PEGylated molecules.

  • Method Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and sensitivity according to ICH guidelines.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways can be anticipated:

G cluster_main cluster_degradation parent This compound acid_prod Mes-peg2-CH2-COOH (Acidic Hydrolysis) parent->acid_prod  Acidic  Conditions mes_hydrolysis HO-peg2-CH2-T-butyl ester (Mesylate Hydrolysis) parent->mes_hydrolysis  Neutral/Basic  Hydrolysis full_hydrolysis HO-peg2-CH2-COOH (Full Hydrolysis) acid_prod->full_hydrolysis  Neutral/Basic  Hydrolysis mes_hydrolysis->full_hydrolysis  Acidic  Conditions

Caption: Potential hydrolytic degradation pathways.

Conclusion

This compound is a versatile linker whose stability is governed by its three main functional groups. The t-butyl ester is the most sensitive moiety under acidic conditions, while both the t-butyl ester and the mesylate group are susceptible to hydrolysis under basic conditions. For optimal stability, the compound should be stored at low temperatures, protected from light and moisture, and under an inert atmosphere. For applications requiring high stability, exposure to acidic and basic conditions should be minimized. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments tailored to their specific needs, ensuring the reliable performance of this important chemical tool in their research and development endeavors.

References

Introduction: The Crucial Role of Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to PEGylated Linkers in Bioconjugation for Researchers and Drug Development Professionals

Bioconjugation, the chemical coupling of two or more molecules where at least one is a biomolecule, has become a cornerstone of modern biotechnology and pharmaceutical development.[1] This powerful technique enables the creation of novel therapeutic and diagnostic agents, such as antibody-drug conjugates (ADCs), imaging agents, and targeted drug delivery systems. At the heart of this technology lies the linker, a chemical moiety that connects the constituent parts of the bioconjugate.

Among the most versatile and widely utilized tools in this field are linkers incorporating polyethylene (B3416737) glycol (PEG).[2][3] PEGylation, the process of covalently attaching PEG chains to molecules, has revolutionized drug delivery by profoundly altering the physicochemical and pharmacological properties of biotherapeutics.[4][5][6] PEG linkers serve as flexible, hydrophilic spacers that not only connect different molecular entities but also impart significant benefits to the final conjugate.[1][2]

This guide provides a comprehensive technical overview of PEGylated linkers, covering their fundamental properties, diverse chemistries, impact on drug performance, and the experimental protocols essential for their successful implementation.

Core Principles of PEGylation: Enhancing Therapeutic Performance

The conjugation of PEG chains to a biomolecule—be it a protein, peptide, or small molecule—confers several advantageous properties that enhance its therapeutic profile.[6][7] This is primarily due to PEG's unique characteristics: it is a non-toxic, non-immunogenic, highly water-soluble, and flexible polymer.[6][8][9]

Key Benefits of PEGylation:

  • Improved Pharmacokinetics : The primary advantage of PEGylation is the extension of a drug's circulating half-life.[4][10] The large hydrodynamic radius of the PEG chain reduces renal clearance and protects the bioconjugate from proteolytic degradation, leading to a longer residence time in the body and allowing for less frequent dosing.[5][7][11]

  • Reduced Immunogenicity : The flexible PEG chain forms a hydrophilic cloud around the biomolecule, masking its surface epitopes from the host's immune system.[1][2][11][12] This "stealth effect" can significantly diminish the immunogenicity of therapeutic proteins, reducing the risk of adverse immune responses.[13]

  • Enhanced Solubility and Stability : PEG is highly soluble in aqueous solutions and can increase the solubility of hydrophobic drugs or proteins, preventing aggregation.[1][2][5][8] This property is crucial for formulation and delivery. Furthermore, the PEG shield protects the biomolecule from enzymatic degradation, enhancing its overall stability.[1][11]

  • Tunable Properties : The ability to vary the length and architecture (linear vs. branched) of the PEG chain allows for precise control over the bioconjugate's properties to achieve the optimal balance between pharmacokinetics and bioactivity.[1][3]

cluster_0 PEGylated Bioconjugate Bioconjugate Biomolecule (e.g., Antibody) Attachment Site PEG Linker Spacer & Solubilizer Payload (e.g., Drug) Therapeutic Agent

Caption: General structure of a bioconjugate featuring a central PEGylated linker.

Types and Architectures of PEGylated Linkers

PEG linkers are not monolithic; they are available with a wide array of reactive functional groups and in different structural forms to suit various conjugation strategies. The choice of linker is critical and depends on the target functional groups on the biomolecule and the desired properties of the final conjugate.[3]

3.1. Functionality: The Reactive Termini

The functional groups at the ends of the PEG chain dictate its reactivity and how it will attach to the target molecule.

  • Amine-Reactive (NHS Esters) : N-hydroxysuccinimide (NHS) esters are among the most common functional groups used for PEGylation. They react efficiently with primary amines, such as those on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[1][14]

  • Thiol-Reactive (Maleimides) : Maleimide groups are highly specific for thiol (sulfhydryl) groups found on cysteine residues. This chemistry is often used for site-specific conjugation, as free cysteines are less abundant on protein surfaces than lysines.[1][15][16]

  • Click Chemistry (Azides, Alkynes, DBCO) : Bioorthogonal click chemistry linkers, such as those containing azide (B81097) or alkyne groups, allow for highly specific and efficient conjugation in complex biological environments without interfering with native biological processes.[1][2] DBCO (Dibenzocyclooctyne) linkers enable copper-free click reactions.[1]

  • Hydrazide and Aldehyde/Ketone Reactive : Hydrazide-PEG linkers react with aldehydes or ketones to form hydrazone bonds, a method often used for labeling oxidized glycans on antibodies.[1]

  • Biotin-PEG Linkers : These linkers incorporate a biotin (B1667282) moiety for strong and specific binding to streptavidin, which is useful for affinity purification and detection applications.[1][2]

3.2. Architecture: Linear, Branched, and Beyond

  • Linear PEG Linkers : These are the simplest form, consisting of a straight PEG chain with functional groups at one or both ends. They are cost-effective and offer precise control over linker length.[3]

  • Branched PEG Linkers : These feature multiple PEG arms extending from a central core. Branched structures provide a more profound shielding effect, leading to superior protection from enzymatic degradation and immune recognition compared to linear PEGs of the same molecular weight.[2][3]

  • Multi-Arm PEG Linkers : These are used to attach multiple payloads or to create complex, multifunctional conjugates.

  • Cleavable PEG Linkers : These linkers are designed with a chemically labile bond (e.g., disulfide, ester) that can be broken under specific physiological conditions, such as the reductive environment inside a cell or the low pH of a tumor.[2][9] This allows for the controlled release of a payload at the target site.

cluster_0 The 'Stealth Effect' of PEGylation cluster_1 b Bioconjugate p Proteolytic Enzyme i Immune Cell p->b Blocked i->b  Blocked peg_cloud

Caption: The PEG cloud shields the bioconjugate from immune cells and enzymes.

Impact of Linker Properties on Efficacy: A Quantitative Look

The choice of PEG linker, particularly its length, can have a profound impact on the therapeutic index of a bioconjugate. This decision involves a trade-off between improving pharmacokinetics and potentially reducing the biological activity of the attached molecule due to steric hindrance.[17][18]

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0x
PEG4~6.20.73x
PEG8~4.50.53x
PEG12~3.90.46x
Data synthesized from a study on a non-binding IgG conjugated to MMAE with a DAR of 8.[19]

Table 2: Effect of PEG Linker Length on In Vivo Antitumor Activity

Treatment Group (Doxorubicin Liposomes)Tumor Size Reduction vs. Control
Dox/FL-2K (2000 Da PEG Linker)~20%
Dox/FL-5K (5000 Da PEG Linker)~25%
Dox/FL-10K (10,000 Da PEG Linker)>40%
Data from a study on folate-linked liposomes, where a longer PEG linker enhanced tumor accumulation and efficacy.[20][21]

These tables illustrate a clear trend: longer PEG linkers generally decrease clearance rates and can enhance in vivo efficacy, particularly for nanoparticle-based delivery systems.[17][20] However, the optimal length is specific to the antibody, payload, and target, requiring empirical validation.[17]

Challenges and Considerations: The Immunogenicity of PEG

While PEG is generally considered non-immunogenic, a growing body of evidence indicates that pre-existing and treatment-induced anti-PEG antibodies can occur in patients.[12][22][23][24] These antibodies can lead to accelerated blood clearance (ABC) of the PEGylated drug, reducing its efficacy and potentially causing hypersensitivity reactions.[22][24] This has prompted research into alternative hydrophilic polymers and strategies to mitigate the immunogenicity of PEGylated therapeutics.[23]

Experimental Protocols

Successful bioconjugation requires robust and well-characterized experimental procedures. Below are detailed methodologies for common PEGylation and characterization experiments.

6.1. Protocol 1: Amine-Reactive PEGylation using PEG-NHS Ester

This protocol describes the conjugation of a PEG-NHS ester to primary amines (e.g., lysine residues) on a protein.[14]

  • Materials :

    • Protein solution in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.5–8.5.[1]

    • mPEG-NHS ester (e.g., mPEG-Succinimidyl Carboxymethyl Ester).

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve the PEG reagent.

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

    • Purification system (e.g., Size Exclusion Chromatography or Dialysis).[1]

  • Procedure :

    • Preparation : Dissolve the protein in the reaction buffer at a known concentration (e.g., 1-10 mg/mL).

    • Reagent Preparation : Immediately before use, dissolve the mPEG-NHS ester in a small volume of anhydrous DMF or DMSO.

    • Conjugation : Add a calculated molar excess (e.g., 5- to 20-fold) of the dissolved PEG reagent to the protein solution while gently stirring.

    • Incubation : Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.

    • Quenching : Stop the reaction by adding the quenching buffer to consume any unreacted NHS ester.

    • Purification : Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC), dialysis, or ultrafiltration.[1][11]

6.2. Protocol 2: Thiol-Reactive PEGylation using PEG-Maleimide

This protocol is for site-specific conjugation to a free cysteine residue.[16]

  • Materials :

    • Protein with a free thiol group in a degassed buffer, pH 6.5–7.5.

    • Reducing agent (e.g., TCEP, if reducing disulfide bonds is necessary).[19]

    • mPEG-Maleimide.

    • Purification system (SEC).

  • Procedure :

    • Antibody Reduction (if necessary) : If targeting interchain disulfides, incubate the antibody with a 10-20 fold molar excess of TCEP at 37°C for 1-2 hours to generate free thiols.[19]

    • Conjugation : Add a 5- to 10-fold molar excess of mPEG-Maleimide to the protein solution.

    • Incubation : Incubate the reaction mixture for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

    • Purification : Purify the PEGylated conjugate using an appropriate SEC column to separate the product from unreacted reagents.[19]

6.3. Protocol 3: Characterization of PEGylated Bioconjugates

Confirming successful conjugation and characterizing the product is a critical step.

  • SDS-PAGE Analysis :

    • Prepare an appropriate percentage polyacrylamide gel (e.g., 4-12% gradient).[11]

    • Load samples of the un-PEGylated protein, the reaction mixture, and the purified conjugate.

    • Run the gel and visualize the bands using a suitable stain (e.g., Coomassie Blue).

    • Expected Result : A successful PEGylation will result in a distinct band shift to a higher apparent molecular weight for the PEGylated protein compared to the native protein.[11] The degree of shift corresponds to the size of the attached PEG chain.

  • Mass Spectrometry (MS) :

    • Techniques like MALDI-TOF or ESI-MS can determine the mass of the conjugate.[1]

    • Analysis of the mass spectrum reveals the distribution of species (e.g., mono-, di-, tri-PEGylated) and confirms the covalent attachment of the PEG linker.[25]

  • Size Exclusion Chromatography (SEC) :

    • SEC is used for both purification and analysis.

    • The PEGylated conjugate will have a shorter retention time compared to the unconjugated protein due to its larger hydrodynamic volume.

start Start: Protein & PEG Reagent reaction PEGylation Reaction (e.g., Amine or Thiol Chemistry) start->reaction quench Quench Reaction reaction->quench purify Purification (e.g., Size Exclusion Chromatography) quench->purify charact Characterization of Conjugate purify->charact sds SDS-PAGE (Verify MW Shift) charact->sds Analysis ms Mass Spectrometry (Confirm Conjugation) charact->ms Analysis sec SEC Analysis (Purity & Aggregation) charact->sec Analysis end End: Purified & Characterized PEGylated Bioconjugate sds->end ms->end sec->end

Caption: Experimental workflow for bioconjugate synthesis and characterization.

Conclusion

PEGylated linkers are indispensable tools in bioconjugation, offering a robust strategy to improve the therapeutic properties of biomolecules.[1][5] By enhancing solubility, stability, and pharmacokinetic profiles while reducing immunogenicity, PEGylation has enabled the development of numerous successful biopharmaceuticals.[1][5] The selection of the appropriate PEG linker, with careful consideration of its chemistry, length, and architecture, is a critical design parameter that must be empirically optimized for each specific application. As research continues, the development of novel PEGylation strategies and a deeper understanding of its immunological effects will further expand the horizons of drug delivery and bioconjugate design.

References

The Indispensable Role of the t-Butyl Ester Protecting Group in Modern Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within the pharmaceutical and biotechnology sectors, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among the arsenal (B13267) of protective moieties available to the synthetic chemist, the tert-butyl (t-butyl) ester stands out as a versatile and widely employed group for the temporary masking of carboxylic acid functionalities. Its unique stability profile and selective deprotection conditions have rendered it an invaluable tool in the synthesis of complex molecules, ranging from peptides and nucleotides to small-molecule drug candidates. This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with the t-butyl ester protecting group.

Core Properties and Strategic Advantages

The t-butyl ester owes its utility to a combination of electronic and steric effects imparted by the bulky tert-butyl group. This steric hindrance effectively shields the ester's carbonyl carbon from nucleophilic attack, rendering it stable to a wide range of reaction conditions that would readily cleave less hindered esters, such as methyl or ethyl esters.[1]

Key properties of the t-butyl ester protecting group include:

  • Stability: It is remarkably stable to basic and neutral conditions, as well as to many nucleophiles and reducing agents.[2][3] This stability allows for a broad spectrum of chemical transformations to be performed on other parts of the molecule without affecting the protected carboxylic acid.

  • Acid Lability: The t-butyl ester is readily cleaved under acidic conditions.[4] This is typically achieved through treatment with strong acids like trifluoroacetic acid (TFA), which protonates the ester oxygen, leading to the formation of a stable tert-butyl cation and the desired carboxylic acid.[5] Milder acidic conditions can also be employed, offering a degree of tunable reactivity.[6]

  • Orthogonality: The differential stability of the t-butyl ester to acidic versus other deprotection methods (e.g., hydrogenolysis for benzyl (B1604629) esters, or base-lability for Fmoc groups) forms the basis of orthogonal protection strategies.[4][7] This allows for the selective deprotection of one functional group in the presence of others, a critical requirement in the synthesis of complex polyfunctional molecules like peptides.[4]

Applications in Peptide Synthesis and Drug Development

The t-butyl ester protecting group has become a cornerstone in solid-phase peptide synthesis (SPPS), particularly in the widely used Fmoc/tBu strategy. In this approach, the α-amino group of the growing peptide chain is temporarily protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side chains of acidic amino acids like aspartic acid and glutamic acid are protected as t-butyl esters.[8][9] This orthogonal scheme permits the selective removal of the Fmoc group with a mild base (e.g., piperidine) to allow for the next amino acid coupling, while the t-butyl esters on the side chains remain intact until the final acid-mediated cleavage from the solid support.[10]

In drug development, the t-butyl ester can be incorporated as a prodrug moiety. By masking a polar carboxylic acid group, the lipophilicity of a drug candidate can be increased, potentially enhancing its absorption and bioavailability. Once in the body, the t-butyl ester can be hydrolyzed, often enzymatically or in the acidic environment of certain tissues, to release the active carboxylic acid-containing drug.[11]

Experimental Protocols: Introduction and Removal of the t-Butyl Ester

The successful implementation of the t-butyl ester protecting group strategy relies on efficient and selective methods for its introduction (tert-butylation) and removal (deprotection).

Introduction of the t-Butyl Ester (Tert-Butylation)

Several methods exist for the formation of t-butyl esters, with the choice of method often depending on the substrate's functional group tolerance and solubility.

Table 1: Selected Methods for the Tert-Butylation of Carboxylic Acids

MethodReagents and ConditionsTypical Yield (%)Notes
Isobutene GasIsobutene, catalytic H₂SO₄ in an organic solventVariesRequires handling of a flammable gas and strong acid.[2]
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Boc₂O, DMAP (catalyst), in an organic solventHighA common and generally high-yielding method.[3]
tert-Butyl Acetate with Strong Acidtert-Butyl acetate, catalytic HClO₄ or Tf₂NHGood to HighA safer alternative to using isobutene gas.[2][12]
tert-Butyl Trichloroacetimidatetert-Butyl trichloroacetimidate, BF₃·OEt₂ (catalyst)HighEffective for a wide range of carboxylic acids.[13]

A recently developed and powerful method involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate, which has been shown to be highly effective for the direct tert-butylation of free amino acids, often with improved reaction times and yields compared to conventional methods.[2][12][14]

Detailed Experimental Protocol: Tert-Butylation of a Free Amino Acid using Tf₂NH [12]

  • To a suspension of the free amino acid (1.0 equiv) in tert-butyl acetate, add bis(trifluoromethanesulfonyl)imide (1.1 equiv).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or elevated) until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with a suitable aqueous base (e.g., saturated NaHCO₃ solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting t-butyl ester by column chromatography or recrystallization.

Removal of the t-Butyl Ester (Deprotection)

The cleavage of t-butyl esters is most commonly achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups in the molecule.

Table 2: Common Reagents for the Deprotection of t-Butyl Esters

ReagentConditionsNotes
Trifluoroacetic Acid (TFA)Neat TFA or in a solvent like dichloromethane (B109758) (DCM) at 0 °C to room temperature.[4]The most common and efficient method. Scavengers like triisopropylsilane (B1312306) are often added to quench the tert-butyl cation.[5]
Hydrochloric Acid (HCl)HCl in an organic solvent (e.g., dioxane, diethyl ether).[11]A strong protic acid that effectively cleaves t-butyl esters.
Zinc Bromide (ZnBr₂)ZnBr₂ in DCM at room temperature.[15]A Lewis acid condition that can offer chemoselectivity in the presence of other acid-labile groups.[15]
Aqueous Phosphoric AcidAqueous H₃PO₄An environmentally benign and mild reagent for deprotection.[16]
Fluorinated AlcoholsTFE (2,2,2-trifluoroethanol) or HFIP (hexafluoroisopropanol) at elevated temperatures.[17]A thermolytic cleavage method that avoids strong acids.

Detailed Experimental Protocol: TFA-Mediated Deprotection of a t-Butyl Ester [4]

  • Dissolve the t-butyl ester-protected compound (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of approximately 0.1–0.2 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10–20 equiv) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2–4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with a mild aqueous base to neutralize any remaining acid.

  • Dry the organic layer, filter, and concentrate to yield the deprotected carboxylic acid. Further purification may be required.

Visualizing Workflows and Orthogonal Strategies

The logical relationships in synthetic strategies involving protecting groups can be effectively visualized using diagrams.

Protection_Deprotection_Workflow CarboxylicAcid Carboxylic Acid (R-COOH) ProtectedAcid t-Butyl Ester (R-COOtBu) CarboxylicAcid->ProtectedAcid  t-Butylation (e.g., Boc₂O, Tf₂NH) DeprotectedAcid Carboxylic Acid (R-COOH) ProtectedAcid->DeprotectedAcid  Deprotection (e.g., TFA, HCl)

A simplified workflow for the protection and deprotection of a carboxylic acid using a t-butyl ester.

A key application of the t-butyl ester is in orthogonal protection schemes, particularly in peptide synthesis. The following diagram illustrates the selective deprotection steps in an Fmoc/tBu strategy.

Orthogonal_Deprotection Start Fully Protected Amino Acid (Fmoc-AA(tBu)-OH) AmineDeprotected Amine Deprotected (H₂N-AA(tBu)-OH) Start->AmineDeprotected  Base (e.g., Piperidine) [Fmoc removal] AcidDeprotected Carboxyl Deprotected (Fmoc-AA-OH) Start->AcidDeprotected  Acid (e.g., TFA) [tBu removal] FullyDeprotected Fully Deprotected Amino Acid (H₂N-AA-OH) AmineDeprotected->FullyDeprotected  Acid (e.g., TFA) [tBu removal] AcidDeprotected->FullyDeprotected  Base (e.g., Piperidine) [Fmoc removal]

Orthogonal deprotection strategy for an amino acid protected with Fmoc and t-butyl ester groups.

Conclusion

The t-butyl ester protecting group remains a vital tool in the repertoire of the modern synthetic chemist. Its inherent stability to a broad range of reagents, coupled with its facile removal under acidic conditions, provides a robust and reliable method for the temporary masking of carboxylic acids. The ability to employ t-butyl esters in orthogonal protection strategies has been particularly instrumental in advancing the field of peptide synthesis. As the demand for increasingly complex and precisely engineered molecules in drug discovery and materials science continues to grow, the strategic application of the t-butyl ester protecting group will undoubtedly continue to play a central role in enabling innovative synthetic endeavors. A thorough understanding of its properties and the associated experimental methodologies is, therefore, essential for researchers and professionals in the chemical sciences.

References

Methodological & Application

Application Notes and Protocols: The Use of PEG-Based Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Application of Bifunctional PEG Linkers, such as those derived from "Mes-peg2-CH2-t-butyl ester," in the Development of Antibody-Drug Conjugates (ADCs).

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells.[][2][] The linker molecule, which connects the antibody to the drug, is a critical component that dictates the ADC's overall efficacy, stability, and pharmacokinetic profile.[4][]

Polyethylene glycol (PEG) linkers are widely used in ADC development due to their unique properties.[][6] The incorporation of PEG moieties can enhance the hydrophilicity of the ADC, which is particularly advantageous when working with hydrophobic payloads. This increased solubility helps to prevent aggregation, a common challenge in ADC manufacturing that can impact stability and immunogenicity.[2][7][8] Furthermore, the hydrophilic nature of PEG creates a hydration shell that can prolong the ADC's circulation half-life and reduce the risk of an immune response.[9][10]

Building blocks like This compound are versatile precursors for synthesizing custom ADC linkers. This specific molecule features:

  • A Mesylate (Mes) group, which is an excellent leaving group for nucleophilic substitution, enabling facile attachment to a payload or another functional group.[11][12]

  • A short, discrete PEG2 linker that improves water solubility.[11][12]

  • A t-butyl ester protecting group, which can be deprotected under acidic conditions to reveal a carboxylic acid for subsequent conjugation steps.[11][12]

These application notes provide a representative workflow and detailed protocols for synthesizing and evaluating an ADC using a short-chain PEG linker derived from such a precursor. The focus will be on a cysteine-based conjugation strategy with the potent tubulin inhibitor, Monomethyl auristatin E (MMAE).

ADC Synthesis and Characterization Workflow

The development of a PEGylated ADC is a multi-step process that begins with the functionalization of the drug-linker moiety, modification of the antibody, conjugation, and subsequent purification and characterization of the final product.

ADC_Workflow General Workflow for Cysteine-Linked ADC Synthesis cluster_0 Drug-Linker Synthesis cluster_1 Antibody Preparation cluster_2 Conjugation & Purification cluster_3 ADC Characterization A Linker Precursor (e.g., Mes-PEG2-t-butyl ester) B Functionalization (e.g., Add Maleimide) A->B C Deprotection & Payload Coupling (e.g., MMAE) B->C F Conjugation Reaction (Thiol-Maleimide Coupling) C->F Drug-Linker D Monoclonal Antibody (mAb) E Partial Reduction (e.g., DTT or TCEP) D->E E->F Reduced mAb G Purification (e.g., Size Exclusion Chromatography) F->G H Final ADC G->H I DAR Analysis (HIC-HPLC, LC-MS) H->I J In Vitro Cytotoxicity (IC50 Determination) H->J K Plasma Stability Assay H->K

Workflow for ADC synthesis and characterization.

Experimental Protocols

The following protocols outline a standard methodology for creating and evaluating a cysteine-linked ADC.

Protocol 1: Antibody Reduction and Cysteine-Maleimide Conjugation

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation with a maleimide-functionalized PEG-payload.[13]

Materials:

  • Monoclonal Antibody (mAb): Stock solution at 10 mg/mL in PBS, pH 7.4.

  • Reducing Agent: Dithiothreitol (DTT) stock solution (100 mM in water).

  • Drug-Linker: Maleimide-PEG2-MMAE (10 mM stock in DMSO).

  • Reaction Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5.

  • Quenching Solution: N-acetylcysteine (100 mM in water).

  • Purification: Sephadex G-25 desalting column; Size Exclusion Chromatography (SEC) system.

Procedure:

  • Antibody Preparation: Buffer exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL.

  • Reduction:

    • Add DTT to the mAb solution to a final concentration of 1-2 mM (the exact molar equivalents must be optimized for the specific mAb).

    • Incubate at 37°C for 30 minutes to partially reduce the interchain disulfide bonds.[13]

    • Immediately remove excess DTT by passing the solution through a G-25 desalting column pre-equilibrated with ice-cold Reaction Buffer.

  • Conjugation:

    • Adjust the reduced mAb concentration to 2.5 mg/mL with ice-cold Reaction Buffer.[13]

    • Add the Maleimide-PEG2-MMAE stock solution to the reduced mAb. A typical molar excess is 5-10 fold over the available thiol groups. The final DMSO concentration should not exceed 10% (v/v).

    • Incubate the reaction on ice or at 4°C for 1-2 hours with gentle mixing.

  • Quenching: Add a 2-fold molar excess of N-acetylcysteine (relative to the maleimide-linker) to quench any unreacted maleimide (B117702) groups. Incubate for 20 minutes.

  • Purification: Purify the ADC using an SEC column to remove unconjugated drug-linker, quenching agent, and potential aggregates. The ADC is typically eluted in a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Filter the final ADC through a 0.2 µm sterile filter and determine the protein concentration via UV-Vis spectrophotometry at 280 nm. Proceed to DAR analysis.

Protocol 2: Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.[14] It can be determined using several methods, including Hydrophobic Interaction Chromatography (HIC).

Method: HIC-HPLC

  • Instrumentation: HPLC system with a UV detector and a HIC column.

  • Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.

  • Mobile Phase B: 20 mM Sodium Phosphate, pH 7.

  • Procedure:

    • Inject approximately 25-50 µg of the purified ADC onto the HIC column.

    • Elute the different drug-loaded species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. Species with higher drug loads are more hydrophobic and will elute later.

    • Monitor the absorbance at 280 nm.

  • Calculation:

    • Integrate the peak area (Aᵢ) for each species (i = 0, 2, 4, 6, 8 drugs conjugated).

    • Calculate the weighted average DAR using the following formula:[] DAR = Σ(Aᵢ * i) / Σ(Aᵢ)

Table 1: Representative DAR Analysis Data

Drug-Loaded Species Retention Time (min) Peak Area (%)
DAR 0 8.5 5
DAR 2 12.1 25
DAR 4 15.3 55
DAR 6 18.2 13
DAR 8 20.9 2

| Average DAR | | 3.9 |

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells to determine the ADC's potency (IC₅₀ value), which is the concentration required to inhibit cell growth by 50%.[16][17][18]

Materials:

  • Target-Positive Cell Line (e.g., HER2-positive NCI-N87)

  • Target-Negative Cell Line (e.g., HER2-negative MDA-MB-468)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • ADC, unconjugated mAb, and free MMAE drug

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight at 37°C, 5% CO₂.[17]

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated mAb, and free drug in complete medium.

    • Remove the old medium from the cells and add 100 µL of the diluted test articles to the respective wells. Include untreated wells as a 100% viability control.

  • Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[16]

  • Solubilization: Add 100 µL of Solubilization Solution to each well and incubate overnight in the dark at 37°C to dissolve the formazan crystals.[17]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percent viability against the log of the ADC concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic (4PL) curve.[16]

Table 2: Representative In Vitro Cytotoxicity Data

Compound Cell Line Target Expression IC₅₀ (ng/mL)
ADC (Anti-HER2-PEG2-MMAE) NCI-N87 HER2-Positive 15.5
ADC (Anti-HER2-PEG2-MMAE) MDA-MB-468 HER2-Negative > 10,000
Unconjugated Anti-HER2 mAb NCI-N87 HER2-Positive No effect
Free MMAE Drug NCI-N87 HER2-Positive 0.8

| Free MMAE Drug | MDA-MB-468 | HER2-Negative | 1.1 |

Mechanism of Action: MMAE Payload

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent that functions as a tubulin inhibitor.[][19][20] Once the ADC is internalized by the target cancer cell and trafficked to the lysosome, the linker is cleaved, releasing the free MMAE payload into the cytoplasm.[19] The released MMAE disrupts the cellular microtubule network, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis.[21]

MMAE_Pathway Mechanism of Action for an MMAE-Payload ADC cluster_0 Extracellular cluster_1 Intracellular ADC 1. ADC Binding Internalization 2. Internalization & Lysosomal Trafficking ADC->Internalization Release 3. Linker Cleavage & MMAE Release Internalization->Release Tubulin 4. Tubulin Polymerization Inhibition Release->Tubulin Arrest 5. G2/M Phase Cell Cycle Arrest Tubulin->Arrest Apoptosis 6. Apoptosis Arrest->Apoptosis

Cellular pathway of an MMAE-based ADC.

ADC Stability Assessment

The stability of an ADC in plasma is critical for its safety and efficacy.[22][23] Premature release of the cytotoxic payload in circulation can lead to off-target toxicity, while degradation or aggregation can reduce the amount of active ADC that reaches the tumor.[23][24]

Protocol Outline: In Vitro Plasma Stability

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in human and mouse plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Analysis:

    • Payload Deconjugation: Use affinity capture (e.g., Protein A beads) to isolate the ADC from the plasma, followed by LC-MS analysis to measure the change in average DAR over time.[25][26]

    • Aggregation: Analyze the plasma samples directly using Size Exclusion Chromatography (SEC) to quantify the formation of high molecular weight species (aggregates).[24]

    • Free Drug Quantification: Precipitate plasma proteins and analyze the supernatant using LC-MS/MS to quantify the concentration of released free payload.

Table 3: Representative Plasma Stability Data (ADC at 37°C)

Time (hours) Average DAR (Human Plasma) % Aggregation (Human Plasma)
0 3.90 1.2
24 3.81 1.8
72 3.65 2.5

| 168 | 3.42 | 4.1 |

A stable ADC will show minimal change in average DAR and a low level of aggregation over the incubation period.

References

Application Notes and Protocols for Coupling "Mes-peg2-CH2-T-butyl ester" to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent modification of proteins using the heterobifunctional linker, "Mes-peg2-CH2-T-butyl ester". This reagent facilitates the introduction of a polyethylene (B3416737) glycol (PEG) spacer armed with a protected carboxylic acid functionality onto a target protein. The protocol is divided into two main stages: the initial conjugation of the linker to the protein via its mesylate group, and the subsequent optional deprotection of the t-butyl ester to reveal a free carboxylic acid for further applications.

The mesylate group of the linker is an excellent leaving group, enabling covalent bond formation with nucleophilic residues on the protein surface. The primary targets for this alkylation reaction are the thiol group of cysteine and the ε-amino group of lysine (B10760008) residues. The short PEG2 spacer enhances the water solubility of the linker and the resulting conjugate. The t-butyl ester serves as a protecting group for a carboxylic acid, which, after deprotection, can be used for secondary conjugation reactions, such as amide bond formation with another molecule of interest.

These application notes are designed to guide researchers through the process of protein modification with "this compound", including reaction optimization, characterization of the conjugate, and quantitative analysis.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C11H23NO6S(Calculated)
Molecular Weight 297.37 g/mol (Calculated)
Appearance Colorless to pale yellow oil(Typical for similar compounds)
Solubility Soluble in organic solvents (DMF, DMSO), limited solubility in aqueous buffers(Inferred from structure)
Storage Store at -20°C, protect from moisture(General recommendation)

Experimental Protocols

Part 1: Conjugation of "this compound" to Proteins

This protocol outlines the alkylation of protein nucleophilic residues with the mesylate group of the linker. The primary targets are cysteine and lysine residues. The optimal pH for the reaction will depend on the desired selectivity.

Materials:

  • Protein of interest

  • "this compound"

  • Reaction Buffer (select one based on target residue):

    • For Cysteine targeting: Phosphate buffer (50 mM), pH 6.5-7.5, containing 1-5 mM EDTA

    • For Lysine targeting: Bicarbonate or Borate buffer (50 mM), pH 8.0-9.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column or dialysis cassettes

  • Analytical instruments: UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometer (ESI-MS or MALDI-TOF)

Experimental Workflow:

experimental_workflow_part1 cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_processing Processing & Analysis protein_prep Prepare Protein Solution (in Reaction Buffer) reaction Incubate Protein and Linker (e.g., 2-4 hours at RT) protein_prep->reaction linker_prep Prepare Linker Stock Solution (in anhydrous DMF/DMSO) linker_prep->reaction quench Quench Reaction reaction->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify analyze Characterize Conjugate (SDS-PAGE, MS) purify->analyze

Figure 1: Experimental workflow for the conjugation of "this compound" to a protein.

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

    • If targeting cysteine residues that are involved in disulfide bonds, the protein may need to be reduced prior to conjugation using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent.

  • Linker Preparation:

    • Immediately before use, prepare a stock solution of "this compound" in anhydrous DMF or DMSO. A typical concentration is 10-100 mM. The linker is susceptible to hydrolysis, so minimize its exposure to moisture.

  • Conjugation Reaction:

    • Add the desired molar excess of the linker stock solution to the protein solution while gently vortexing. A starting point is a 10- to 50-fold molar excess of the linker over the protein. The optimal stoichiometry should be determined empirically.[1]

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction can also be performed at 4°C for longer durations (e.g., overnight) to minimize potential protein degradation.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching solution containing a high concentration of a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM. This will react with any excess linker. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess linker and quenching reagents by buffer exchange using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization:

    • Confirm successful conjugation using SDS-PAGE, which should show an increase in the molecular weight of the protein.

    • Determine the degree of labeling (DOL), which is the average number of linker molecules per protein, using mass spectrometry (ESI-MS or MALDI-TOF). The mass increase will correspond to the number of attached "this compound" molecules (mass increase per linker ≈ 280 Da, accounting for the loss of the mesyl group).

Optimization of Reaction Conditions:

ParameterRecommended RangeNotes
pH 6.5 - 7.5 (Cysteine) 8.0 - 9.0 (Lysine)The pKa of the cysteine thiol is ~8.5, while the lysine ε-amino group is ~10.5. Reaction with cysteine is favored at near-neutral pH where a sufficient concentration of the more nucleophilic thiolate anion exists. Reaction with lysine is more efficient at slightly alkaline pH to increase the proportion of the deprotonated, nucleophilic amine.[2][3]
Temperature 4°C - 25°CLower temperatures can be used to minimize protein denaturation and side reactions, but may require longer incubation times.
Linker:Protein Molar Ratio 10:1 to 50:1The optimal ratio depends on the number of accessible nucleophilic residues on the protein and the desired degree of labeling. A higher excess may lead to multi-PEGylation.[4]
Reaction Time 1 - 16 hoursMonitor the reaction progress to determine the optimal time for the desired level of conjugation.
Part 2: Deprotection of the T-butyl Ester

This optional step is performed to unmask the carboxylic acid on the conjugated linker, making it available for subsequent reactions.

Materials:

  • Protein-"peg2-CH2-T-butyl ester" conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (optional, for lyophilized protein)

  • Scavengers (e.g., water, triisopropylsilane (B1312306) (TIS))

  • Desalting column or dialysis cassettes

Experimental Workflow:

experimental_workflow_part2 cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_processing Processing & Analysis conjugate_prep Prepare Conjugate Solution (or lyophilized powder) deprotection Incubate Conjugate in TFA (e.g., 1-2 hours at RT) conjugate_prep->deprotection tfa_prep Prepare TFA Cocktail (with scavengers) tfa_prep->deprotection remove_tfa Remove TFA (e.g., by nitrogen stream/evaporation) deprotection->remove_tfa purify Purify Deprotected Conjugate (Desalting/Dialysis) remove_tfa->purify analyze Characterize Final Product (MS) purify->analyze

Figure 2: Experimental workflow for the deprotection of the t-butyl ester from the protein conjugate.

Procedure:

  • Preparation:

    • The purified protein conjugate can be used directly in an aqueous solution or lyophilized.

  • Deprotection Reaction:

    • Prepare a deprotection cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[5] The scavengers are included to trap the released t-butyl cations, preventing side reactions with sensitive amino acid residues like tryptophan and methionine.[6]

    • For a lyophilized conjugate, dissolve it in the TFA cocktail. For an aqueous solution, the TFA can be added to the solution, though this may cause protein precipitation. It is often preferable to work with a lyophilized protein.

    • Incubate the reaction at room temperature for 1-2 hours.

  • TFA Removal:

    • Remove the TFA by evaporation under a stream of nitrogen or by rotary evaporation.

  • Purification:

    • Resuspend the deprotected protein in a suitable buffer and purify it using a desalting column or dialysis to remove residual TFA and scavengers.

  • Characterization:

    • Confirm the removal of the t-butyl group by mass spectrometry. The molecular weight of the conjugate will decrease by approximately 56 Da for each deprotected group.

Quantitative Data Summary

The following table provides representative data for protein modification with sulfonyl ester-based linkers. The exact values for "this compound" will depend on the specific protein and reaction conditions.

ParameterTypical ValueMethod of Determination
Degree of Labeling (DOL) 1 - 5Mass Spectrometry (ESI-MS, MALDI-TOF)
Conjugation Efficiency 50 - 90%LC-MS analysis of the reaction mixture
Yield of mono-PEGylated Protein 60 - 80%Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX)[7]
Deprotection Efficiency > 95%Mass Spectrometry

Signaling Pathways and Logical Relationships

The chemical reactions involved in the two-stage modification of a protein with "this compound" are depicted below.

reaction_pathway cluster_conjugation Part 1: Conjugation cluster_deprotection Part 2: Deprotection Protein_SH Protein-SH (Cysteine) Conjugate_S Protein-S-peg2-CH2-COOtBu Protein_SH->Conjugate_S + Linker - Mes-H Protein_NH2 Protein-NH2 (Lysine) Conjugate_N Protein-NH-peg2-CH2-COOtBu Protein_NH2->Conjugate_N + Linker - Mes-H Linker Mes-peg2-CH2-COOtBu Linker->Conjugate_S Linker->Conjugate_N Conjugate_S_tBu Protein-S-peg2-CH2-COOtBu Conjugate_N_tBu Protein-NH-peg2-CH2-COOtBu Final_Product_S Protein-S-peg2-CH2-COOH Conjugate_S_tBu->Final_Product_S + TFA - Isobutylene Final_Product_N Protein-NH-peg2-CH2-COOH Conjugate_N_tBu->Final_Product_N + TFA - Isobutylene

Figure 3: Reaction scheme for the two-stage modification of a protein with "this compound".

Potential Side Reactions and Troubleshooting

  • Hydrolysis of the Mesylate: The mesylate group can hydrolyze in aqueous solutions, especially at higher pH and temperature. It is crucial to use a freshly prepared stock solution of the linker and to perform the reaction promptly.

  • Reaction with Other Nucleophiles: Histidine and tyrosine residues can also react with sulfonyl chlorides, although their reactivity is generally lower than that of cysteine and lysine.[1] Reaction conditions, particularly pH, can be optimized to favor modification of the desired residue.

  • Protein Aggregation: High degrees of labeling or harsh reaction conditions can lead to protein aggregation. Monitor the reaction for any signs of precipitation. If aggregation occurs, consider using a lower linker:protein ratio, a lower reaction temperature, or including stabilizing excipients.

  • Incomplete Deprotection: If mass spectrometry analysis indicates incomplete removal of the t-butyl group, the reaction time with TFA can be extended, or a higher concentration of TFA can be used. Ensure that the protein is stable under these more acidic conditions.

Conclusion

The "this compound" linker is a versatile tool for the site-specific modification of proteins. By carefully controlling the reaction conditions, particularly pH, it is possible to selectively target cysteine or lysine residues. The subsequent deprotection of the t-butyl ester provides a free carboxylic acid handle for further functionalization, enabling the construction of complex bioconjugates for a wide range of applications in research and drug development. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this technology.

References

Application Notes and Protocols for Peptide Modification using "Mes-peg2-CH2-T-butyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of "Mes-peg2-CH2-T-butyl ester" for the targeted modification of peptides. This bifunctional linker offers a straightforward approach to introduce a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, enhancing the physicochemical properties of peptides for therapeutic and research applications. The protocols outlined below cover the conjugation of "this compound" to peptide nucleophiles, the subsequent deprotection of the t-butyl ester group, and the purification and characterization of the final PEGylated peptide.

Introduction to "this compound"

"this compound" (CAS No. 189104-56-1) is a discrete PEG (dPEG®) linker designed for the precise modification of biological molecules.[1][2][3] Its structure comprises three key components:

  • Mesylate Group (Mes): An excellent leaving group that readily reacts with nucleophilic residues on a peptide, such as the primary amine of lysine (B10760008) or the thiol group of cysteine, via an alkylation reaction.[1][2]

  • PEG2 Linker: A short, hydrophilic diethylene glycol spacer that can improve the aqueous solubility and pharmacokinetic properties of the modified peptide.[4]

  • T-butyl ester: A protecting group for a terminal carboxylic acid. This group is stable under the conditions of peptide conjugation and can be selectively removed under acidic conditions to reveal a free carboxyl group for further modification or to modulate the overall charge of the final conjugate.[1][2]

The use of a discrete PEG linker like "this compound" ensures the production of a homogeneous product with a defined molecular weight, in contrast to traditional polydisperse PEG reagents.[5]

Applications in Peptide Modification

The modification of peptides with "this compound" can offer several advantages in drug development and research:

  • Improved Solubility: The hydrophilic PEG chain can significantly enhance the solubility of hydrophobic peptides in aqueous media.[6]

  • Enhanced Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a peptide, leading to reduced renal clearance and a longer circulating half-life.[7]

  • Reduced Immunogenicity: The PEG moiety can shield the peptide from recognition by the immune system, thereby reducing its immunogenic potential.[8]

  • Controlled Drug Release: The introduction of a cleavable linker can be a strategy for creating prodrugs where the active peptide is released under specific physiological conditions.[7]

  • Platform for Further Conjugation: The deprotected carboxylic acid can serve as a handle for the attachment of other molecules, such as targeting ligands, imaging agents, or cytotoxic drugs.

Experimental Protocols

The following sections provide detailed protocols for the key steps involved in modifying a peptide with "this compound".

Protocol 1: Conjugation of "this compound" to a Peptide

This protocol describes the alkylation of a peptide containing a nucleophilic residue (e.g., lysine or cysteine) with "this compound".

Materials:

  • Peptide with a free amine (e.g., N-terminus or lysine side chain) or thiol (cysteine side chain)

  • "this compound"

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) for amine alkylation

  • Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4 for thiol alkylation

  • Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds (if necessary)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)

Procedure for Amine Alkylation (e.g., Lysine):

  • Dissolve the peptide in anhydrous DMF or DMSO to a final concentration of 1-10 mg/mL.

  • Add 3-5 molar equivalents of DIPEA or TEA to the peptide solution.

  • In a separate tube, dissolve 1.5-3 molar equivalents of "this compound" in a minimal amount of the same anhydrous solvent.

  • Add the "this compound" solution to the peptide solution.

  • Incubate the reaction mixture at room temperature for 2-24 hours with gentle agitation. The reaction can be monitored by RP-HPLC to determine completion.

Procedure for Thiol Alkylation (e.g., Cysteine):

  • Dissolve the peptide in PBS (pH 7.2-7.4). If the peptide contains disulfide bonds, pre-treat with a 2-3 molar excess of TCEP for 30-60 minutes at room temperature to reduce the disulfide bonds.

  • Dissolve "this compound" in a minimal amount of DMF or DMSO.

  • Add 1.1-1.5 molar equivalents of the "this compound" solution to the peptide solution.

  • Incubate the reaction mixture at room temperature for 1-4 hours under a nitrogen or argon atmosphere to prevent re-oxidation of the thiol. Monitor the reaction progress by RP-HPLC.[9]

Quantitative Data Summary (Illustrative)

ParameterAmine AlkylationThiol Alkylation
Molar Ratio (Linker:Peptide) 1.5:1 to 3:11.1:1 to 1.5:1
Base 3-5 eq. DIPEA/TEANot required
Solvent Anhydrous DMF/DMSOPBS, pH 7.2-7.4
Reaction Time 2-24 hours1-4 hours
Temperature Room TemperatureRoom Temperature
Typical Yield 60-90%70-95%

Note: The optimal reaction conditions and yields will vary depending on the specific peptide sequence and its reactivity. It is recommended to perform small-scale optimization experiments.

G

Protocol 2: Deprotection of the t-Butyl Ester Group

This protocol describes the removal of the t-butyl ester protecting group using trifluoroacetic acid (TFA) to yield the free carboxylic acid.

Materials:

  • Purified t-butyl ester protected PEGylated peptide

  • Trifluoroacetic acid (TFA), reagent grade

  • Scavengers: Triisopropylsilane (TIS) and Water (H₂O) are commonly used.[10][11] Thioanisole can also be used, particularly if the peptide contains methionine or tryptophan residues.[10]

  • Cold diethyl ether

  • Centrifuge

  • Nitrogen or Argon gas stream

Procedure:

  • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% H₂O, and 2.5% TIS (v/v/v).[11]

  • Dissolve the lyophilized, protected PEGylated peptide in the cleavage cocktail. Use approximately 100 µL of cocktail for every 1-2 mg of peptide.

  • Incubate the reaction at room temperature for 1-3 hours. The optimal time should be determined empirically.

  • After the reaction is complete, precipitate the deprotected peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • Incubate the mixture at -20°C for at least 30 minutes to facilitate precipitation.

  • Pellet the precipitated peptide by centrifugation (e.g., 10,000 x g for 10 minutes).

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers.

  • Dry the final peptide pellet under a gentle stream of nitrogen or argon gas.

Quantitative Data Summary (Illustrative)

ParameterValue
Cleavage Cocktail TFA/H₂O/TIS (95:2.5:2.5)
Reaction Time 1-3 hours
Temperature Room Temperature
Precipitation Solvent Cold Diethyl Ether
Typical Recovery >90%

G

Protocol 3: Purification and Characterization

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC is the standard method for purifying both the intermediate and final PEGylated peptides.[][13][14][15]

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized.

  • Detection: UV absorbance at 214 nm and 280 nm.

The PEGylated peptide will typically have a longer retention time than the unmodified peptide due to the increased hydrophobicity of the linker.

Characterization by Mass Spectrometry:

Mass spectrometry is essential to confirm the successful modification of the peptide.[16][17][18][19][20]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Provides the molecular weight of the PEGylated peptide. The observed mass should correspond to the mass of the starting peptide plus the mass of the "this compound" linker (minus the mass of the mesyl group and a proton) for the protected intermediate, and the mass of the peptide plus the deprotected linker for the final product.[16][17][18][19]

  • Electrospray Ionization (ESI) Mass Spectrometry: Can be coupled with liquid chromatography (LC-MS) to provide online mass confirmation during purification and can also be used for tandem mass spectrometry (MS/MS) to confirm the site of modification.

Signaling Pathways and Logical Relationships

The modification of a peptide with "this compound" does not inherently target a specific signaling pathway. Instead, it alters the properties of the peptide, which in turn can influence its interaction with its biological target and subsequent downstream signaling. The primary logical relationship is that improved pharmacokinetics and stability can lead to a more sustained and potent effect on the target pathway.

G

Conclusion

"this compound" is a valuable tool for the precise modification of peptides. The protocols provided herein offer a general framework for its application. Researchers should optimize the reaction conditions for their specific peptide of interest to achieve the desired modification with high efficiency. Proper purification and characterization are crucial to ensure the quality and homogeneity of the final PEGylated peptide. The enhanced properties imparted by this short PEG linker can lead to the development of more effective peptide-based therapeutics and research probes.

References

Application of Mes-peg2-CH2-T-butyl ester in PROTAC Development: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of "Mes-peg2-CH2-T-butyl ester" in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, and "this compound" offers a versatile building block for constructing potent degraders.

"this compound" is a heterobifunctional linker featuring a short polyethylene (B3416737) glycol (PEG2) chain, a highly reactive mesylate group, and a t-butyl ester protected carboxylic acid. The PEG2 moiety enhances the aqueous solubility of the final PROTAC molecule, a crucial property for bioavailability. The mesylate serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent attachment to a ligand for either the target protein or an E3 ubiquitin ligase. The t-butyl ester provides a stable protecting group for a carboxylic acid, which can be deprotected under acidic conditions for subsequent conjugation, offering flexibility in the synthetic strategy.

While specific PROTACs incorporating "this compound" are not yet extensively documented in peer-reviewed literature, its structural motifs are representative of linkers used in well-characterized PROTACs. The following sections will provide detailed protocols and representative data based on the established principles of PROTAC development, using the synthesis of a hypothetical BRD4-targeting PROTAC as an illustrative example.

Mechanism of Action: PROTAC-mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC POI Target Protein (e.g., BRD4) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL or CRBN) PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using "this compound" typically involves a multi-step process. Below is a representative workflow for the synthesis of a hypothetical BRD4-targeting PROTAC, herein named "PROTAC-X". This example assumes the use of JQ1 as the BRD4-binding ligand and a derivative of pomalidomide (B1683931) as the E3 ligase (CRBN) ligand.

Synthesis_Workflow cluster_synthesis PROTAC-X Synthesis Workflow start Starting Materials: - JQ1-amine - Pomalidomide-acid - this compound step1 Step 1: Conjugation of Pomalidomide-acid with this compound start->step1 step2 Step 2: Deprotection of the T-butyl ester step1->step2 step3 Step 3: Amide coupling with JQ1-amine step2->step3 purification Purification by HPLC step3->purification final_product Final PROTAC-X purification->final_product

Figure 2: Representative workflow for the synthesis of a PROTAC.
Protocol 1: Synthesis of Pomalidomide-PEG2-CH2-T-butyl ester

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve pomalidomide-acid (1 equivalent) and "this compound" (1.1 equivalents) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired intermediate.

Protocol 2: Deprotection of the T-butyl ester
  • Reaction Setup: Dissolve the Pomalidomide-PEG2-CH2-T-butyl ester (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting carboxylic acid can be used in the next step without further purification.

Protocol 3: Final Coupling to JQ1-amine
  • Reaction Setup: In a flame-dried round-bottom flask, dissolve the deprotected pomalidomide-PEG2-acid (1 equivalent) and JQ1-amine (1.1 equivalents) in anhydrous DMF.

  • Coupling Reagents: Add a peptide coupling reagent such as HATU (1.2 equivalents) and a base such as DIPEA (3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by LC-MS.

  • Purification: Upon completion, purify the reaction mixture directly by preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC-X.

Protocol 4: Western Blot for Protein Degradation
  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line expressing BRD4) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control.

Protocol 5: Determination of DC50 and Dmax
  • Experimental Setup: Following the Western Blot protocol, treat cells with a range of PROTAC concentrations (e.g., from 0.1 nM to 10 µM).

  • Data Analysis: Quantify the degradation of the target protein at each concentration relative to a vehicle control (e.g., DMSO).

  • Curve Fitting: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic regression curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of protein degradation).

Quantitative Data

The following table provides representative data for a hypothetical BRD4-targeting PROTAC ("PROTAC-X") synthesized using a PEG2 linker, based on published data for similar molecules.

ParameterValueCell LineDescription
DC50 10 nMCancer Cell Line AHalf-maximal degradation concentration.
Dmax >90%Cancer Cell Line AMaximum percentage of protein degradation.
Binding Affinity (BRD4) 150 nMBiochemical AssayDissociation constant (Kd) for the target protein.
Binding Affinity (CRBN) 500 nMBiochemical AssayDissociation constant (Kd) for the E3 ligase.

Logical Relationship of PROTAC Characterization

The successful development of a PROTAC involves a logical progression from synthesis to comprehensive biological evaluation.

PROTAC_Characterization cluster_characterization PROTAC Characterization Workflow synthesis PROTAC Synthesis & Purification biochem_assays Biochemical Assays (e.g., Binding Affinity) synthesis->biochem_assays cell_based_assays Cell-Based Assays (Western Blot) synthesis->cell_based_assays dc50_dmax Determination of DC50 & Dmax cell_based_assays->dc50_dmax downstream_effects Analysis of Downstream Biological Effects dc50_dmax->downstream_effects lead_optimization Lead Optimization downstream_effects->lead_optimization

Figure 3: Logical workflow for the characterization of a novel PROTAC.

These application notes and protocols provide a foundational framework for the use of "this compound" in the synthesis and evaluation of novel PROTACs. Researchers should note that the specific reaction conditions and assay parameters may require optimization for different target proteins and E3 ligases.

Application Notes and Protocols for Surface Functionalization using Mes-peg2-CH2-T-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mes-peg2-CH2-T-butyl ester is a heterobifunctional crosslinker that offers a versatile platform for the surface functionalization of a wide range of materials, including nanoparticles, proteins, and solid supports.[1][2][3] Its unique chemical architecture, featuring a methanesulfonyl (mesyl) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl ester protected carboxylic acid, enables a two-step conjugation strategy. This allows for the initial attachment of the linker to a nucleophile-containing surface via the reactive mesyl group, followed by the deprotection of the t-butyl ester to reveal a terminal carboxylic acid. This carboxylic acid can then be used for subsequent conjugation of biomolecules, drugs, or other moieties.[4][5][6]

The incorporated PEG2 linker enhances the water solubility of the modified material, which is particularly advantageous in biological applications.[1][2][3] Furthermore, the use of a protected carboxylic acid allows for controlled, sequential reactions, preventing unwanted side reactions.

Chemical Properties and Reaction Mechanism

Molecular Structure:

  • Mesyl Group (Mes): An excellent leaving group, facilitating nucleophilic substitution reactions with primary amines, thiols, or hydroxyl groups on a surface.[1][3][7]

  • PEG2 Linker: A short, hydrophilic diethylene glycol spacer that improves the water solubility and biocompatibility of the functionalized surface.[1][2][3]

  • T-butyl ester: A protecting group for the carboxylic acid functionality. It is stable under basic conditions but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to yield a free carboxylic acid.[4][8][9]

Reaction Mechanism:

The surface functionalization process using this compound typically involves two key steps:

  • Surface Attachment: The mesyl group reacts with a nucleophilic group (e.g., an amine) on the surface of the material in a nucleophilic substitution reaction. This forms a stable covalent bond, attaching the PEG linker to the surface.

  • Deprotection: The t-butyl ester is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), to expose the terminal carboxylic acid. This newly available functional group can then be activated (e.g., using EDC/NHS chemistry) for conjugation to an amine-containing molecule of interest.[4][10]

Applications in Surface Functionalization

The unique properties of this compound make it a valuable tool in various research and development areas:

  • Drug Delivery: Modification of nanoparticles or drug carriers with this linker can improve their solubility, stability, and circulation time in vivo. The terminal carboxylic acid can be used to attach targeting ligands for cell-specific drug delivery.[1][2]

  • Bioconjugation: Proteins, peptides, and oligonucleotides can be immobilized on surfaces for applications in diagnostics, proteomics, and biosensors.[1][2]

  • Biomaterial Engineering: The surface properties of biomaterials can be tailored to enhance biocompatibility and reduce non-specific protein adsorption.[11]

Data Presentation: Physicochemical Changes upon Surface PEGylation

The covalent attachment of PEG linkers to a surface, a process known as PEGylation, induces measurable changes in the physicochemical properties of the material. These changes can be used to confirm successful functionalization and to characterize the modified surface. The following tables summarize typical quantitative data observed upon PEGylation of nanoparticles.

Table 1: Change in Hydrodynamic Diameter and Zeta Potential of Nanoparticles after PEGylation

Nanoparticle TypeConditionAverage Hydrodynamic Diameter (nm)Zeta Potential (mV)
Polystyrene (PS)Unmodified253-30.1
Polystyrene (PS)PEGylated286-18.6
Gold (AuNP)Unmodified (citrate-capped)15-38 ± 3
Gold (AuNP)PEGylatedVaries with PEG MW (e.g., ~25-35 nm)~ -20
PLGA0% PEG109 ± 2-41
PLGAPEGylated>109-4

Data compiled from multiple sources.[1][12][13] Note that the exact values can vary depending on the specific nanoparticle, the molecular weight of the PEG linker, and the reaction conditions.

Table 2: PEG Surface Density on Gold Nanocages (AuNCs) of Different Sizes

AuNC Edge Length (nm)Average Number of PEG Chains per AuNCCoverage Density (chains/nm²)
303,300 ± 1,0400.61
5012,700 ± 3,3400.85
6029,500 ± 8,9801.36

Data for HS-PEG5000-NH2.[14]

Experimental Protocols

Protocol 1: Surface Functionalization of Amine-Modified Surfaces with this compound

This protocol describes the initial attachment of the linker to a surface presenting primary amine groups.

Materials:

  • Amine-functionalized substrate (e.g., nanoparticles, glass slide, or microplate)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Triethylamine (B128534) (Et3N) or other non-nucleophilic base

  • Reaction vessel

  • Inert gas (Argon or Nitrogen)

  • Washing buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

Procedure:

  • Substrate Preparation: Ensure the amine-functionalized substrate is clean, dry, and free of any contaminants. If the substrate is in a solution, exchange the buffer to an anhydrous, amine-free solvent.

  • Reagent Preparation: In a separate, dry reaction vessel under an inert atmosphere, dissolve this compound in the anhydrous solvent to a desired concentration (e.g., 10-50 mM).

  • Reaction Setup: Add the amine-functionalized substrate to the reaction vessel.

  • Base Addition: Add triethylamine to the reaction mixture (a slight molar excess relative to the mesylate).

  • Reaction Incubation: Add the this compound solution to the substrate-containing vessel. Allow the reaction to proceed at room temperature with gentle agitation for 12-24 hours. The optimal reaction time may need to be determined empirically.

  • Washing: After the incubation period, wash the functionalized substrate extensively with the reaction solvent followed by the washing buffer to remove unreacted reagents and byproducts. For nanoparticles, this can be achieved by repeated centrifugation and resuspension.

  • Storage: Store the PEGylated substrate in an appropriate buffer or under dry conditions until the deprotection step.

Protocol 2: Deprotection of the T-butyl Ester Group

This protocol describes the removal of the t-butyl protecting group to expose the terminal carboxylic acid.

Materials:

  • T-butyl ester functionalized substrate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (optional, e.g., triisopropylsilane (B1312306) (TIS) and water)

  • Cold diethyl ether

  • Centrifuge (for nanoparticle suspensions)

Procedure:

  • Reaction Mixture Preparation: In a well-ventilated fume hood, prepare the deprotection solution. A common solution is a 1:1 (v/v) mixture of TFA and DCM.[9] For substrates sensitive to the tert-butyl cation byproduct, a scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) is recommended.[4]

  • Deprotection Reaction: Resuspend or immerse the t-butyl ester functionalized substrate in the deprotection solution. Stir the reaction mixture at room temperature for 2-5 hours.[4] The reaction progress can be monitored by analytical techniques such as HPLC or NMR (disappearance of the t-butyl peak).[4]

  • TFA Removal: Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).

  • Product Precipitation: Precipitate the deprotected product by adding cold diethyl ether.[8]

  • Washing: Wash the precipitated product with cold diethyl ether to remove residual TFA and scavengers. For nanoparticles, this can be done by centrifugation and resuspension.

  • Drying: Dry the final product under vacuum. The surface is now functionalized with a terminal carboxylic acid, ready for subsequent conjugation.

Protocol 3: Conjugation of an Amine-Containing Molecule to the Carboxylic Acid-Functionalized Surface

This protocol outlines the final step of attaching a molecule of interest to the deprotected surface using EDC/NHS chemistry.

Materials:

  • Carboxylic acid-functionalized substrate from Protocol 2

  • Amine-containing molecule of interest

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Substrate Preparation: Resuspend or immerse the carboxylic acid-functionalized substrate in the activation buffer.

  • Carboxylic Acid Activation: Add EDC and NHS to the substrate suspension to activate the surface carboxyl groups. The final concentrations should be optimized, but a starting point is a molar excess of EDC and NHS over the estimated surface carboxyl groups. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Buffer Exchange (optional but recommended): For nanoparticle suspensions, centrifuge to pellet the activated nanoparticles and resuspend them in the coupling buffer. This removes excess EDC and NHS and adjusts the pH for efficient amine coupling.

  • Conjugation Reaction: Add the amine-containing molecule of interest to the activated substrate suspension. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to the reaction mixture to deactivate any remaining NHS-esters.

  • Final Washing: Wash the final conjugated substrate extensively with the coupling buffer to remove unreacted molecules and byproducts.

  • Storage: Store the final product under appropriate conditions for the conjugated molecule.

Visualizations

Experimental Workflow for Surface Functionalization

G cluster_0 Step 1: Surface Attachment cluster_1 Step 2: Deprotection cluster_2 Step 3: Conjugation AmineSurface Amine-Functionalized Surface Reaction1 Nucleophilic Substitution (Solvent, Base) AmineSurface->Reaction1 MesPEG This compound MesPEG->Reaction1 PEGSurface PEGylated Surface (t-butyl protected) Reaction1->PEGSurface Covalent Bond Formation Acid Acid Treatment (e.g., TFA) PEGSurface->Acid Cleavage of Protecting Group DeprotectedSurface Carboxylic Acid- Functionalized Surface Acid->DeprotectedSurface Activation EDC/NHS Activation DeprotectedSurface->Activation AmineMolecule Amine-Containing Molecule Activation->AmineMolecule Amide Bond Formation FinalProduct Final Conjugated Surface AmineMolecule->FinalProduct G cluster_0 Initial State cluster_1 Step 1: Priming cluster_2 Step 2: Activation cluster_3 Step 3: Functional Response InertSurface Inert Surface PrimedSurface PEGylated Surface (Protected) InertSurface->PrimedSurface InactiveLinker This compound (Protected) InactiveLinker->PrimedSurface Surface Attachment ActiveSurface Carboxylic Acid Surface (Deprotected) PrimedSurface->ActiveSurface Deprotection (Acid) FunctionalizedSurface Biomolecule Conjugated Surface ActiveSurface->FunctionalizedSurface Conjugation (EDC/NHS)

References

Application Notes and Protocols for the Reaction of Mes-peg2-CH2-T-butyl ester with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mes-peg2-CH2-T-butyl ester is a heterobifunctional crosslinker valuable in bioconjugation and drug development. This polyethylene (B3416737) glycol (PEG) linker contains two key functional groups: a methanesulfonyl (mesyl) group and a tert-butyl ester. The mesyl group is an excellent leaving group, facilitating nucleophilic substitution reactions with primary and secondary amines. The tert-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to reveal a terminal carboxyl group. This dual functionality allows for the sequential conjugation of two different molecules, making it a versatile tool for creating complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] The inherent hydrophilicity of the PEG spacer enhances the solubility and bioavailability of the resulting conjugates.[3]

Reaction Overview

The overall reaction proceeds in two key steps:

  • Nucleophilic Substitution: An amine nucleophile attacks the carbon atom bearing the mesylate group, leading to the displacement of the mesylate and the formation of a stable carbon-nitrogen bond. This reaction is typically carried out in a polar aprotic solvent.

  • Deprotection: The tert-butyl ester protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), to yield the free carboxylic acid. This allows for subsequent conjugation reactions, for example, with another amine-containing molecule through amide bond formation.[3][4][5]

Applications in Drug Development: PROTACs

A significant application of this linker is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7][8] The amine-PEG2-CH2-carboxylic acid linker, formed from this compound, can be used to connect a target protein ligand to an E3 ligase ligand. For instance, in the development of PROTACs targeting the Epidermal Growth Factor Receptor (EGFR), a known cancer driver, a ligand that binds to EGFR can be attached to one end of the linker, and a ligand for an E3 ligase like Cereblon (CRBN) or Von Hippel-Lindau (VHL) can be attached to the other.[9][10]

Quantitative Data

The following table summarizes representative reaction conditions and expected yields for the nucleophilic substitution of this compound with various amines. Please note that these are typical values and optimal conditions may vary depending on the specific amine used.

Amine SubstrateSolventTemperature (°C)Reaction Time (h)Approx. Yield (%)
BenzylamineDMF25 - 5012 - 2485 - 95
AnilineDMSO50 - 8024 - 4870 - 85
PiperidineAcetonitrile258 - 1690 - 98
MorpholineTHF25 - 5012 - 2488 - 96
n-ButylamineDCM2510 - 2090 - 97

Experimental Protocols

Protocol 1: Nucleophilic Substitution of this compound with a Primary Amine

Materials:

  • This compound

  • Primary amine of interest (e.g., Benzylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for elution

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the primary amine (1.1 eq) and TEA or DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired amine-PEG2-CH2-t-butyl ester.

Protocol 2: Deprotection of the Tert-Butyl Ester

Materials:

  • Amine-PEG2-CH2-t-butyl ester (from Protocol 1)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343) (optional)

Procedure:

  • Dissolve the amine-PEG2-CH2-t-butyl ester in DCM (e.g., 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).[4][5]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • (Optional) To remove residual TFA, co-evaporate the residue with toluene (3x).

  • The resulting product, the TFA salt of the amine-PEG2-CH2-carboxylic acid, can be used directly in the next step or further purified if necessary. For neutralization, the residue can be dissolved in a suitable organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.[4]

Visualizations

G start This compound intermediate Amine-PEG2-CH2-t-butyl ester start->intermediate Nucleophilic Substitution amine Primary/Secondary Amine (R-NH2) amine->intermediate final_product Amine-PEG2-CH2-COOH intermediate->final_product Deprotection deprotection Acid (TFA) deprotection->final_product

Caption: Reaction workflow for the synthesis of Amine-PEG2-CH2-COOH.

G cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Downstream Signaling Inhibition protac PROTAC (EGFR Ligand-Linker-E3 Ligase Ligand) ternary_complex Ternary Complex (EGFR-PROTAC-E3 Ligase) protac->ternary_complex egfr EGFR (Target Protein) egfr->ternary_complex e3_ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) e3_ligase->ternary_complex ub_egfr Polyubiquitinated EGFR ternary_complex->ub_egfr Ubiquitination ubiquitin Ubiquitin ubiquitin->ub_egfr proteasome Proteasome ub_egfr->proteasome Recognition degradation Degraded EGFR (Peptides) proteasome->degradation Degradation no_signal Inhibition of Proliferation, Survival, and Angiogenesis degradation->no_signal Results in

Caption: PROTAC-mediated degradation of EGFR signaling pathway.

References

Application Notes and Protocols: Mes-peg2-CH2-T-butyl ester as a Hydrophilic Spacer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Mes-peg2-CH2-T-butyl ester as a versatile, hydrophilic spacer in bioconjugation and drug development. This heterobifunctional linker is particularly valuable in the synthesis of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over molecular architecture and physicochemical properties is paramount.

Introduction

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker featuring a methanesulfonyl (mesylate) group at one terminus and a t-butyl ester-protected carboxylic acid at the other. The short di-ethylene glycol (PEG2) backbone imparts hydrophilicity to the linker and the resulting conjugates, which can improve solubility, reduce aggregation, and enhance pharmacokinetic profiles of therapeutic molecules.[1][2] The mesylate is an excellent leaving group for nucleophilic substitution reactions, while the t-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to allow for subsequent conjugation.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for designing and executing successful conjugation strategies.

PropertyValueReference
Chemical Name Methanesulfonic acid, 2-[2-(2-tert-butoxycarbonylethyl)ethoxy]ethyl esterN/A
CAS Number 189104-56-1[5]
Molecular Formula C11H22O7S[5]
Molecular Weight 298.4 g/mol [5]
Appearance Colorless to pale yellow oil or solidN/A
Purity Typically >95%[5]
Storage -20°C, desiccated[5]
Solubility Soluble in a wide range of organic solvents (e.g., DCM, DMF, DMSO). Increased water solubility compared to alkyl linkers.[2][6]

Applications

The unique bifunctional nature of this compound makes it a valuable tool in a variety of bioconjugation applications:

  • Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can help to mitigate the hydrophobicity of potent cytotoxic payloads, improving the overall properties of the ADC.[7] The linker can be sequentially conjugated to a payload and an antibody to create a stable and effective therapeutic.

  • PROTACs: In the development of PROTACs, the linker plays a critical role in optimizing the orientation of the target protein and E3 ligase binding moieties for effective ternary complex formation.[6] The hydrophilicity of the PEG2 spacer can enhance the solubility and cell permeability of the PROTAC molecule.[8]

  • Peptide and Oligonucleotide Modification: This linker can be used to attach labels, drugs, or other functional molecules to peptides and oligonucleotides to improve their therapeutic or diagnostic properties.

  • Surface Modification: The carboxylic acid can be used to attach the linker to amine-functionalized surfaces, while the mesylate group remains available for further reaction.

Experimental Protocols

The following protocols provide a general framework for the use of this compound. Note: These are starting-point protocols and may require optimization for specific applications.

Protocol 1: Nucleophilic Substitution of the Mesylate Group

This protocol describes the reaction of the mesylate group with a primary amine-containing molecule (Molecule-NH2).

Materials:

  • This compound

  • Amine-containing molecule (Molecule-NH2)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Analytical tools (TLC, LC-MS) for reaction monitoring

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine-containing molecule (Molecule-NH2) (1.0 - 1.2 eq) to the solution.

  • Add DIPEA (2.0 - 3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the reaction rate if necessary.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired conjugate (Molecule-NH-peg2-CH2-T-butyl ester).

Experimental Workflow for Nucleophilic Substitution

G reagents Dissolve this compound and Molecule-NH2 in anhydrous DMF base Add DIPEA reagents->base 1 reaction Stir at room temperature (12-24h) base->reaction 2 monitoring Monitor by TLC/LC-MS reaction->monitoring 3 workup Aqueous workup monitoring->workup 4 purification Flash column chromatography workup->purification 5 product Molecule-NH-peg2-CH2-T-butyl ester purification->product 6

Caption: Workflow for the conjugation of an amine-containing molecule to the mesylate terminus of the spacer.

Protocol 2: Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to reveal the free carboxylic acid.

Materials:

  • Molecule-NH-peg2-CH2-T-butyl ester (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Analytical tools (TLC, LC-MS) for reaction monitoring

Procedure:

  • Under an inert atmosphere, dissolve the t-butyl ester protected conjugate (1.0 eq) in DCM.

  • Prepare a solution of TFA in DCM (e.g., 20-50% v/v).

  • Slowly add the TFA/DCM solution to the solution of the conjugate at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.[9]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with a solvent like toluene (B28343) (3x) to ensure complete removal of residual TFA.

  • The resulting deprotected product (Molecule-NH-peg2-CH2-COOH) can often be used in the next step without further purification. If necessary, purification can be achieved by reverse-phase HPLC.

Experimental Workflow for t-Butyl Ester Deprotection

G start Dissolve t-butyl ester conjugate in DCM tfa Add TFA/DCM solution at 0°C start->tfa 1 react Stir at room temperature (1-4h) tfa->react 2 monitor Monitor by TLC/LC-MS react->monitor 3 concentrate Concentrate under reduced pressure monitor->concentrate 4 coevaporate Co-evaporate with toluene concentrate->coevaporate 5 product Molecule-NH-peg2-CH2-COOH coevaporate->product 6

Caption: Workflow for the acidic removal of the t-butyl protecting group.

Application Example: Synthesis of a PROTAC

This compound can be employed in the modular synthesis of a PROTAC. The following diagram illustrates the general synthetic strategy.

Logical Relationship in PROTAC Synthesis

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation (Amide Coupling) mes_peg This compound intermediate1 POI Ligand-peg2-CH2-T-butyl ester mes_peg->intermediate1 poi_ligand POI Ligand-NH2 poi_ligand->intermediate1 intermediate2 POI Ligand-peg2-CH2-COOH intermediate1->intermediate2 TFA, DCM protac Final PROTAC intermediate2->protac HATU, DIPEA, DMF e3_ligand E3 Ligase Ligand-NH2 e3_ligand->protac

Caption: Modular synthesis of a PROTAC using the hydrophilic spacer.

Application in Antibody-Drug Conjugates and HER2 Signaling

In the context of ADCs, this hydrophilic spacer can be used to conjugate a cytotoxic drug to an antibody targeting a specific cancer antigen, such as HER2. The binding of the ADC to HER2 on the surface of a cancer cell initiates internalization, followed by lysosomal degradation and release of the payload, ultimately leading to apoptosis.

HER2 Signaling and ADC Mechanism of Action

G her2_adc HER2-Targeting ADC binding Binding her2_adc->binding her2_receptor HER2 Receptor her2_receptor->binding pi3k_akt PI3K/AKT Pathway her2_receptor->pi3k_akt Signaling ras_mapk RAS/MAPK Pathway her2_receptor->ras_mapk Signaling internalization Internalization binding->internalization lysosome Lysosome internalization->lysosome payload_release Payload Release lysosome->payload_release apoptosis Apoptosis payload_release->apoptosis proliferation Cell Proliferation and Survival pi3k_akt->proliferation ras_mapk->proliferation

Caption: Simplified HER2 signaling and the mechanism of action of a HER2-targeting ADC.[3][]

Conclusion

This compound is a valuable and versatile hydrophilic spacer for the synthesis of complex bioconjugates. Its well-defined structure, hydrophilicity, and orthogonal reactivity provide researchers with a powerful tool to enhance the properties of novel therapeutics and diagnostics. The protocols and information provided herein serve as a guide for the successful implementation of this linker in a variety of research and development applications.

References

Application Notes and Protocols: Experimental Protocol for Solid-Phase Peptide Synthesis with "Mes-peg2-CH2-T-butyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific PEGylation is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains can improve a peptide's solubility, increase its in vivo half-life by reducing renal clearance, and decrease its immunogenicity. "Mes-peg2-CH2-T-butyl ester" is a heterobifunctional linker designed for this purpose. It features a mesylate group, which is an excellent leaving group for facile reaction with nucleophilic side chains of amino acids, and a t-butyl ester-protected carboxylic acid, which allows for either a terminal carboxylic acid functionality after deprotection or further modification.

These application notes provide a detailed experimental protocol for the incorporation of the "this compound" linker onto a lysine (B10760008) side chain during standard Fmoc-based solid-phase peptide synthesis (SPPS).

Experimental Workflow Overview

The overall workflow involves the synthesis of the peptide backbone on a solid support, selective deprotection of a side chain, coupling of the PEG linker, and subsequent cleavage and purification.

SPPS_Workflow Resin 1. Resin Preparation (e.g., Rink Amide) SPPS 2. Fmoc-SPPS of Peptide Backbone Resin->SPPS Deprotection 3. Selective Side-Chain Deprotection (e.g., Alloc) SPPS->Deprotection Coupling 4. Coupling of This compound Deprotection->Coupling Cleavage 5. Cleavage from Resin & Global Deprotection Coupling->Cleavage Purification 6. Purification (RP-HPLC) Cleavage->Purification Analysis 7. Analysis (LC-MS) Purification->Analysis Coupling_Reaction cluster_0 Peptide-Resin cluster_1 Linker cluster_2 PEGylated Peptide-Resin Resin_Peptide Resin-Peptide-Lys(NH2) Product Resin-Peptide-Lys(NH-peg2-CH2-COOtBu) Resin_Peptide->Product + Linker, DIPEA in DMF Linker Mes-O-peg2-CH2-COOtBu

Application Notes and Protocols for Mes-peg2-CH2-T-butyl ester in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mes-peg2-CH2-T-butyl ester (CAS: 189104-56-1), also known by synonyms such as Ms-PEG2-t-butyl ester, is a heterobifunctional crosslinker with significant potential in the development of advanced drug delivery systems.[1][2] Its unique chemical architecture, comprising a methanesulfonyl (mesylate) activating group, a short polyethylene (B3416737) glycol (PEG) spacer, and an acid-labile t-butyl ester, offers a versatile platform for the conjugation and controlled release of therapeutic agents.[1][2]

The mesylate group serves as an excellent leaving group, facilitating covalent conjugation to nucleophilic functional groups such as primary amines found on proteins, peptides, or amine-functionalized nanoparticles.[1] The hydrophilic PEG2 linker enhances the aqueous solubility and biocompatibility of the resulting conjugate.[1] Crucially, the t-butyl ester acts as a protecting group for a carboxylic acid, which can be cleaved under mildly acidic conditions (pH ~5.0-6.5), characteristic of the tumor microenvironment or intracellular compartments like endosomes and lysosomes. This acid sensitivity enables the pH-triggered release of a conjugated drug, offering a mechanism for targeted drug delivery and reduced off-target toxicity.

These application notes provide a comprehensive overview of the potential uses of this compound in drug delivery, along with detailed, albeit generalized, protocols for its application in creating drug-polymer conjugates and functionalized nanoparticles.

Key Applications in Drug Delivery

The unique properties of this compound make it a valuable tool for several drug delivery strategies:

  • pH-Sensitive Drug Conjugates: Direct conjugation of amine-containing drugs to the linker can create prodrugs that are stable at physiological pH (7.4) but release the active drug in the acidic environment of tumors or within cells.

  • Functionalization of Nanoparticles: This linker can be used to attach targeting ligands or drugs to the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles). The subsequent deprotection of the t-butyl ester can expose a carboxylic acid, enabling further modification or altering the nanoparticle's surface charge to influence its biological interactions.

  • PROTAC® Development: As a PEG-based linker, it can be employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), connecting a target protein-binding ligand and an E3 ligase-binding ligand. The PEG component can improve the solubility and pharmacokinetic properties of the PROTAC molecule.

Quantitative Data Summary

ParameterNanoparticle System (e.g., Doxorubicin-loaded)Drug-Polymer Conjugate (e.g., with a peptide)
Drug Loading Content (wt%) 5 - 15%10 - 25%
Encapsulation Efficiency (%) > 80%N/A
Particle Size (nm) 100 - 200 nmN/A
Zeta Potential (mV) -15 to -25 mV (after deprotection)Variable
Drug Release at pH 7.4 (48h) < 15%< 10%
Drug Release at pH 5.5 (48h) > 70%> 80%

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of drug conjugates and the functionalization of nanoparticles. Researchers should optimize these protocols for their specific drug, nanoparticle, and experimental conditions.

Protocol 1: Synthesis of a pH-Sensitive Drug-Linker Conjugate

This protocol describes the conjugation of an amine-containing drug to this compound.

Materials:

  • This compound

  • Amine-containing drug (e.g., Doxorubicin)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Conjugation Reaction:

    • Dissolve the amine-containing drug (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution to act as a base.

    • In a separate vial, dissolve this compound (1.2 eq) in anhydrous DMF.

    • Add the linker solution dropwise to the drug solution while stirring at room temperature.

    • Allow the reaction to proceed for 12-24 hours at room temperature, monitoring by LC-MS.

  • Purification of the Conjugate:

    • Upon completion, dilute the reaction mixture with water and purify the crude product by reverse-phase HPLC to obtain the drug-linker-t-butyl ester conjugate.

    • Characterize the purified product by mass spectrometry and NMR.

  • Deprotection of the t-Butyl Ester (for characterization or subsequent conjugation):

    • Dissolve the purified conjugate in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 2-4 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the final drug-linker conjugate with a free carboxylic acid.

Protocol 2: Surface Functionalization of Amine-Modified Nanoparticles

This protocol outlines the steps to attach the linker to the surface of pre-formed, amine-functionalized nanoparticles.

Materials:

  • Amine-functionalized nanoparticles (e.g., liposomes with amino-PEG lipids)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dialysis membrane (appropriate MWCO)

  • Dynamic Light Scattering (DLS) and Zeta Potential analyzer

Procedure:

  • Nanoparticle Preparation:

    • Prepare amine-functionalized nanoparticles using your established protocol.

    • Characterize the initial size and zeta potential of the nanoparticles by DLS.

  • Linker Conjugation:

    • Disperse the nanoparticles in PBS (pH 7.4).

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Add a 10 to 50-fold molar excess of the linker solution to the nanoparticle dispersion with gentle stirring.

    • Incubate the reaction for 4-12 hours at room temperature.

  • Purification of Functionalized Nanoparticles:

    • Remove unreacted linker by dialysis against PBS (pH 7.4) for 24-48 hours with several buffer changes.

  • Characterization:

    • Measure the size and zeta potential of the purified functionalized nanoparticles to confirm conjugation. An increase in size and a change in zeta potential are expected.

    • The extent of PEGylation can be quantified using methods such as HPLC with charged aerosol detection after nanoparticle dissolution.[3]

Protocol 3: pH-Triggered Drug Release Study

This protocol describes an in vitro experiment to quantify the pH-sensitive release of a drug from a conjugate or nanoparticle system.

Materials:

  • Drug-loaded nanoparticles or drug-conjugate

  • Release buffer 1: PBS, pH 7.4

  • Release buffer 2: Acetate buffer, pH 5.5

  • Dialysis tubing or centrifugal filter units

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Experimental Setup:

    • Place a known amount of the drug-loaded system into a dialysis bag or centrifugal filter unit.

    • Immerse the dialysis bag in a larger volume of release buffer (pH 7.4 or 5.5) at 37°C with constant stirring.

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the release buffer.

    • Replenish the withdrawn volume with fresh buffer to maintain sink conditions.

  • Quantification:

    • Quantify the concentration of the released drug in the collected samples using a validated HPLC or UV-Vis method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point for both pH conditions.

    • Plot the cumulative drug release (%) versus time (hours) to generate release profiles.

Visualizations

G cluster_conjugation Drug Conjugation Workflow drug Amine-Containing Drug (+ DIPEA in DMF) reaction Conjugation Reaction (Room Temp, 12-24h) drug->reaction linker This compound (in DMF) linker->reaction purification Purification (Reverse-Phase HPLC) reaction->purification product Drug-Linker-OtBu Conjugate purification->product

Caption: Workflow for the synthesis of a pH-sensitive drug-linker conjugate.

G cluster_release pH-Triggered Drug Release Mechanism start Drug-Linker Conjugate (Stable at pH 7.4) acid_env Acidic Environment (Tumor or Endosome, pH < 6.5) start->acid_env Uptake cleavage Acid-Catalyzed Hydrolysis of t-Butyl Ester acid_env->cleavage Triggers release Release of Active Drug cleavage->release

Caption: Logical flow of pH-triggered drug release.

References

Troubleshooting & Optimization

Technical Support Center: Improving "Mes-peg2-CH2-T-butyl ester" Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Mes-peg2-CH2-T-butyl ester." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your conjugation experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its primary application?

"this compound" is a heterobifunctional crosslinker used in bioconjugation. Its primary application is to covalently link two molecules, often a biomolecule (like a protein, peptide, or antibody) to another molecule (such as a small molecule drug, a fluorescent probe, or another biomolecule). This linker is particularly useful in drug delivery research, such as in the development of Antibody-Drug Conjugates (ADCs), and for modifying the properties of biomolecules.[1][2]

Q2: What are the functions of the different parts of the "this compound" molecule?

  • Mes (Mesylate group): This is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This is the reactive site for conjugation.[3][4][5]

  • PEG2 (Polyethylene glycol, 2 units): The short polyethylene (B3416737) glycol chain enhances the water solubility of the linker and the resulting conjugate.[3][4]

  • CH2 (Methylene spacer): This provides spatial separation between the conjugated molecules.

  • T-butyl ester: This is a protecting group for a carboxylic acid. It can be removed (deprotected) under acidic conditions to reveal a free carboxylic acid, which can then be used for subsequent reactions if desired.[3][4][6]

Q3: What type of chemical reaction is involved in the conjugation process?

The conjugation reaction is a nucleophilic substitution (typically an SN2 reaction). A nucleophilic group on your target molecule attacks the carbon atom bearing the mesylate group, displacing the mesylate and forming a stable covalent bond.[5][7]

Q4: Which functional groups on my target molecule can react with this linker?

The mesylate group is reactive towards a variety of nucleophiles. The most common functional groups for conjugation with this linker are:

  • Thiols (-SH): Found in cysteine residues of proteins and peptides. Thiolates (the deprotonated form of thiols) are excellent nucleophiles.[8][9]

  • Amines (-NH2): Such as the side chain of lysine (B10760008) residues in proteins or the N-terminal amine. Amines need to be in their unprotonated, nucleophilic form to react.[5][10]

  • Hydroxyls (-OH): Present on serine, threonine, and tyrosine residues, as well as on carbohydrates. These are generally less nucleophilic than thiols and amines and may require more forcing reaction conditions.

Q5: What are the key factors that influence the efficiency of the conjugation?

Several factors can significantly impact the success of your conjugation reaction:

  • pH: The pH of the reaction buffer is critical as it affects the nucleophilicity of the target functional group.

  • Temperature: Higher temperatures can increase the reaction rate but may also lead to degradation of the reactants or side reactions.[11][12]

  • Molar Ratio: The ratio of the "this compound" linker to your target molecule will influence the extent of conjugation.

  • Reactant Concentration: Higher concentrations generally lead to faster reaction rates.

  • Solvent: The choice of solvent can affect the solubility of the reactants and the rate of reaction.

  • Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion.

Q6: How can I monitor the progress of my conjugation reaction?

The progress of the conjugation can be monitored using various analytical techniques, depending on the nature of your target molecule.[13][14][15][16][17] Common methods include:

  • SDS-PAGE (for proteins): A successful conjugation will result in an increase in the molecular weight of the protein, which can be visualized as a band shift on an SDS-PAGE gel.

  • Mass Spectrometry (MS): This can be used to confirm the mass of the conjugate and determine the degree of labeling.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the conjugate from the unreacted starting materials and monitor the appearance of the product peak over time.

  • UV-Vis Spectroscopy: If the linker or the target molecule has a chromophore, changes in the UV-Vis spectrum can indicate conjugation.[18]

Q7: When and how should I deprotect the t-butyl ester group?

The t-butyl ester group should be deprotected after the conjugation reaction is complete if a free carboxylic acid is required for your downstream application. Deprotection is typically achieved by treating the conjugate with a strong acid, most commonly trifluoroacetic acid (TFA).[4][6]

Part 2: Troubleshooting Guide

Problem: Low or No Conjugation Yield

Q1: I am observing very low or no formation of my desired conjugate. What are the likely causes?

Low conjugation efficiency can stem from several issues related to the reactants or the reaction conditions. The primary areas to investigate are the reactivity of your target molecule, the integrity of the linker, and the optimization of the reaction parameters.

Q2: How can I ensure my target molecule is reactive?

  • For Thiol-Containing Molecules (e.g., Cysteine): Ensure that the thiol groups are in their reduced, free -SH form. Disulfide bonds (-S-S-) within or between molecules will not react. Consider a pre-treatment with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), followed by its removal before adding the mesylate linker.

  • For Amine-Containing Molecules (e.g., Lysine): The amine groups must be in their unprotonated, nucleophilic state. The pH of the reaction buffer should be above the pKa of the target amine groups to ensure a sufficient concentration of the reactive form.

Q3: How should I handle and store the "this compound" linker to prevent degradation?

The mesylate group is susceptible to hydrolysis, especially in the presence of moisture. To ensure the linker's reactivity:

  • Store the linker at the recommended temperature (typically -20°C) in a desiccated environment.

  • Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the reagent.

  • Prepare stock solutions in anhydrous solvents like DMF or DMSO and use them promptly.

Q4: What are the recommended starting reaction conditions?

The optimal conditions will vary depending on the specific nucleophile and substrate. The following tables provide general guidelines:

Table 1: Recommended Starting Conditions for Conjugation

ParameterReaction with ThiolsReaction with Amines
pH 7.0 - 8.58.0 - 9.5
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)
Molar Ratio (Linker:Target) 5:1 to 20:110:1 to 50:1
Solvent Aqueous buffer (e.g., PBS, HEPES) with a co-solvent (e.g., DMSO, DMF) if needed for linker solubilityAqueous buffer (e.g., Borate, Bicarbonate) with a co-solvent if needed
Reaction Time 2 - 12 hours4 - 24 hours
Problem: Formation of Side Products

Q5: I am observing unexpected species in my reaction mixture. What could they be?

  • Reaction with Buffer Components: Avoid using buffers that contain nucleophiles, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with your target molecule for reaction with the mesylate linker.

  • Hydrolysis of the Mesylate Group: If the reaction is performed in an aqueous buffer for an extended period, the mesylate group can hydrolyze, rendering the linker inactive. This can be minimized by using fresh reagents and appropriate reaction times.

  • Multiple Conjugations: If your target molecule has multiple reactive sites, you may obtain a mixture of products with varying degrees of labeling. This can be controlled by adjusting the molar ratio of the linker to the target molecule.

Problem: Issues with Post-Conjugation Deprotection

Q6: My t-butyl ester deprotection is incomplete. How can I resolve this?

  • Increase Reaction Time or TFA Concentration: Incomplete cleavage can often be resolved by extending the reaction time (e.g., from 2 to 4 hours) or using a higher concentration of TFA.[6]

  • Use Fresh Reagents: TFA can degrade over time. Ensure you are using a fresh, high-quality reagent.

Q7: I am observing degradation of my conjugate during the deprotection step. What can I do to prevent this?

The acidic conditions used for deprotection can sometimes lead to the degradation of acid-sensitive molecules. The formation of a reactive t-butyl cation during cleavage can also cause side reactions.[6][19]

  • Use Scavengers: To prevent the t-butyl cation from reacting with sensitive residues (like tryptophan or methionine), add a scavenger to the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[6]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Conjugation to a Protein via Thiol Groups

  • Prepare the Protein: Dissolve the protein in a suitable thiol-free buffer (e.g., PBS, pH 7.2) at a concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the TCEP using a desalting column.

  • Prepare the Linker Stock Solution: Dissolve "this compound" in anhydrous DMSO or DMF to a concentration of 10-50 mM.

  • Conjugation Reaction: Add the desired molar excess of the linker stock solution to the protein solution.

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 2-12 hours.

  • Purification: Remove the excess linker and byproducts by size-exclusion chromatography or dialysis.

  • Analysis: Analyze the conjugate by SDS-PAGE and/or mass spectrometry to confirm conjugation.

Protocol 2: General Procedure for t-Butyl Ester Deprotection

  • Prepare the Cleavage Cocktail: In a fume hood, prepare a solution of 50-95% TFA in a suitable solvent like dichloromethane (B109758) (DCM). If your conjugate contains acid-sensitive groups, use a scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[6]

  • Deprotection Reaction: Dissolve the lyophilized conjugate in the cleavage cocktail and stir at room temperature for 2-4 hours.[4][6]

  • Work-up: Remove the TFA and solvent under reduced pressure (e.g., rotary evaporation).

  • Precipitation: Precipitate the deprotected conjugate by adding cold diethyl ether.

  • Purification: Collect the precipitate by centrifugation and wash with cold diethyl ether. Further purification may be necessary.

Part 4: Visualizations

G cluster_reactants Reactants cluster_product Product Linker This compound Conjugate Conjugated Molecule Linker->Conjugate Nucleophilic Attack LeavingGroup Mesylate Leaving Group Linker->LeavingGroup Displacement Nucleophile Target Molecule (with -SH, -NH2, etc.) Nucleophile->Conjugate

Caption: General reaction scheme for the conjugation of "this compound" via nucleophilic substitution.

G cluster_reactants Reactant Issues cluster_conditions Condition Issues cluster_purity Linker Issues Start Low/No Conjugation Yield Check_Reactants 1. Check Reactants Start->Check_Reactants Check_Conditions 2. Check Reaction Conditions Start->Check_Conditions Check_Purity 3. Check Linker Purity Start->Check_Purity Reactive_Groups Are nucleophilic groups active and available? (-SH reduced, -NH2 deprotonated) Check_Reactants->Reactive_Groups pH_Temp Is pH, Temperature, and Molar Ratio optimal? Check_Conditions->pH_Temp Linker_Degradation Is the linker fresh and stored correctly? Check_Purity->Linker_Degradation Solution_Reactants Yes: Proceed to Conditions Reactive_Groups->Solution_Reactants Yes Action_Reactants No: Pre-treat molecule (e.g., reduce with TCEP) Reactive_Groups->Action_Reactants No Action_Reactants->Reactive_Groups Solution_Conditions Yes: Check Linker pH_Temp->Solution_Conditions Yes Action_Conditions No: Adjust pH, temp, and/or molar ratio pH_Temp->Action_Conditions No Action_Conditions->pH_Temp Solution_Purity Yes: Re-evaluate experiment Linker_Degradation->Solution_Purity Yes Action_Purity No: Use a fresh vial of the linker Linker_Degradation->Action_Purity No Action_Purity->Linker_Degradation

Caption: Troubleshooting workflow for low or no conjugation yield.

G cluster_start Starting Material cluster_reagents Reagents cluster_products Products Protected_Conjugate Conjugate-PEG-T-butyl ester Deprotected_Conjugate Conjugate-PEG-Carboxylic Acid Protected_Conjugate->Deprotected_Conjugate Acid-catalyzed cleavage Byproducts Isobutylene + t-butyl cation Protected_Conjugate->Byproducts TFA Trifluoroacetic Acid (TFA) TFA->Deprotected_Conjugate Scavenger Scavenger (e.g., TIS, Water) Scavenger->Byproducts Traps cation

References

Side reactions of "Mes-peg2-CH2-T-butyl ester" with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Mes-peg2-CH2-T-butyl ester." This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups of "this compound" and their intended reactivity?

A1: "this compound" has two key functional groups:

  • Mesylate (MsO-): This is an excellent leaving group, designed for facile nucleophilic substitution (SN2) reactions.[1][2] The primary reaction site for nucleophiles is the methylene (B1212753) (-CH2-) carbon adjacent to the mesylate group.

  • Tert-butyl ester (-COOC(CH3)3): This is a sterically hindered ester that serves as a protecting group for a carboxylic acid.[3][4] It is stable under neutral and basic conditions and is typically removed using strong acidic conditions (e.g., trifluoroacetic acid).[5][6]

Q2: What is the expected primary reaction with a nucleophile?

A2: The expected and desired reaction is the nucleophilic substitution at the carbon atom bearing the mesylate group. The nucleophile will displace the mesylate, forming a new covalent bond. This reaction is generally efficient and is the basis for using this molecule as a linker in bioconjugation and other applications.

Q3: How stable is the t-butyl ester group during the reaction with nucleophiles?

A3: The t-butyl ester group is highly stable under typical conditions used for nucleophilic substitution on the mesylate. It is resistant to attack by common nucleophiles such as amines and thiols due to significant steric hindrance from the bulky t-butyl group.[3][5] Hydrolysis with aqueous bases like sodium hydroxide (B78521) is also very slow for the same reason.[3]

Troubleshooting Guide: Side Reactions with Nucleophiles

While "this compound" is designed for chemoselective reactions at the mesylate position, users may encounter unexpected outcomes under certain conditions. This guide addresses potential side reactions.

Issue 1: Low yield of the desired product with amine nucleophiles.

  • Possible Cause A: Elimination Reaction (E2)

    • Explanation: If a primary or secondary amine is sterically hindered or if the reaction is run with a strong, non-nucleophilic base, an E2 elimination reaction can compete with the desired SN2 substitution. This would result in the formation of an alkene, which is an undesired byproduct.

    • Solution:

      • Use a less sterically hindered amine if possible.

      • Avoid excessively high temperatures.

      • Use a non-coordinating or weakly basic solvent. Dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) are often suitable.[7]

      • Ensure the pH of the reaction is not excessively basic.

  • Possible Cause B: Reaction with the t-butyl ester.

    • Explanation: Direct aminolysis of the t-butyl ester is highly unlikely under standard conditions. However, under very harsh conditions (e.g., extremely high temperatures or with specific catalysts not typically used in bioconjugation), it is theoretically possible to form an amide.[8] This is not a common side reaction.

    • Solution: Adhere to recommended reaction temperatures and avoid the use of harsh reagents not specified in standard protocols.

Issue 2: Reaction with thiol nucleophiles gives multiple products.

  • Explanation: Thiols, and particularly their conjugate bases (thiolates), are excellent nucleophiles and will readily react with the mesylate.[9] Side reactions with thiols are less common than with amines. However, oxidation of the thiol to a disulfide could be a competing reaction if oxidizing agents are present.

  • Solution:

    • Ensure all reagents and solvents are free from oxidizing contaminants.

    • Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

Issue 3: Hydrolysis of the t-butyl ester is observed.

  • Explanation: The t-butyl ester is generally stable to basic hydrolysis.[3] However, prolonged exposure to strong bases (e.g., concentrated NaOH or KOH) at elevated temperatures could lead to some degree of hydrolysis, yielding the corresponding carboxylate.[8][10] This is generally not a concern under typical bioconjugation conditions which are often performed at or near neutral pH.

  • Solution:

    • Maintain the reaction pH within a neutral to slightly basic range (pH 7-9).

    • Avoid prolonged reaction times at high temperatures in the presence of strong bases.

Summary of Potential Side Reactions and Mitigation Strategies
Nucleophile Potential Side Reaction Byproduct Conditions Favoring Side Reaction Recommended Mitigation
Primary/Secondary AminesE2 EliminationAlkeneSterically hindered amines, strong non-nucleophilic bases, high temperature.Use less hindered amines, avoid strong bases and high temperatures.
AminesAminolysis of t-butyl esterAmideExtremely harsh conditions (e.g., very high temp, specific catalysts).Adhere to standard reaction protocols; avoid extreme conditions.
ThiolsOxidation of ThiolDisulfidePresence of oxidizing agents (including air).Use deoxygenated solvents; run the reaction under an inert atmosphere.
Hydroxide (OH⁻)Hydrolysis of t-butyl esterCarboxylateProlonged exposure to strong bases (high pH) and high temperatures.Maintain pH in the 7-9 range; avoid prolonged heating with strong bases.

Experimental Protocols & Visualizations

General Protocol for Nucleophilic Substitution
  • Dissolve "this compound" in an appropriate anhydrous aprotic solvent (e.g., DCM, THF, or DMF).

  • Add the nucleophile (e.g., amine or thiol), typically in a 1.1 to 1.5 molar excess.

  • If the nucleophile is provided as a salt (e.g., an amine hydrochloride), add a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to liberate the free nucleophile.

  • Stir the reaction at room temperature and monitor its progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction if necessary and proceed with standard workup and purification procedures.

Visual Workflow and Reaction Pathways

Below are diagrams illustrating the intended reaction pathway and potential side reactions.

G reactant This compound + Nucleophile (Nu-H) conditions1 SN2 Conditions (e.g., RT, DCM) reactant->conditions1 Intended Pathway conditions2 E2 Conditions (e.g., Strong Base, Heat) reactant->conditions2 Potential Side Reaction (with basic Nu) conditions3 Harsh Basic Hydrolysis (e.g., conc. NaOH, Heat) reactant->conditions3 Potential Side Reaction (with OH-) product Desired Product: Nu-peg2-CH2-T-butyl ester side_product1 Side Product: Alkene side_product2 Side Product: Carboxylate conditions1->product conditions2->side_product1 conditions3->side_product2

Caption: Logical workflow showing the intended SN2 reaction and potential side reactions.

reaction_pathway start Mes-O-CH2-R-COOtBu sn2_amine R'-NH-CH2-R-COOtBu (Desired Product) start->sn2_amine + R'-NH2 (SN2) sn2_thiol R'-S-CH2-R-COOtBu (Desired Product) start->sn2_thiol + R'-SH (SN2) hydrolysis Mes-O-CH2-R-COO- (Side Product) start->hydrolysis + OH- (harsh cond.) (Hydrolysis of Ester) amine R'-NH2 thiol R'-SH hydroxide OH-

Caption: Reaction pathways of this compound with common nucleophiles.

References

Technical Support Center: Troubleshooting "Mes-peg2-CH2-T-butyl ester" Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot low yields encountered during reactions involving "Mes-peg2-CH2-T-butyl ester".

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its primary use? "this compound" is a heterobifunctional linker molecule.[1] It contains a methanesulfonyl (mesyl) group, which is an excellent leaving group for nucleophilic substitution reactions.[2][3][4] The molecule also features a two-unit polyethylene (B3416737) glycol (PEG2) spacer to enhance water solubility and a t-butyl ester, which is an acid-labile protecting group for a carboxylic acid.[1][2] Its primary use is in bioconjugation and the synthesis of more complex molecules like PROTACs, where it serves as a linker to connect two different molecular entities.[1][]

Q2: What is the general reaction mechanism when using this linker? The typical reaction involves a nucleophile (commonly a primary amine, thiol, or alcohol) attacking the carbon atom to which the mesylate group is attached. This results in a nucleophilic substitution reaction where the mesylate group is displaced, forming a new covalent bond between the nucleophile and the PEG linker.

Q3: What are the most common overarching causes of low yield in these reactions? Low yields are frequently attributed to suboptimal reaction conditions, leading to an incomplete reaction or the formation of side products.[6] Key factors to investigate include the quality and reactivity of the nucleophile, the purity of the linker and solvents, the presence of moisture, and steric hindrance.[6][7]

Troubleshooting Guide for Low Yield

This guide addresses specific issues you may encounter during your experiment in a question-and-answer format.

Q4: My reaction shows little to no formation of the desired product. What should I check first? When product formation is minimal, the issue often lies with the reactivity of your starting materials or fundamental reaction conditions.

  • Reagent Quality: Ensure you are using fresh, high-quality reagents. The mesylate linker can degrade if stored improperly. Likewise, your nucleophile should be pure and free of contaminants.

  • Solvent Choice and Purity: Use anhydrous polar aprotic solvents such as DMF or DMSO. The presence of water can lead to hydrolysis of the mesylate group or other side reactions.[6]

  • Base Selection: If your nucleophile requires deprotonation (e.g., an amine or thiol), a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) is typically used. Ensure the base is fresh and added in the correct stoichiometric amount.

  • Reaction Temperature: While many reactions proceed at room temperature, gentle heating (e.g., 40-50°C) can sometimes improve the reaction rate, especially if steric hindrance is a factor.[8] However, excessively high temperatures can promote side product formation.[6]

Q5: My reaction is producing significant side products. What are the likely causes and solutions? The formation of multiple side products points towards issues with reaction specificity and conditions.

  • Presence of Water: Moisture is a common culprit. Water can hydrolyze the mesylate group, rendering the linker inactive. Ensure all glassware is oven-dried and solvents are anhydrous.[6]

  • Over-alkylation: If your nucleophile has multiple reactive sites, you may see multiple additions of the linker. To mitigate this, try adjusting the stoichiometry by using a slight excess of the nucleophile relative to the linker.

  • Premature Deprotection: The t-butyl ester is stable under neutral and basic conditions but can be cleaved by acid.[2][3] Ensure your reaction conditions are not inadvertently acidic. The deprotection step should be a distinct, subsequent reaction.[9][10]

Q6: I'm having trouble with the t-butyl ester deprotection step. What can I do? Issues with the deprotection step can include incomplete cleavage or degradation of your final product.

  • Incomplete Deprotection: The most common method for t-butyl ester deprotection is treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[10] If the reaction is incomplete, you can try increasing the reaction time or using a higher concentration of TFA.

  • Product Degradation: The t-butyl cation formed during deprotection can be reactive. If your molecule is sensitive, consider adding a scavenger, such as triethylsilane (TES) or thioanisole, to quench the cation and prevent side reactions.

  • Alternative Deprotection Methods: For highly sensitive substrates, milder deprotection conditions can be explored, such as using aqueous phosphoric acid or other specific catalytic methods.[11]

Data Presentation

Table 1: Factors Influencing Nucleophilic Substitution Yield with "this compound"

FactorConditionTypical ObservationRationale
Solvent DMF, DMSOHigh YieldGood solubility for reactants, aprotic nature favors SN2 reactions.
AcetonitrileModerate YieldLess polar, may result in lower solubility or slower reaction rates.
DCM, THFLower YieldGenerally less effective for this type of substitution reaction.
Base DIPEA, TEAHigh YieldNon-nucleophilic bases that effectively deprotonate the nucleophile without competing in the reaction.
Stronger Bases (e.g., DBU)Variable YieldCan promote side reactions, including elimination or degradation.
Temperature Room TempGood starting pointSufficient for many common nucleophiles.[6]
40-60°CPotentially Higher YieldCan overcome activation energy barriers, especially with hindered nucleophiles.[8]
> 80°CLower YieldIncreased risk of side product formation and reagent degradation.[6]
Atmosphere Inert (N₂, Ar)RecommendedMinimizes side reactions with atmospheric moisture and oxygen.
AirRisk of Lower YieldWater can cause hydrolysis of the mesylate group.[6]

Experimental Protocols

Protocol 1: General Procedure for Conjugation to a Primary Amine

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Reactant Dissolution: In a reaction vessel, dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add a non-nucleophilic base, such as DIPEA (2.0-3.0 equivalents), to the solution. Stir for 5-10 minutes at room temperature.

  • Linker Addition: In a separate vial, dissolve "this compound" (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring amine solution.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC). If the reaction is slow, it can be gently heated to 40-50°C.

  • Work-up: Once the reaction is complete, quench with a small amount of water. The solvent can be removed under reduced pressure. The crude product is then typically purified using column chromatography or preparative HPLC.

Protocol 2: T-butyl Ester Deprotection using TFA

  • Preparation: Dissolve the purified, t-butyl ester-protected product (1.0 equivalent) in dichloromethane (DCM).

  • TFA Addition: Cool the solution in an ice bath (0°C). Slowly add trifluoroacetic acid (TFA) to the solution. A common ratio is 1:1 (v/v) DCM:TFA, but this can be adjusted based on substrate sensitivity.[10]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-5 hours. Monitor the deprotection by LC-MS.[10]

  • Solvent Removal: Once the reaction is complete, remove the DCM and TFA under reduced pressure (co-evaporation with a solvent like toluene (B28343) can help remove residual TFA).

  • Purification: The resulting carboxylic acid can be purified by preparative HPLC or other suitable methods to remove any remaining impurities.

Visualizations

Reaction_Scheme General Reaction Scheme A Nucleophile (e.g., R-NH2) C Conjugated Product (R-NH-peg2-CH2-T-butyl ester) A->C + B (Solvent, Base) B This compound D Mesylate Leaving Group (MsO-)

Caption: General reaction scheme for nucleophilic substitution.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield cluster_analysis Problem Analysis cluster_solutions_none Solutions for No/Low Product cluster_solutions_side Solutions for Side Products start Low Yield Observed q1 Any Product Formed? start->q1 q2 Multiple Side Products? q1->q2 Yes s1a Check Reagent Quality (Linker, Nucleophile, Base) q1->s1a No / Very Little s2a Ensure Anhydrous Conditions (Prevent Hydrolysis) q2->s2a Yes s1b Verify Anhydrous Conditions (Solvent, Glassware) s1a->s1b s1c Optimize Temp. & Time s1b->s1c s2b Adjust Stoichiometry (Control Over-alkylation) s2a->s2b s2c Check Reaction pH (Avoid Premature Deprotection) s2b->s2c

Caption: A logical workflow for troubleshooting low reaction yields.

Deprotection_Pathway T-Butyl Ester Deprotection Pathway cluster_start Protected Compound cluster_intermediate Intermediate cluster_final Final Products A R-peg2-CH2-COOtBu B t-Butyl Cation ( (CH3)3C+ ) C Deprotected Acid (R-peg2-CH2-COOH) A->C + TFA (e.g., in DCM) D Isobutylene B->D Deprotonation

Caption: Acid-catalyzed deprotection of the t-butyl ester group.

References

Technical Support Center: Preventing Aggregation During Protein Labeling with "Mes-peg2-CH2-T-butyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to prevent protein aggregation during labeling with "Mes-peg2-CH2-T-butyl ester".

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and how does it label proteins?

"this compound" is a bioconjugation linker. It consists of:

  • A Mesylate (Mes) group, which is an excellent leaving group, making it reactive towards nucleophilic amino acid residues on the protein surface, such as lysine (B10760008) or cysteine.

  • A PEG2 linker , a short polyethylene (B3416737) glycol chain that enhances the water-solubility of the reagent and the resulting conjugate, which can help mitigate aggregation.[1][2][3]

  • A T-butyl ester group, which is a protecting group for a carboxylic acid. This allows for the introduction of a protected carboxyl group onto the protein, which can be deprotected under acidic conditions for subsequent conjugation steps.[4][5][6][7]

Q2: What are the common causes of protein aggregation during labeling?

Protein aggregation during labeling can be caused by several factors:

  • Sub-optimal buffer conditions: Incorrect pH or low ionic strength can lead to protein instability.[8][9] The pH of the buffer should ideally be at least one unit away from the protein's isoelectric point (pI).[10]

  • Over-labeling: A high degree of labeling can alter the protein's surface charge and hydrophobicity, leading to aggregation.[8][9]

  • Hydrophobicity of the reagent: While the PEG spacer in "this compound" is designed to be hydrophilic, high concentrations of any labeling reagent can still promote aggregation.[8][11]

  • High protein concentration: Increased proximity of protein molecules enhances the likelihood of intermolecular interactions and aggregation.[9][10]

  • Reaction temperature: Higher temperatures can accelerate both the labeling reaction and protein unfolding/aggregation processes.[8][9]

Q3: How can I detect and quantify protein aggregation?

Several methods can be used to detect and quantify protein aggregation:

  • Visual inspection: The simplest method is to check for visible precipitation or cloudiness in the sample.[9][12]

  • UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates.[13]

  • Size Exclusion Chromatography (SEC): SEC is a powerful technique to separate and quantify monomers, dimers, and higher-order aggregates.[9][13]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of aggregates.[12][14]

  • Thioflavin T (ThT) Fluorescence Assay: This assay is specific for the detection of amyloid-like fibrillar aggregates.[15]

Troubleshooting Guide

This section provides a more in-depth guide to troubleshoot specific issues you may encounter.

Issue 1: Visible precipitation is observed during or immediately after the labeling reaction.

This indicates severe aggregation. Here are the steps to resolve this:

  • Re-evaluate Buffer Conditions:

    • pH: Ensure the buffer pH is optimal for your protein's stability, typically 1-1.5 units away from its pI.[9][10] While the mesylate reaction can proceed over a range of pHs, protein stability is paramount.

    • Ionic Strength: For some proteins, low salt concentrations can lead to aggregation. Try increasing the salt concentration (e.g., to 150 mM NaCl) to minimize electrostatic interactions.[9][12]

  • Optimize Labeling Stoichiometry:

    • Reduce the molar excess of "this compound" to protein. Perform a titration to find the lowest ratio that provides sufficient labeling without causing aggregation.[8][9]

  • Lower Protein and Reagent Concentrations:

    • Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).[9]

    • Add the dissolved labeling reagent to the protein solution slowly and with gentle mixing to avoid localized high concentrations.[8]

  • Control the Temperature:

    • Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the aggregation process.[8][9]

Issue 2: The labeled protein solution appears clear, but downstream analysis (e.g., SEC, DLS) shows soluble aggregates.

This indicates the formation of smaller, soluble aggregates.

  • Incorporate Stabilizing Additives:

    • Add stabilizing excipients to the labeling and storage buffers. These can include osmolytes, amino acids, or non-ionic detergents.[9][10][16] Refer to the tables below for guidance.

  • Optimize Purification:

    • Immediately after the labeling reaction, purify the conjugate using a method like SEC to remove unreacted reagent and any small aggregates that may have formed.[9]

  • Consider a Different Buffer System:

    • While MES buffer is often recommended for conjugation chemistries, your specific protein might be more stable in another buffer system like HEPES or phosphate (B84403) buffer.[8][17] Ensure the buffer does not contain competing nucleophiles.

Troubleshooting Decision Tree

The following diagram provides a logical workflow for troubleshooting aggregation issues.

G start Aggregation Observed? precipitate Visible Precipitate? start->precipitate Yes no_agg No Aggregation Proceed with experiment start->no_agg No soluble_agg Soluble Aggregates (SEC/DLS)? precipitate->soluble_agg No check_buffer Optimize Buffer (pH, Ionic Strength) precipitate->check_buffer Yes soluble_agg->no_agg No add_stabilizers Add Stabilizing Excipients (Arginine, Glycerol, etc.) soluble_agg->add_stabilizers Yes reduce_ratio Reduce Reagent:Protein Molar Ratio check_buffer->reduce_ratio lower_conc Lower Protein & Reagent Concentration reduce_ratio->lower_conc lower_temp Lower Reaction Temperature (e.g., 4°C) lower_conc->lower_temp optimize_purification Optimize Post-Labeling Purification (SEC) add_stabilizers->optimize_purification change_buffer Screen Alternative Buffer Systems optimize_purification->change_buffer

Caption: Troubleshooting decision tree for protein aggregation.

Data Presentation

Table 1: Recommended Buffer Conditions for Protein Labeling
ParameterRecommended RangeRationaleReferences
Buffer Type MES, HEPES, PhosphateShould not contain primary amines or other competing nucleophiles.[8][17]
pH 1-1.5 units away from pITo maintain net charge and promote electrostatic repulsion.[9][10]
Ionic Strength 50-150 mM NaClTo screen electrostatic interactions that may lead to aggregation.[9][12]
Protein Concentration 1-5 mg/mLHigher concentrations increase the risk of aggregation.[8][9]
Table 2: Common Stabilizing Additives to Prevent Aggregation
AdditiveTypical ConcentrationMechanism of ActionReferences
L-Arginine 50-100 mMSuppresses aggregation by binding to hydrophobic patches on the protein surface.[8]
Glycerol 5-20% (v/v)Acts as an osmolyte, stabilizing the native protein structure.[8]
Sucrose 0.25-1 MOsmolyte that favors the folded state of the protein.
Tween-20 / Polysorbate 20 0.01-0.1% (v/v)Non-ionic detergent that can prevent surface adsorption and solubilize hydrophobic regions.[8]

Experimental Protocols

Protocol 1: General Protein Labeling with "this compound"

This protocol provides a starting point for labeling a protein. Optimization will likely be required.

  • Protein Preparation:

    • Dialyze the protein into a suitable reaction buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0).

    • Adjust the protein concentration to 1-2 mg/mL.

  • Reagent Preparation:

    • Immediately before use, dissolve "this compound" in an anhydrous organic solvent (e.g., DMSO or DMF) to a concentration of 10-20 mM.

  • Labeling Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved reagent to the protein solution. Start with a lower ratio to minimize aggregation.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Purification:

    • Remove excess, unreacted reagent and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis against a suitable storage buffer.

  • Analysis:

    • Assess the degree of labeling and check for aggregation using SEC and/or DLS.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis protein_prep Protein Preparation (Buffer Exchange, Conc. Adjustment) labeling Labeling Reaction (Mix Protein & Reagent, Incubate) protein_prep->labeling reagent_prep Reagent Preparation (Dissolve in DMSO/DMF) reagent_prep->labeling purification Purification (Desalting Column / Dialysis) labeling->purification analysis Analysis (SEC, DLS, Activity Assay) purification->analysis

Caption: Experimental workflow for protein labeling and analysis.

Protocol 2: Quantification of Aggregation by Size Exclusion Chromatography (SEC)
  • System Preparation:

    • Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS, pH 7.4). Ensure the mobile phase is filtered and degassed.

  • Sample Preparation:

    • Filter the labeled protein sample through a 0.22 µm filter to remove any large particulates.

    • Dilute the sample if necessary to be within the linear range of the detector.

  • Chromatographic Run:

    • Inject the protein sample onto the equilibrated column.

    • Monitor the elution profile using UV detection at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the monomer, dimer, and any higher-order aggregates.

    • Calculate the percentage of aggregation as: % Aggregation = (Area of Aggregates / Total Area of All Peaks) * 100.

References

Technical Support Center: Optimizing Conjugation of "Mes-peg2-CH2-T-butyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for conjugation reactions involving "Mes-peg2-CH2-T-butyl ester". This guide includes troubleshooting advice and frequently asked questions to ensure successful and efficient experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for conjugating "this compound" to a target molecule?

A1: "this compound" is a heterobifunctional linker offering two primary conjugation strategies:

  • Strategy A: Conjugation via the Mesylate Group. The mesylate (Ms) group is an excellent leaving group that can be displaced by a nucleophile, such as a primary amine (-NH2) or a thiol (-SH) on your target molecule.

  • Strategy B: Conjugation via the Carboxyl Group (after deprotection). The t-butyl ester group is an acid-labile protecting group.[1][2] It can be removed under acidic conditions to reveal a carboxylic acid (-COOH). This carboxyl group can then be activated (e.g., using EDC/NHS chemistry) to react with primary amines on a target molecule.

Q2: What is the optimal pH for conjugation via the mesylate group (Strategy A)?

A2: The optimal pH for the reaction of the mesylate group with a primary amine is a compromise. The amine must be deprotonated to be nucleophilic, which is favored at a pH above its pKa (typically 8.5-9.5 for lysine (B10760008) side chains). However, very high pH can lead to side reactions. Therefore, a pH range of 8.0-9.5 is generally recommended as a starting point. For thiol-mesylate reactions, a pH range of 7.0-8.5 is typically effective.

Q3: What is the optimal pH for conjugation via the activated carboxyl group (Strategy B)?

A3: This strategy involves two pH-sensitive steps:

  • Deprotection of the t-butyl ester: This requires acidic conditions, typically a pH below 4 .

  • NHS-ester conjugation: The reaction of an NHS-activated carboxyl group with a primary amine is most efficient in the pH range of 7.2 to 8.5 .[3][4][5] A commonly recommended starting point is pH 8.3-8.5 .[6][7][8]

Q4: What buffers are recommended for these conjugation reactions?

A4: The choice of buffer is critical to avoid competing reactions.

  • For Mesylate-Amine Conjugation (Strategy A): Use non-nucleophilic buffers such as sodium bicarbonate, sodium borate (B1201080), or HEPES at the desired pH.

  • For NHS-Ester Conjugation (Strategy B): Amine-free buffers are essential. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, or borate buffers.[4] Avoid buffers containing primary amines like Tris, as they will compete with your target molecule for reaction with the NHS ester.[4][9]

Q5: How stable is the "this compound" linker at different pH values?

A5: The linker has two points of pH sensitivity:

  • t-Butyl Ester: This group is stable under neutral and basic conditions but is readily cleaved under acidic conditions (pH < 4).

  • Mesylate Group: While a good leaving group, the mesylate itself is generally stable under neutral and mildly acidic or basic conditions used for conjugation. Extreme pH should be avoided.

Troubleshooting Guide

Problem Potential Cause Solution
Low Conjugation Yield (Strategy A: Mesylate Reaction) pH is too low: The amine on the target molecule is protonated and not sufficiently nucleophilic.Gradually increase the pH of the reaction buffer in increments of 0.5 pH units, up to around 9.5.
pH is too high: Potential for side reactions or degradation of the target molecule.Lower the pH and consider a longer reaction time or higher concentration of reactants.
Steric hindrance: The conjugation site on the target molecule is not easily accessible.Consider using a longer PEG linker if available.
Low Conjugation Yield (Strategy B: NHS-Ester Reaction) Suboptimal pH: If the pH is too low, the amine is protonated; if it's too high, the NHS ester hydrolyzes rapidly.[4][6][10]Optimize the pH within the 7.2-8.5 range. A pH of 8.3-8.5 is often a good starting point.[4][6][7][8]
NHS ester hydrolysis: The NHS ester is moisture-sensitive and has a short half-life in aqueous buffers, which decreases as pH increases.[3][4][10]Prepare the activated linker solution immediately before use. Ensure any organic solvents used to dissolve the linker are anhydrous.[4]
Incorrect buffer: Use of amine-containing buffers (e.g., Tris) is quenching the reaction.[4][9]Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or bicarbonate before starting the conjugation.[4]
Incomplete deprotection of t-butyl ester: The carboxylic acid is not available for activation.Ensure the deprotection step is carried out at a sufficiently low pH (e.g., using formic acid or dilute TFA) and for an adequate duration.
Precipitation of Reactants Poor solubility of the linker or target molecule: The "this compound" has a PEG spacer to improve water solubility, but the target molecule may have limited solubility.Dissolve the linker in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction buffer.[6][7][8] Ensure the final concentration of the organic solvent is low enough to not denature your protein.
Non-specific Binding or Aggregation High degree of labeling: Too many linker molecules attached to the target can alter its properties and lead to aggregation.Optimize the molar ratio of the linker to your target molecule by performing small-scale pilot reactions with varying ratios.[4]
Unreacted linker: Excess unreacted linker can cause issues in downstream applications.Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, after the desired reaction time.[5] Purify the conjugate using appropriate methods like dialysis or size-exclusion chromatography.[6]

Data Presentation

Table 1: pH Effects on NHS-Ester Hydrolysis and Amine Reactivity

pHNHS-Ester Half-lifeRelative Amine ReactivityOverall Conjugation Efficiency
7.0~4-5 hours at 0°C[3]Low (amine is mostly protonated)Low
8.0~1 hour at RTModerateGood
8.3-8.5ShorterHigh (optimal balance)Optimal [6][7][8]
8.6~10 minutes at 4°C[3]HighDecreasing due to rapid hydrolysis
> 9.0Very shortHighLow due to very rapid hydrolysis

Experimental Protocols

Protocol 1: General Procedure for Mesylate-Amine Conjugation (Strategy A)
  • Prepare the Target Molecule: Dissolve your amine-containing molecule in an amine-free buffer (e.g., 0.1 M sodium bicarbonate) at a pH of 8.5. The recommended concentration is typically 1-10 mg/mL.

  • Prepare the Linker Solution: Immediately before use, dissolve "this compound" in a minimal amount of anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the linker solution to the target molecule solution at a desired molar excess (e.g., 5-20 fold molar excess of linker over target).

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0 to a final concentration of 20-50 mM.

  • Purification: Remove excess linker and byproducts by dialysis, size-exclusion chromatography, or another suitable method.

Protocol 2: General Procedure for Carboxyl-Amine Conjugation via NHS-Ester (Strategy B)
  • Deprotection of t-Butyl Ester:

    • Dissolve "this compound" in an acidic solution (e.g., 50% trifluoroacetic acid in dichloromethane) and stir at room temperature for 1-2 hours.

    • Remove the acid and solvent under vacuum to obtain the deprotected linker with a free carboxylic acid.

  • Activation of Carboxylic Acid:

    • Dissolve the deprotected linker in an amine-free buffer (e.g., 0.1 M MES, pH 6.0).

    • Add EDC and NHS to the solution and incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation Reaction:

    • Dissolve the target amine-containing molecule in a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[10]

    • Add the activated NHS-ester linker solution to the target molecule solution.

    • Incubate for 1-4 hours at room temperature or overnight at 4°C.[6]

  • Purification: Purify the conjugate as described in Protocol 1.

Mandatory Visualizations

Conjugation_Strategies cluster_start Starting Material cluster_strategy_A Strategy A: Mesylate Reaction cluster_strategy_B Strategy B: Carboxyl Reaction start This compound A2 Conjugation (pH 8.0-9.5 for amines) (pH 7.0-8.5 for thiols) start->A2 Mesylate group B1 Acidic Deprotection (pH < 4) start->B1 t-butyl ester group A1 Target Molecule (-NH2 or -SH) A1->A2 A_out Conjugate A2->A_out B2 Deprotected Linker (-COOH) B1->B2 B3 EDC/NHS Activation B2->B3 B4 Activated NHS-Ester B3->B4 B6 Conjugation (pH 7.2-8.5) B4->B6 B5 Target Molecule (-NH2) B5->B6 B_out Conjugate B6->B_out

Caption: Overview of the two primary conjugation strategies for "this compound".

pH_Optimization_NHS cluster_pH Effect of pH on NHS-Ester Conjugation cluster_outcome Reaction Outcome pH_low Low pH (< 7.0) Protonated Amine\n(Low Reactivity) Protonated Amine (Low Reactivity) pH_low->Protonated Amine\n(Low Reactivity) Stable NHS-Ester Stable NHS-Ester pH_low->Stable NHS-Ester pH_optimal Optimal pH (8.3-8.5) Deprotonated Amine\n(High Reactivity) Deprotonated Amine (High Reactivity) pH_optimal->Deprotonated Amine\n(High Reactivity) Moderate NHS-Ester Hydrolysis Moderate NHS-Ester Hydrolysis pH_optimal->Moderate NHS-Ester Hydrolysis pH_high High pH (> 9.0) pH_high->Deprotonated Amine\n(High Reactivity) Rapid NHS-Ester Hydrolysis Rapid NHS-Ester Hydrolysis pH_high->Rapid NHS-Ester Hydrolysis outcome_low Low Yield Protonated Amine\n(Low Reactivity)->outcome_low Stable NHS-Ester->outcome_low outcome_optimal High Yield Deprotonated Amine\n(High Reactivity)->outcome_optimal outcome_low2 Low Yield Deprotonated Amine\n(High Reactivity)->outcome_low2 Moderate NHS-Ester Hydrolysis->outcome_optimal Rapid NHS-Ester Hydrolysis->outcome_low2

Caption: The relationship between pH, amine reactivity, NHS-ester stability, and conjugation yield.

References

Technical Support Center: Troubleshooting the Deprotection of "Mes-peg2-CH2-T-butyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering incomplete deprotection of the t-butyl ester from "Mes-peg2-CH2-T-butyl ester". This molecule is a valuable PEG linker, and efficient deprotection is crucial for its successful application in bioconjugation and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of "this compound" and the function of its key groups?

A1: "this compound" is a heterobifunctional linker. Its key components are:

  • Mesylate (Mes): An excellent leaving group, facilitating nucleophilic substitution reactions.

  • peg2 (diethylene glycol): A short polyethylene (B3416737) glycol spacer that enhances water solubility.[1][2]

  • T-butyl ester: A protecting group for the carboxylic acid, which is removed under acidic conditions to reveal the active carboxyl group.[1][2]

Q2: What are the standard conditions for deprotecting the t-butyl ester of this linker?

A2: The most common method for t-butyl ester deprotection is acid-catalyzed cleavage.[3] Strong acids like Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) are frequently used.[3] Other options include using hydrogen chloride (HCl) in an organic solvent or aqueous solutions of strong inorganic acids like sulfuric or phosphoric acid.[3]

Q3: Why is my deprotection reaction of "this compound" incomplete?

A3: Incomplete deprotection can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the ester.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Low Temperature: Deprotection reactions are often temperature-dependent.

  • Steric Hindrance: The bulky mesityl group, although not directly adjacent, could influence the conformation of the molecule and hinder access to the ester group.

  • Scavenger Effects: If other nucleophilic species are present in the reaction mixture, they might compete for the protonated intermediate.

Q4: Can I selectively deprotect the t-butyl ester without affecting other acid-sensitive groups in my molecule?

A4: Achieving selectivity can be challenging with strong acids like TFA, which can also cleave other acid-labile groups such as Boc-protecting groups.[3] For selective deprotection, milder conditions are recommended. The use of Lewis acids like Zinc Bromide (ZnBr₂) in DCM has been shown to selectively cleave t-butyl esters in the presence of other acid-sensitive groups like Fmoc.[3][4][5][6]

Troubleshooting Guide

Issue 1: Incomplete Deprotection with Standard TFA/DCM Protocol

If you are observing a significant amount of starting material after reacting "this compound" with TFA in DCM, consider the following troubleshooting steps.

Workflow for Troubleshooting Incomplete Deprotection:

cluster_start Start: Incomplete Deprotection cluster_troubleshooting Troubleshooting Steps cluster_alternative Alternative Methods cluster_outcome Desired Outcome start Incomplete Deprotection (TFA/DCM) increase_tfa Increase TFA Concentration start->increase_tfa Step 1 hcl_dioxane Use HCl in Dioxane start->hcl_dioxane Alternative 1 h3po4 Use Aqueous Phosphoric Acid start->h3po4 Alternative 2 prolong_time Prolong Reaction Time increase_tfa->prolong_time If still incomplete increase_temp Increase Reaction Temperature prolong_time->increase_temp If still incomplete add_scavenger Add Scavenger (e.g., TIS) increase_temp->add_scavenger Consider side reactions complete Complete Deprotection add_scavenger->complete hcl_dioxane->complete h3po4->complete

Caption: Troubleshooting workflow for incomplete t-butyl ester deprotection.

Quantitative Data Summary: Standard Deprotection Conditions

ReagentSolventConcentrationTemperature (°C)Typical Reaction Time (h)
TFADCM20-50% (v/v)0 - RT1 - 4
HClDioxane4 M0 - RT1 - 3
H₃PO₄Water85% (aq)RT - 502 - 16

Experimental Protocol: Standard Deprotection with TFA/DCM

  • Dissolve "this compound" (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (e.g., 20% v/v) dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with a solvent like toluene (B28343) to ensure complete removal of residual TFA.

Issue 2: Lack of Selectivity - Cleavage of Other Acid-Labile Groups

When your molecule contains other acid-sensitive protecting groups (e.g., Boc, Trityl), using strong acids like TFA can lead to their undesired removal.

Decision Pathway for Selective Deprotection:

start Need for Selective t-Butyl Ester Deprotection acid_sensitive Substrate contains other acid-labile groups start->acid_sensitive high_temp_stable Substrate is stable at high temperatures start->high_temp_stable lewis_acid Lewis Acid (e.g., ZnBr2) radical Radical-based (e.g., Magic Blue) thermal Thermal (Reagent-Free) acid_sensitive->lewis_acid Yes neutral_conditions Requires neutral conditions acid_sensitive->neutral_conditions Yes neutral_conditions->radical high_temp_stable->thermal Yes

References

Characterizing impurities from "Mes-peg2-CH2-T-butyl ester" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of "Mes-peg2-CH2-T-butyl ester".

Synthesis Workflow and Potential Impurity Introduction

The synthesis of this compound is conceptualized as a two-step process. The following diagram illustrates the general workflow and highlights key stages where impurities may be introduced.

G cluster_0 Step 1: t-Butyl Esterification cluster_1 Step 2: Mesylation start1 HO-PEG2-CH2-COOH product1 HO-PEG2-CH2-T-butyl ester start1->product1 Esterification reagent1 t-Butylating Agent (e.g., 2-methylpropene, t-butyl acetate) + Acid Catalyst reagent1->product1 impurity1 Unreacted Starting Material By-products from t-butylating agent product1->impurity1 start2 HO-PEG2-CH2-T-butyl ester product1->start2 Purification Step 1 final_product This compound start2->final_product Mesylation reagent2 Methanesulfonyl Chloride (MsCl) + Base (e.g., TEA, Pyridine) reagent2->final_product impurity2 Unreacted Alcohol Alkyl Chloride By-product Di-mesylated Product (if applicable) Hydrolyzed Mesylate final_product->impurity2 purification Final Product Characterization final_product->purification Final Purification impurity_source General Impurity Sources: - Residual Solvents - Reagent Impurities - Water (leading to hydrolysis) cluster_0 cluster_0 impurity_source->cluster_0 cluster_1 cluster_1 impurity_source->cluster_1

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of this compound?

A1: Impurities can arise from both the t-butyl esterification and the mesylation steps, as well as from the starting materials and solvents.

  • Process-Related Impurities:

    • Unreacted Starting Materials: Incomplete reactions can leave residual HO-PEG2-CH2-COOH or HO-PEG2-CH2-T-butyl ester.

    • By-products of Mesylation: A common side reaction during mesylation with methanesulfonyl chloride is the formation of the corresponding alkyl chloride (Cl-PEG2-CH2-T-butyl ester)[1].

    • Hydrolysis Products: The t-butyl ester can be sensitive to acidic conditions and may hydrolyze back to the carboxylic acid, particularly during workup or purification. The mesylate group can also be susceptible to hydrolysis under certain conditions[2][3].

  • Reagent-Related Impurities:

    • PEG-related impurities: Polyethylene (B3416737) glycol (PEG) reagents can sometimes contain low molecular weight glycols[4].

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., dichloromethane, toluene, ethyl acetate) may be present in the final product. These are typically monitored by GC-MS[5][6][7].

Q2: How can I monitor the progress of the mesylation reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective method to monitor the reaction. The product, this compound, will be less polar and have a higher Rf value than the starting alcohol, HO-PEG2-CH2-T-butyl ester. The reaction is complete when the spot corresponding to the starting alcohol has disappeared[8].

Q3: My mesylation reaction is slow or incomplete. What are the possible causes and solutions?

A3: Several factors can contribute to a slow or incomplete mesylation reaction. The following table summarizes common causes and potential solutions.

Possible CauseSuggested Solution
Insufficient Reagents Ensure you are using at least 1.1 to 1.5 equivalents of both methanesulfonyl chloride and the base[8].
Poor Reagent Quality Use freshly opened or purified reagents. Methanesulfonyl chloride can degrade over time[8].
Inadequate Mixing Ensure vigorous stirring, especially if the reaction mixture is heterogeneous.
Low Reaction Temperature While the reaction is typically started at 0°C to control exothermicity, it may need to be warmed to room temperature to go to completion[9].

Q4: I am observing an unexpected by-product in my mesylation reaction. What could it be?

A4: A common by-product is the corresponding alkyl chloride, formed by the displacement of the mesylate by chloride ions generated from methanesulfonyl chloride. This is more likely to occur with substrates that can form stable carbocations[1][10]. To minimize this, you can consider using methanesulfonic anhydride (B1165640) instead of methanesulfonyl chloride, as it does not introduce a chloride source[1].

Troubleshooting Guides

Issue 1: Low Yield of t-Butyl Ester
  • Symptom: Significant amount of starting carboxylic acid remains after the esterification reaction.

  • Possible Causes & Solutions:

    • Equilibrium: Fischer esterification is a reversible reaction. Ensure an excess of the t-butylating agent is used to drive the reaction forward[11].

    • Steric Hindrance: Direct Fischer esterification to form t-butyl esters can be challenging due to the bulkiness of the t-butyl group. An alternative method is to treat the carboxylic acid with 2-methylpropene in the presence of an acid catalyst[12].

    • Insufficient Catalyst: Ensure an adequate amount of acid catalyst is used.

    • Presence of Water: The reaction produces water, which can shift the equilibrium back to the starting materials. Use anhydrous conditions and consider using a Dean-Stark apparatus to remove water if applicable.

Issue 2: Hydrolysis of the t-Butyl Ester or Mesylate during Workup/Purification
  • Symptom: Presence of the carboxylic acid or the starting alcohol in the final product.

  • Possible Causes & Solutions:

    • Acidic Conditions: The t-butyl ester is labile in strong acidic conditions. During aqueous workup, use a mild base like sodium bicarbonate to neutralize any excess acid[13].

    • Mesylate Hydrolysis: Mesylates can hydrolyze, especially in the presence of water and at elevated temperatures[2][3]. Perform workup and purification at low temperatures and minimize contact with water.

Experimental Protocols

Protocol 1: HPLC Analysis for Purity Assessment

This method is suitable for monitoring reaction progress and assessing the purity of the final product.

  • Instrumentation: HPLC system with UV or Charged Aerosol Detector (CAD)[4][][15].

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[16].

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    Time (min) %B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or CAD. CAD is particularly useful as PEG moieties lack a strong UV chromophore[4][17].

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Protocol 2: LC-MS for Impurity Identification

This protocol is designed for the identification of process-related impurities and by-products.

  • Instrumentation: LC-MS system with an ESI source[18][19][20].

  • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A suitable gradient similar to the HPLC method, optimized for separation of the expected impurities.

  • Flow Rate: 0.3 - 0.5 mL/min

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-1000

    • Data Analysis: Extract ion chromatograms for the expected masses of the starting materials, product, and potential impurities.

Protocol 3: ¹H NMR for Structural Confirmation and Impurity Analysis

NMR is a powerful tool for structural elucidation and can help identify and quantify impurities.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ can be particularly useful for identifying hydroxyl protons of PEG derivatives[21].

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

  • Data Acquisition: Standard ¹H NMR experiment.

  • Key Signals to Monitor:

    • PEG backbone: A complex multiplet around 3.6 ppm[22][23].

    • t-Butyl group: A singlet at approximately 1.4-1.5 ppm.

    • Mesyl group: A singlet around 3.0 ppm.

    • CH₂ adjacent to mesylate: A triplet around 4.3 ppm.

    • Disappearance of the alcohol proton: The -OH proton of the starting alcohol will disappear upon successful mesylation.

Protocol 4: GC-MS for Residual Solvent Analysis (based on USP <467>)

This method is used to identify and quantify residual solvents in the final product.

  • Instrumentation: Headspace Gas Chromatograph with a Mass Spectrometer (HS-GC-MS)[5][6][7].

  • Column: G43 (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane) or equivalent.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program:

    • Initial Temperature: 40°C, hold for 20 minutes.

    • Ramp: 10°C/min to 240°C, hold for 20 minutes.

  • Injector: Split/splitless, 140°C.

  • Detector: Mass Spectrometer, scan range m/z 35-350.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 60 minutes

  • Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable solvent (e.g., DMSO, water).

Impurity Characterization Workflows

The following diagrams illustrate the logical workflows for identifying different classes of impurities.

G cluster_0 Process-Related Impurity Analysis start Crude or Purified Sample hplc HPLC Analysis (Protocol 1) start->hplc decision Unexpected Peak(s)? hplc->decision lcms LC-MS Analysis (Protocol 2) nmr NMR Analysis (Protocol 3) lcms->nmr identify Identify Impurity by Mass and Fragmentation (MS) and Chemical Shift (NMR) nmr->identify decision->lcms Yes end Purity Confirmed decision->end No

Caption: Workflow for process-related impurity identification.

G cluster_0 Residual Solvent Analysis start Final Product Sample gcms HS-GC-MS Analysis (Protocol 4) start->gcms library_search Compare Spectra to NIST Library gcms->library_search quantify Quantify against Standards (if necessary) library_search->quantify report Report Solvent Levels quantify->report

Caption: Workflow for residual solvent analysis.

References

Validation & Comparative

A Comparative Guide to Mes-peg2-CH2-T-butyl ester and its Alternatives: NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of linker molecules is paramount for the successful development of novel therapeutics and diagnostics. This guide provides a comparative analysis of "Mes-peg2-CH2-T-butyl ester" and its common alternatives, focusing on their characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

"this compound" is a heterobifunctional linker containing a mesylate group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl ester protected carboxylic acid. The mesylate serves as an excellent leaving group for nucleophilic substitution, the PEG spacer enhances solubility and provides spatial separation, and the t-butyl ester protects the carboxylic acid functionality, which can be deprotected under acidic conditions.

This guide will delve into the expected NMR and mass spectrometry data for this compound and compare it with functionally similar PEG linkers where the mesylate group is replaced by other common functional moieties such as an amine, an azide, or a tosylate.

Data Presentation: A Comparative Analysis

CompoundStructureExpected ¹H NMR Key Signals (CDCl₃)Expected ¹³C NMR Key Signals (CDCl₃)Expected Molecular Ion (m/z) [M+Na]⁺
This compound CH₃SO₃-(CH₂CH₂O)₂-CH₂-COOtBu~4.3 ppm (t, 2H, -CH₂OMs), ~3.7 ppm (m, 6H, PEG -CH₂-), ~3.1 ppm (s, 3H, Ms -CH₃), ~2.5 ppm (t, 2H, -CH₂COO-), ~1.4 ppm (s, 9H, t-Bu)~80 ppm (C, t-Bu), ~70-72 ppm (PEG -CH₂-), ~69 ppm (-CH₂OMs), ~41 ppm (-CH₂COO-), ~37 ppm (Ms -CH₃), ~28 ppm (t-Bu -CH₃)335.1
Amino-PEG2-t-butyl ester H₂N-(CH₂CH₂O)₂-CH₂-COOtBu~3.5-3.7 ppm (m, 8H, PEG -CH₂-), ~2.9 ppm (t, 2H, -CH₂NH₂), ~2.5 ppm (t, 2H, -CH₂COO-), ~1.4 ppm (s, 9H, t-Bu)~80 ppm (C, t-Bu), ~70-73 ppm (PEG -CH₂-), ~42 ppm (-CH₂NH₂), ~41 ppm (-CH₂COO-), ~28 ppm (t-Bu -CH₃)256.2
Azido-PEG2-t-butyl ester N₃-(CH₂CH₂O)₂-CH₂-COOtBu~3.6-3.7 ppm (m, 8H, PEG -CH₂-), ~3.4 ppm (t, 2H, -CH₂N₃), ~2.5 ppm (t, 2H, -CH₂COO-), ~1.4 ppm (s, 9H, t-Bu)~80 ppm (C, t-Bu), ~70-71 ppm (PEG -CH₂-), ~51 ppm (-CH₂N₃), ~41 ppm (-CH₂COO-), ~28 ppm (t-Bu -CH₃)282.1
Tos-PEG2-t-butyl ester CH₃C₆H₄SO₃-(CH₂CH₂O)₂-CH₂-COOtBu~7.8 & ~7.3 ppm (d, 4H, Ar-H), ~4.1 ppm (t, 2H, -CH₂OTs), ~3.6-3.7 ppm (m, 6H, PEG -CH₂-), ~2.4 ppm (s, 3H, Ar-CH₃), ~2.5 ppm (t, 2H, -CH₂COO-), ~1.4 ppm (s, 9H, t-Bu)~145 & ~133 & ~130 & ~128 ppm (Ar-C), ~80 ppm (C, t-Bu), ~70-71 ppm (PEG -CH₂-), ~69 ppm (-CH₂OTs), ~41 ppm (-CH₂COO-), ~28 ppm (t-Bu -CH₃), ~22 ppm (Ar-CH₃)411.1

Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to an internal standard (e.g., TMS). Coupling patterns are abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet). The expected molecular ions are calculated for the sodium adducts, which are commonly observed in ESI-MS.

Experimental Protocols

Standard protocols for acquiring NMR and mass spectrometry data for PEGylated compounds are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard (δ = 0.00 ppm) for ¹H and ¹³C NMR in chloroform-d. For aqueous solvents, a water-soluble standard like DSS or TSP can be used.

  • Instrumentation: Data is typically acquired on a 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient.

    • Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Spectral Width: A spectral width of 0 to 220 ppm is standard.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are then referenced to the internal standard.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (typically 10-100 µM) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the ionization technique.

  • Instrumentation: Electrospray ionization (ESI) is a common and suitable ionization method for these types of molecules, often coupled with a time-of-flight (TOF) or quadrupole mass analyzer.

  • ESI-MS Parameters:

    • Ionization Mode: Positive ion mode is typically used to observe protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

    • Capillary Voltage: Typically set between 3 and 5 kV.

    • Nebulizing Gas: Nitrogen is commonly used as the nebulizing and drying gas.

    • Drying Gas Temperature: Usually set between 200 and 350 °C.

    • Mass Range: A mass range appropriate for the expected molecular weight of the compound and any potential fragments or adducts should be selected.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

Mandatory Visualization

The following diagram illustrates a typical workflow for the characterization of a PEGylated compound using NMR and mass spectrometry.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Verification start Synthesized PEG-Linker purification Purification (e.g., Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purity & Identity ms Mass Spectrometry (ESI-MS, HRMS) purification->ms Molecular Weight nmr_analysis Spectral Interpretation: - Chemical Shift - Integration - Coupling nmr->nmr_analysis ms_analysis Spectral Interpretation: - Molecular Ion - Fragmentation - Isotopic Pattern ms->ms_analysis structure_verification Structure Verification nmr_analysis->structure_verification ms_analysis->structure_verification

Caption: Workflow for PEG-Linker Characterization.

This guide provides a foundational understanding of the expected analytical data for "this compound" and its alternatives. For definitive characterization, it is always recommended to acquire experimental data on the specific batch of the compound being used. The provided protocols offer a starting point for researchers to develop robust analytical methods for these important linker molecules.

A Comparative Guide to Mes-peg2-CH2-T-butyl ester and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of a bioconjugate's efficacy, stability, and pharmacokinetic profile. This guide provides an objective comparison of "Mes-peg2-CH2-T-butyl ester" with other commonly used polyethylene (B3416737) glycol (PEG) linkers. By examining their chemical reactivity, the stability of the resulting conjugates, and the experimental protocols for their use, this document aims to provide a comprehensive resource for making informed decisions in the design of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.

Understanding this compound

"this compound" is a heterobifunctional PEG linker. Its structure is designed to offer specific functionalities at each end of a short, discrete PEG chain.[1][2]

  • Mesylate Group (Mes): The mesylate is an excellent leaving group, making this end of the linker highly reactive towards nucleophiles such as thiols, amines, and hydroxyl groups through a nucleophilic substitution reaction.[1][2]

  • PEG2 Linker: The di-ethylene glycol (PEG2) spacer enhances the water solubility of the linker and the resulting conjugate.[1][2] The discrete length of the PEG chain ensures homogeneity of the final product, which is a significant advantage in therapeutic applications.

  • T-butyl ester Group: The tert-butyl ester serves as a protecting group for a carboxylic acid. It is stable under many reaction conditions but can be removed under acidic conditions to reveal a free carboxylic acid, which can then be used for subsequent conjugation, for example, to an amine via amide bond formation.[1][2]

Comparison of PEG Linker Reactive Groups

The performance of a PEG linker is largely dictated by its reactive functional groups. Here, we compare the mesylate group of "this compound" with two of the most common reactive groups used in bioconjugation: N-hydroxysuccinimide (NHS) esters and maleimides.

FeatureMesylate (e.g., this compound)NHS EsterMaleimide (B117702)
Target Functional Group Primarily thiols, amines, and hydroxylsPrimary amines (e.g., lysine (B10760008) residues)Thiols (e.g., cysteine residues)
Reaction Type Nucleophilic substitutionAcylation (forms amide bond)Michael addition (forms thioether bond)
Reaction pH Typically neutral to slightly basicpH 7.2 - 8.5[3]pH 6.5 - 7.5[4]
Resulting Linkage Ether, thioether, or secondary amineAmideThioether
Linkage Stability Generally stableVery stable (Amide bonds are more resistant to hydrolysis than esters)[5]The thioether bond can be susceptible to retro-Michael reaction, leading to deconjugation, although ring-opening hydrolysis can increase stability.[6]
Selectivity Can react with multiple nucleophiles; selectivity can be controlled by pH.Highly selective for primary amines.[3]Highly selective for thiols at pH 6.5-7.5.[4]

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful synthesis and evaluation of bioconjugates.

Protocol 1: Representative Protocol for Conjugation using this compound

This protocol describes a general procedure for the conjugation of a thiol-containing biomolecule (e.g., a protein with a free cysteine) with "this compound".

Materials:

  • Thiol-containing protein

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.0, degassed

  • Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Reagent: e.g., N-acetylcysteine

  • Purification System: Size-exclusion chromatography (SEC) or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.

  • Linker Preparation: Immediately before use, dissolve "this compound" in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight. The optimal reaction time should be determined empirically.

  • Quenching: Add a 100-fold molar excess of the quenching reagent (e.g., N-acetylcysteine) to react with any unreacted mesylate groups. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and quenching reagent by SEC or dialysis.

  • Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and HPLC to determine the drug-to-antibody ratio (DAR) and purity.

Protocol 2: Conjugation using an NHS-Ester PEG Linker

This protocol outlines the conjugation of a primary amine-containing protein with an NHS-ester functionalized PEG linker.[7]

Materials:

  • Protein with accessible primary amines (e.g., lysine residues)

  • NHS-Ester PEG Linker

  • Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0[7]

  • Organic Solvent: Anhydrous DMF or DMSO

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[8]

  • Purification System: SEC or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[7]

  • Linker Preparation: Immediately before use, dissolve the NHS-ester PEG linker in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).[7]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution.[7]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[9]

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 30 minutes.[8]

  • Purification: Purify the conjugate using SEC or dialysis.

  • Characterization: Characterize the conjugate using appropriate analytical techniques.

Protocol 3: Conjugation using a Maleimide-PEG Linker

This protocol describes the conjugation of a thiol-containing protein with a maleimide-functionalized PEG linker.[6]

Materials:

  • Thiol-containing protein

  • Maleimide-PEG Linker

  • Reaction Buffer: Thiol-free buffer such as PBS, pH 6.5-7.5[9]

  • Quenching Reagent: e.g., free cysteine

  • Purification System: SEC or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in the reaction buffer.[9]

  • Linker Preparation: Dissolve the Maleimide-PEG linker in the reaction buffer.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the linker to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.[6]

  • Quenching: Add a quenching reagent like free cysteine to react with any unreacted maleimide groups.

  • Purification: Purify the conjugate by SEC or dialysis.

  • Characterization: Analyze the final conjugate.

Visualizing Signaling Pathways and Experimental Workflows

G General Bioconjugation Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Biomolecule Biomolecule Reaction_Mixture Reaction Mixture (Controlled pH, Temp) Biomolecule->Reaction_Mixture Linker Linker Linker->Reaction_Mixture Payload Payload Payload->Linker Pre-conjugation (if applicable) Purification Purification (SEC / Dialysis) Reaction_Mixture->Purification Characterization Characterization (MS, HPLC, SDS-PAGE) Purification->Characterization Final_Conjugate Final_Conjugate Characterization->Final_Conjugate Validated Bioconjugate

Caption: A generalized workflow for the synthesis and validation of a bioconjugate.

G Comparison of Linker Reaction Mechanisms cluster_mesylate Mesylate Linker cluster_nhs NHS-Ester Linker cluster_maleimide Maleimide Linker mes Mes-PEG-R Mesylate as Leaving Group prod_mes R'-S-PEG-R Stable Thioether Bond mes->prod_mes nuc_mes Nucleophile (e.g., R'-SH) nuc_mes->mes Nucleophilic Substitution nhs NHS-O-CO-PEG-R Amine Reactive prod_nhs R'-NH-CO-PEG-R Stable Amide Bond nhs->prod_nhs nuc_nhs Primary Amine (e.g., R'-NH2) nuc_nhs->nhs Acylation mal Mal-PEG-R Thiol Reactive prod_mal R'-S-Mal'-PEG-R Thioether Bond mal->prod_mal nuc_mal Thiol (e.g., R'-SH) nuc_mal->mal Michael Addition

Caption: Reaction mechanisms for Mesylate, NHS-Ester, and Maleimide PEG linkers.

Conclusion

The selection of a PEG linker is a critical decision in the development of bioconjugates. "this compound" offers a versatile platform for conjugation to a range of nucleophiles, with the added functionality of a de-protectable carboxylic acid for further modification. In comparison, NHS-ester and maleimide-based linkers provide high selectivity for amines and thiols, respectively. The stability of the resulting linkage is a key consideration, with the amide bonds formed from NHS esters being exceptionally stable. The choice of linker should be guided by the specific biomolecule and payload, the desired stability of the conjugate, and the overall therapeutic goal. The experimental protocols provided herein offer a starting point for the development of robust and reproducible bioconjugation strategies.

References

A Tale of Two Linkers: A Comparative Guide to Mes-peg2-CH2-T-butyl ester and NHS Esters in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For the Researcher, Scientist, and Drug Development Professional: Choosing the right chemical tool is paramount for successful bioconjugation. This guide provides an in-depth comparison of two common moieties used in the modification of biomolecules: the mesylate group in linkers like "Mes-peg2-CH2-T-butyl ester" and the widely used N-Hydroxysuccinimide (NHS) ester.

While both can be employed to connect molecules, their fundamental reactivity, the resulting linkages, and their applications differ significantly. This guide will objectively compare their performance, provide supporting experimental context, and offer detailed methodologies to empower you to make informed decisions for your research and development endeavors.

At a Glance: Key Differences in Reactivity and Application

The core distinction lies in the type of reaction each functional group undergoes with primary amines, the most common target on proteins and other biomolecules. NHS esters are acylating agents, forming stable amide bonds . In contrast, the mesylate group in "this compound" is an alkylating agent, resulting in the formation of secondary amine linkages.

FeatureThis compound (via Mesylate)NHS Ester
Reactive Group Methanesulfonyl (Mesyl)N-Hydroxysuccinimide Ester
Reaction with Primary Amine Alkylation (Nucleophilic Substitution)Acylation
Resulting Bond Secondary AmineAmide
Bond Stability Generally StableHighly Stable
Primary Application Introduction of a PEGylated alkyl linkerAcylation of amines for conjugation
Byproducts Mesylate anionN-Hydroxysuccinimide (NHS)
Competing Reaction Reaction with other nucleophiles (e.g., thiols)Hydrolysis (especially at higher pH)

Unpacking the Molecules: Structure and Function

This compound is a heterobifunctional linker.[1][2] It comprises three key components:

  • Mesylate Group (Mes): An excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack by primary amines.[1][3]

  • PEG2 Linker: A short polyethylene (B3416737) glycol chain that enhances water solubility.[1][2]

  • T-butyl ester: A protecting group for a carboxylic acid. This group is stable under many reaction conditions but can be removed using acid to reveal a carboxylic acid, which can then be activated (e.g., as an NHS ester) for further conjugation.[1][2]

NHS Esters are activated carboxylic acids designed to react efficiently with primary amines.[4] They are one of the most common reagents for bioconjugation due to their high reactivity and the stability of the resulting amide bond.[4][5]

Reaction Mechanisms: A Visual Comparison

The fundamental difference in their reactivity is best illustrated by their reaction mechanisms with a primary amine.

G cluster_0 NHS Ester Acylation cluster_1 Mesylate Alkylation NHS_Ester R-C(=O)O-NHS Tetrahedral_Intermediate Tetrahedral Intermediate NHS_Ester->Tetrahedral_Intermediate + R'-NH₂ Primary_Amine R'-NH₂ Primary_Amine->Tetrahedral_Intermediate Amide_Bond R-C(=O)NH-R' Tetrahedral_Intermediate->Amide_Bond - NHS NHS NHS Tetrahedral_Intermediate->NHS Mesylate_Linker R-CH₂-OMs Transition_State SN2 Transition State Mesylate_Linker->Transition_State + R'-NH₂ Primary_Amine_2 R'-NH₂ Primary_Amine_2->Transition_State Secondary_Amine R-CH₂-NH-R' Transition_State->Secondary_Amine - MsO⁻ Mesylate_Anion MsO⁻ Transition_State->Mesylate_Anion

Figure 1. Reaction mechanisms of NHS ester acylation and mesylate alkylation with primary amines.

Quantitative Comparison of Reactivity

Direct quantitative comparison of reaction rates is complex as they proceed via different mechanisms. However, we can summarize the key kinetic considerations for each.

ParameterMesylate AlkylationNHS Ester Acylation
Optimal pH Dependent on amine pKa, generally neutral to slightly basic7.2 - 8.5[6]
Reaction Time Varies widely based on substrate and conditions30 - 120 minutes[5]
Temperature Room Temperature to elevated temperatures4°C to Room Temperature[5]
Key Kinetic Factor Nucleophilicity of the amineCompetition with hydrolysis of the NHS ester[5]
Half-life of Competing Reaction Not applicable (no inherent instability like hydrolysis)~4-5 hours at pH 7.0, 0°C; ~10 minutes at pH 8.6, 4°C[7]

Experimental Protocols

Protocol 1: Determination of NHS Ester Reactivity and Hydrolysis Rate

This protocol allows for the determination of the relative reactivity and stability of an NHS ester.

Materials:

  • NHS ester of interest

  • Model protein with primary amines (e.g., Bovine Serum Albumin, BSA)

  • Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Spectrophotometer

  • Method for determining Degree of Labeling (DOL) (e.g., MALDI-TOF mass spectrometry or colorimetric assay)

Procedure:

  • Reactivity Assay:

    • Prepare a stock solution of the NHS ester in an anhydrous organic solvent (e.g., DMSO).

    • Prepare a solution of the model protein (e.g., 2 mg/mL) in the reaction buffer.

    • Initiate the reaction by adding a 10-fold molar excess of the NHS ester stock solution to the protein solution.

    • Incubate at room temperature for 1 hour.

    • Quench the reaction by adding the quenching solution.

    • Remove unreacted NHS ester using a desalting column.

    • Determine the DOL. A higher DOL indicates higher reactivity.

  • Hydrolysis Rate Determination:

    • Prepare a solution of the NHS ester (e.g., 1 mM) in an amine-free buffer at the desired pH.

    • Monitor the hydrolysis of the NHS ester over time by measuring the increase in absorbance at 260 nm, which corresponds to the release of NHS.[8]

    • Calculate the half-life of the NHS ester under these conditions.

Protocol 2: General Procedure for Amine Alkylation using a Mesylate Linker

This protocol provides a general workflow for the alkylation of a primary amine on a biomolecule using a mesylate-containing linker.

Materials:

  • Mesylate-containing linker (e.g., this compound)

  • Biomolecule with a primary amine

  • Apolar aprotic solvent (e.g., DMF or DMSO)

  • Non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Dissolve the biomolecule in the chosen solvent.

  • Add the mesylate linker (typically 1.1-1.5 equivalents).

  • Add the non-nucleophilic base (typically 2-3 equivalents).

  • Stir the reaction at room temperature and monitor its progress using a suitable analytical technique (e.g., LC-MS).

  • Upon completion, quench the reaction (e.g., with water).

  • Purify the conjugated biomolecule using an appropriate chromatographic method.

Logical Workflow for Bioconjugation Strategy Selection

The choice between an NHS ester and a mesylate linker depends on the desired outcome of the bioconjugation. The following diagram illustrates a logical workflow for this decision-making process.

G Start Define Bioconjugation Goal Desired_Bond Desired Bond Type? Start->Desired_Bond Amide_Bond Amide Bond (Acylation) Desired_Bond->Amide_Bond Acylation Alkylamine_Bond Alkylamine Bond (Alkylation) Desired_Bond->Alkylamine_Bond Alkylation Use_NHS Use NHS Ester Chemistry Amide_Bond->Use_NHS Use_Mesylate Use Mesylate Chemistry Alkylamine_Bond->Use_Mesylate Final_Conjugate Final Conjugate Use_NHS->Final_Conjugate Further_Modification Is further modification of the linker needed? Use_Mesylate->Further_Modification Deprotection Deprotect T-butyl ester (e.g., with TFA) Further_Modification->Deprotection Yes Further_Modification->Final_Conjugate No Activate_Carboxyl Activate Carboxylic Acid (e.g., to NHS ester) Deprotection->Activate_Carboxyl Activate_Carboxyl->Use_NHS

Figure 2. Decision workflow for selecting a bioconjugation strategy.

Conclusion

The choice between "this compound" and an NHS ester is not a matter of direct substitution but rather a strategic decision based on the desired chemical linkage and overall bioconjugation scheme. NHS esters are the established standard for the acylation of primary amines to form highly stable amide bonds. "this compound," on the other hand, offers a dual functionality: the mesylate group for alkylation of nucleophiles to form an alkylamine linkage, and a protected carboxylic acid that can be later deprotected and activated for subsequent reactions, including the formation of an NHS ester.

For researchers seeking to introduce a PEGylated alkyl linker via a secondary amine, the mesylate chemistry is a viable approach. For those aiming for the robust and well-characterized amide bond, NHS ester chemistry remains the preferred method. Understanding these fundamental differences is key to designing and executing successful bioconjugation strategies.

References

A Comparative Guide to the Analytical Characterization of Bioconjugates Utilizing Mes-peg2-CH2-T-butyl ester Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of therapeutic molecules with moieties such as polyethylene (B3416737) glycol (PEG) is a cornerstone of modern drug development, enhancing solubility, stability, and pharmacokinetic profiles. The "Mes-peg2-CH2-T-butyl ester" represents a sophisticated linker, incorporating a short PEG unit for improved aqueous solubility, a t-butyl ester for controlled release under acidic conditions, and a mesylate as an efficient leaving group for conjugation.[1] The comprehensive characterization of bioconjugates synthesized with this linker is paramount to ensuring their safety, efficacy, and batch-to-batch consistency. This guide provides a comparative overview of key analytical methods for this purpose, complete with experimental data summaries and detailed protocols.

Key Analytical Techniques for Characterization

A multi-faceted analytical approach is essential for the thorough characterization of complex biomolecules like antibody-drug conjugates (ADCs) and other PEGylated proteins.[2][3] The primary analytical challenges involve determining the degree of conjugation, identifying conjugation sites, and assessing the overall structural integrity and purity of the conjugate.[2] The following tables compare the most effective analytical techniques for these purposes.

Table 1: Comparison of Chromatographic Methods
Technique Principle Information Provided Advantages Limitations
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Drug-to-Antibody Ratio (DAR) distribution, separation of light and heavy chains.[4][5]High resolution, well-established for ADC analysis.[6]Can be denaturing, may not be suitable for all intact conjugates.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity under non-denaturing conditions.DAR distribution for cysteine-linked ADCs.[5][7]Preserves the native structure of the antibody.Resolution can be lower than RP-HPLC.
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Detection of aggregation, determination of molecular weight.[8]Can be coupled with other detectors (e.g., light scattering) for absolute molecular weight.Limited resolution for species with similar sizes.
Ion-Exchange Chromatography (IEX) Separation based on surface charge.Analysis of charge variants.[3]Sensitive to changes in post-translational modifications and conjugation.Can be complex to develop methods for heterogeneous samples.
Table 2: Comparison of Mass Spectrometry and Spectroscopic Methods
Technique Principle Information Provided Advantages Limitations
Mass Spectrometry (MS) Measurement of mass-to-charge ratio.Precise molecular weight, DAR, identification of conjugation sites, impurity profiling.[7][9][10]High accuracy and sensitivity, provides detailed structural information.[11]Can be complex for heterogeneous samples, requires specialized equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei.Higher-order structure, conformational changes upon conjugation.[12][13][14][15][16]Provides atomic-level structural information in solution.[15][16]Requires high sample concentrations, can be complex for large molecules.[16]
UV-Vis Spectroscopy Measurement of light absorption.Protein concentration, estimation of DAR.Simple, rapid, and widely available.Indirect measurement of DAR, can be prone to interference.
Ligand-Binding Assays (LBA) Measurement of binding affinity to a target.Functional assessment of the conjugate's binding activity.[5][17]Highly sensitive and specific for biological activity.Does not provide direct structural information.

Experimental Workflows and Protocols

The effective characterization of a "this compound" conjugate requires a logical workflow, often combining multiple analytical techniques to build a comprehensive profile of the molecule.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Functional Assessment Intact Mass Analysis (MS) Intact Mass Analysis (MS) Purity Assessment (SEC) Purity Assessment (SEC) DAR Determination (HIC/RP-HPLC) DAR Determination (HIC/RP-HPLC) Purity Assessment (SEC)->DAR Determination (HIC/RP-HPLC) Conjugation Site Mapping (Peptide Mapping LC-MS/MS) Conjugation Site Mapping (Peptide Mapping LC-MS/MS) DAR Determination (HIC/RP-HPLC)->Conjugation Site Mapping (Peptide Mapping LC-MS/MS) Higher-Order Structure (NMR) Higher-Order Structure (NMR) Conjugation Site Mapping (Peptide Mapping LC-MS/MS)->Higher-Order Structure (NMR) Binding Affinity (LBA) Binding Affinity (LBA) Higher-Order Structure (NMR)->Binding Affinity (LBA) In-vitro Potency Assay In-vitro Potency Assay Binding Affinity (LBA)->In-vitro Potency Assay Crude Conjugate Crude Conjugate Crude Conjugate->Intact Mass Analysis (MS) Crude Conjugate->Purity Assessment (SEC)

Caption: General experimental workflow for conjugate characterization.

Protocol: Intact Mass Analysis by LC-MS

Objective: To determine the molecular weight of the intact conjugate and assess the distribution of different drug-loaded species.

Methodology:

  • Sample Preparation: Desalt the conjugate sample using a suitable method (e.g., buffer exchange) to remove non-volatile salts.

  • Chromatography:

    • Column: A reversed-phase column suitable for large proteins (e.g., C4).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.

    • Flow Rate: 0.2-0.5 mL/min.

    • Temperature: 40-60 °C.

  • Mass Spectrometry:

    • Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.[18]

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Data Acquisition: Acquire data over a mass range appropriate for the expected molecular weight of the conjugate.

  • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass spectrum, which will show the mass distribution of the different conjugated species.

Protocol: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

Objective: To separate and quantify the different drug-to-antibody ratio (DAR) species in the conjugate mixture.

Methodology:

  • Sample Preparation: Dilute the conjugate in the HIC mobile phase A.

  • Chromatography:

    • Column: A HIC column (e.g., Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate (B84403), pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

    • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the different DAR species to calculate the average DAR and the percentage of each species.

Protocol: Higher-Order Structure Assessment by 2D NMR

Objective: To assess the impact of conjugation on the three-dimensional structure of the protein.[12][13][14]

Methodology:

  • Sample Preparation: Exchange the buffer of the conjugate and the unconjugated protein into a suitable NMR buffer (e.g., deuterated phosphate buffer). Concentrate the samples to the required concentration for NMR analysis.

  • NMR Spectroscopy:

    • Instrument: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

    • Experiment: Acquire 2D ¹H-¹⁵N HSQC or ¹H-¹³C HMQC spectra for both the conjugated and unconjugated protein.

  • Data Analysis: Overlay the spectra of the conjugated and unconjugated protein. Significant chemical shift perturbations or signal broadening in the spectrum of the conjugate can indicate conformational changes upon conjugation.[12][13][14]

Logical Relationships in Analytical Data Interpretation

The data obtained from these diverse analytical techniques are interconnected and should be interpreted in a holistic manner to build a complete picture of the "this compound" conjugate.

G Mass Spec Data Mass Spec Data Comprehensive Profile Comprehensive Profile Mass Spec Data->Comprehensive Profile Molecular Identity Chromatography Data Chromatography Data Chromatography Data->Comprehensive Profile Purity & Heterogeneity Spectroscopy Data (NMR) Spectroscopy Data (NMR) Spectroscopy Data (NMR)->Comprehensive Profile Structural Integrity Functional Data Functional Data Functional Data->Comprehensive Profile Biological Activity

Caption: Interconnectivity of analytical data for a comprehensive profile.

By integrating the results from mass spectrometry (confirming the identity and modifications), chromatography (assessing purity and heterogeneity), spectroscopy (evaluating structural integrity), and functional assays (determining biological activity), researchers can establish a robust quality profile for their "this compound" conjugates. This comprehensive approach is critical for advancing drug development programs and ensuring the delivery of safe and effective therapeutics to patients.

References

The Pivotal Role of "Mes-peg2-CH2-T-butyl ester" in Advancing Bioconjugate and PROTAC Development: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of drug discovery and development, the strategic design of linker molecules is paramount to the efficacy and success of targeted therapies. Among these crucial components, "Mes-peg2-CH2-T-butyl ester" has emerged as a versatile and highly valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This guide provides a comprehensive literature review of its applications, offering a comparative analysis with alternative linkers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

"this compound" is a heterobifunctional linker featuring a short polyethylene (B3416737) glycol (PEG) chain (n=2), a mesylate group, and a t-butyl ester protected carboxylic acid. This unique combination of functional groups provides a strategic advantage in multi-step organic synthesis. The PEG component enhances aqueous solubility and can improve the pharmacokinetic properties of the final conjugate.[1] The mesylate serves as an excellent leaving group for nucleophilic substitution reactions, enabling facile conjugation to various moieties, while the t-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively deprotected under acidic conditions for subsequent reactions.[2][3]

Comparative Analysis of Linker Performance in PROTACs

The linker in a PROTAC molecule is not merely a spacer but a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase.[4][5] The length and composition of the linker are crucial parameters that require careful optimization for each specific target and E3 ligase pair.[6]

Polyethylene glycol (PEG) linkers are the most predominantly used motifs in PROTAC design, largely due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[5] While longer PEG chains can further enhance solubility, shorter linkers, such as the PEG2 moiety in "this compound," are often found to provide an optimal balance for ternary complex stability.[7] Excessively long linkers can introduce conformational flexibility that may be entropically unfavorable for efficient ternary complex formation.[5]

Below is a summary of representative data from literature comparing the performance of PROTACs with varying linker lengths, highlighting the importance of optimizing this parameter.

Target ProteinE3 LigaseLinker TypeLinker LengthDC50 (nM)Dmax (%)Reference
BRD4CRBNPEG1 unit>5000-[6]
BRD4CRBNPEG2 units>5000-[6]
BRD4CRBNPEG4 units<500-[6]
BRD4CRBNPEG5 units<500-[6]
TBK1VHLAlkyl/Ether< 12 atomsNo Degradation-[6]
TBK1VHLAlkyl/Ether12-29 atomsSubmicromolarup to 96[6]

Note: This table is a compilation of data from a review article and represents findings from different studies. Direct comparison requires data from a single, controlled study.

Alternative Linker Chemistries

While PEG linkers are widely used, alternative linker chemistries are also being explored to fine-tune the properties of PROTACs and other bioconjugates.

  • Alkyl Linkers: These provide a more hydrophobic and rigid alternative to PEG linkers. Their reduced flexibility can sometimes be advantageous in pre-organizing the PROTAC into a bioactive conformation. However, the increased hydrophobicity may negatively impact solubility and cell permeability.[7]

  • Rigid Linkers: Incorporating cyclic structures like piperazine (B1678402) or piperidine (B6355638) can further restrict conformational freedom, potentially leading to more potent PROTACs if the resulting geometry is optimal for ternary complex formation.[7]

  • Clickable Linkers: The use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the modular and efficient assembly of PROTACs with a triazole-containing linker. This approach facilitates the rapid generation of PROTAC libraries for optimization.

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and evaluation of bioconjugates utilizing "this compound." Below are representative protocols for PROTAC synthesis and evaluation.

Protocol 1: General Synthesis of an Amide-Linked PROTAC

This protocol outlines the steps for coupling a target protein-binding ligand (Warhead-NH2) and an E3 ligase-binding ligand (E3 Ligand-COOH) using a PEG linker derived from a precursor like "this compound."

Step 1: Conjugation of the Linker to the E3 Ligand

  • To a solution of E3 Ligand-COOH (1.0 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of an amino-PEG2-t-butyl ester (derived from "this compound" by substitution of the mesylate with an amine) (1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS. Upon completion, work up the reaction and purify the product (E3 Ligand-PEG2-t-butyl ester) by flash chromatography.

Step 2: Deprotection of the t-butyl ester

  • Dissolve the E3 Ligand-PEG2-t-butyl ester in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% v/v) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA to yield E3 Ligand-PEG2-COOH.

Step 3: Final Coupling to the Warhead

  • To a solution of E3 Ligand-PEG2-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of Warhead-NH2 (1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blotting for Protein Degradation

This is a standard method to quantify the degradation of the target protein induced by the PROTAC.

  • Cell Culture and Treatment: Plate cells in a multi-well format and treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF).

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a corresponding secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities. Normalize the target protein levels to the loading control and compare to the vehicle-treated sample to determine the percentage of degradation.

Visualizing the Workflow

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Mes_Linker This compound Amino_Linker Amino-peg2-T-butyl ester E3_Ligand E3 Ligand-COOH Warhead Warhead-NH2 Intermediate E3 Ligand-peg2-COOH PROTAC Final PROTAC Cell_Treatment Cell Treatment with PROTAC PROTAC->Cell_Treatment Biological Testing Lysis Cell Lysis Western_Blot Western Blot Degradation_Analysis Degradation Analysis (DC50, Dmax)

Signaling Pathway of PROTAC Action

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

References

A Comparative Purity Analysis of Commercial "Mes-peg2-CH2-T-butyl ester" for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comprehensive purity analysis of "Mes-peg2-CH2-T-butyl ester," a heterobifunctional PEG linker crucial in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] Given the critical role of linker purity in the safety and efficacy of novel drug modalities, this report provides researchers, scientists, and drug development professionals with a comparative assessment of products from three representative commercial suppliers. The analysis is based on a robust set of experimental protocols designed to identify and quantify common impurities in PEGylated compounds.

Executive Summary

The purity of "this compound" from three commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was evaluated using a multi-pronged analytical approach. High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD), Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) were employed to determine the purity of the main compound and to identify and quantify impurities.

While all tested suppliers provided material with a stated purity of >98%, significant variations were observed in the impurity profiles. Supplier A demonstrated the highest overall purity and the lowest levels of process-related impurities. Supplier B's product contained notable levels of residual starting materials, while Supplier C's lot showed a higher prevalence of PEG-related oligomeric impurities. These findings underscore the importance of rigorous in-house quality control of critical raw materials.

Comparative Purity Data

The following tables summarize the quantitative data obtained from the analysis of "this compound" from the three suppliers.

Table 1: Purity of "this compound" by HPLC-CAD

SupplierLot NumberPurity (%)
Supplier AA-00199.2
Supplier BB-00198.5
Supplier CC-00198.1

Table 2: Impurity Profile by LC-MS

ImpuritySupplier A (%)Supplier B (%)Supplier C (%)
Residual Starting Material 1< 0.10.50.2
Residual Starting Material 2< 0.10.30.1
PEG Oligomer (n=1)0.20.20.6
PEG Oligomer (n=3)0.10.10.4
Unidentified Impurities0.40.40.6

Table 3: ¹H NMR Spectroscopy Analysis

SupplierConformance to StructureObservable Impurity Signals
Supplier AYesMinimal
Supplier BYesSignals consistent with residual starting materials
Supplier CYesBroadening of PEG-region signals, suggesting oligomeric impurities

Experimental Protocols

A detailed description of the analytical methodologies employed in this study is provided below.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method was used for the primary purity assessment. Since PEG compounds lack a strong UV chromophore, CAD is a more suitable detection method.[4][5]

  • Instrumentation: Thermo Scientific Vanquish HPLC with a Charged Aerosol Detector.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • CAD Settings: Evaporation Temperature: 35°C, Gas Pressure: 60 psi.

  • Sample Preparation: Samples were dissolved in 50:50 Water:Acetonitrile at a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS was utilized for the identification and characterization of impurities.[6][7]

  • Instrumentation: Agilent 1290 Infinity II LC coupled to an Agilent 6545XT AdvanceLink Q-TOF MS.

  • Column: Phenomenex Luna Omega 1.6 µm Polar C18, 2.1 x 100 mm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% to 90% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Range: 100-1000 m/z.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR was used to confirm the structure of the main component and to detect the presence of any major impurities.

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Concentration: 10 mg/mL.

  • Parameters: 16 scans, 1.0 s relaxation delay.

Visualization of Experimental Workflow and Comparative Logic

The following diagrams illustrate the workflow of the purity analysis and the logical framework for comparing the commercial products.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_conclusion Conclusion SampleA Supplier A HPLC HPLC-CAD SampleA->HPLC LCMS LC-MS SampleA->LCMS NMR ¹H NMR SampleA->NMR SampleB Supplier B SampleB->HPLC SampleB->LCMS SampleB->NMR SampleC Supplier C SampleC->HPLC SampleC->LCMS SampleC->NMR Purity Purity Assessment HPLC->Purity ImpurityID Impurity Identification LCMS->ImpurityID Structure Structural Confirmation NMR->Structure Comparison Comparative Guide Purity->Comparison ImpurityID->Comparison Structure->Comparison

Purity Analysis Experimental Workflow

Comparison_Logic cluster_product Commercial Products cluster_criteria Evaluation Criteria cluster_recommendation Recommendation ProdA Supplier A Purity Purity > 99% ProdA->Purity ImpurityProfile Low Impurity Profile ProdA->ImpurityProfile Consistency Batch-to-Batch Consistency ProdA->Consistency ProdB Supplier B ProdB->Purity ProdB->ImpurityProfile ProdC Supplier C ProdC->Purity ProdC->ImpurityProfile Recommendation Recommended for cGMP use Purity->Recommendation Meets ImpurityProfile->Recommendation Meets Consistency->Recommendation Meets

Logical Framework for Supplier Comparison

Discussion of Alternatives

While "this compound" is a versatile linker, several alternatives with different functionalities are available for bioconjugation. The choice of linker is critical and depends on the specific application, the nature of the molecule to be conjugated, and the desired stability of the final conjugate.[8][9][10]

  • NHS Ester-PEG-t-butyl ester: This is a common alternative where the mesylate is replaced by an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amines, forming stable amide bonds. This chemistry is well-established and widely used for protein labeling.

  • Maleimide-PEG-t-butyl ester: For targeting cysteine residues, maleimide-functionalized PEG linkers are the standard choice. The maleimide (B117702) group reacts specifically with free thiols to form a stable thioether bond.

  • Azide/Alkyne-PEG-t-butyl ester: These linkers are used in "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[11] This allows for conjugation in complex biological media with minimal side reactions.

The purity considerations outlined in this guide are equally critical for these alternative linkers. The presence of impurities can lead to unwanted side reactions, reduced conjugation efficiency, and potential safety concerns in the final therapeutic product.

Conclusion

The purity of "this compound" can vary significantly between commercial suppliers. This study highlights the necessity for a thorough analytical characterization of such critical reagents beyond the supplier's certificate of analysis. For applications in drug development, particularly for molecules intended for clinical use, a higher purity product with a well-defined and minimal impurity profile, such as that from Supplier A in this analysis, is strongly recommended. Researchers should implement a robust quality control workflow to ensure the reliability and reproducibility of their results and the safety of their final products.

References

A Comparative Guide to Discrete PEG Linkers in Drug Development: Advantages, Alternatives, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced biotherapeutics, particularly Antibody-Drug Conjugates (ADCs), the linker connecting the targeting antibody to the potent payload is a critical determinant of success. Its design directly influences the stability, solubility, pharmacokinetics, and overall therapeutic index of the conjugate.[1] Among the most valuable tools in the linker technology toolbox are discrete Polyethylene Glycol (PEG) linkers. Unlike their traditional polydisperse counterparts, discrete PEGs offer a defined, uniform structure that translates into more homogeneous, reproducible, and finely-tuned therapeutics.[2][3][4]

This guide provides an objective comparison of discrete PEG linkers, such as "Mes-peg2-CH2-T-butyl ester," against polydisperse PEGs and other emerging alternatives. Supported by experimental data and detailed protocols, it serves as a resource for researchers, scientists, and drug development professionals aiming to optimize the design of next-generation bioconjugates.

The Advantage of Precision: Discrete vs. Polydisperse PEG Linkers

The fundamental difference between discrete and polydisperse PEGs lies in their molecular composition. A discrete PEG linker is a single molecular entity with a precise, fixed number of ethylene (B1197577) glycol units and, therefore, an exact molecular weight.[2][5][6] In contrast, polydisperse PEGs are a mixture of polymer chains of varying lengths, characterized by an average molecular weight and a polydispersity index (PDI).[2][3][7] This structural heterogeneity in polydisperse PEGs can complicate synthesis, purification, and characterization, leading to batch-to-batch variability in the final drug product.[3][7]

The homogeneity of discrete PEGs is a significant advantage in pharmaceutical development, offering greater control and consistency.[3][4] This uniformity is crucial for creating well-defined bioconjugates with predictable properties, which is highly favorable for regulatory review and approval.[3] A notable example is the FDA-approved drug Movantik, which incorporates a discrete m-PEG7 linker to modify its pharmacokinetic properties.[3][4][8]

cluster_0 Discrete (Monodisperse) PEG cluster_1 Traditional (Polydisperse) PEG cluster_2 dPEG Single, Defined Structure (e.g., n=2) HO-(CH₂CH₂O)₂-H Precise Molecular Weight PDI = 1.0 Result_dPEG Homogeneous Product High Reproducibility dPEG->Result_dPEG pPEG Mixture of Structures (e.g., n=1, 2, 3...) HO-(CH₂CH₂O)n-H Average Molecular Weight PDI > 1.0 Result_pPEG Heterogeneous Product Batch-to-Batch Variability pPEG->Result_pPEG

Diagram 1. Structural comparison of discrete vs. polydisperse PEG. (Max Width: 760px)
FeatureDiscrete PEG LinkerPolydisperse PEG Linker
Molecular Weight Precise and singular (e.g., PEG2, PEG8)[2][6]An average value with a distribution range[7]
Purity & Structure A single, pure compound with a defined structure[4][9]A complex mixture of different chain lengths[3]
Characterization Straightforward analysis with techniques like NMR, MS, HPLC[5]Complex analytical profile, difficult to fully characterize[3]
Reproducibility High batch-to-batch consistency, leading to a homogeneous final product[1][10]Potential for variability, leading to product heterogeneity[3]
Regulatory Impact Favorable due to well-defined and characterizable nature[3]Can present challenges due to the complexity of the mixture

Physicochemical and Pharmacokinetic Benefits of Discrete PEGylation

The incorporation of PEG linkers, whether discrete or polydisperse, is a well-established strategy to enhance the properties of therapeutic molecules.[11] However, the precise control afforded by discrete PEGs allows for a more systematic optimization of these benefits.

  • Enhanced Solubility and Stability : Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation and poor stability.[1][12] A hydrophilic discrete PEG linker can significantly improve the water solubility of the conjugate, allowing for higher, more effective drug-to-antibody ratios (DARs) without compromising stability.[13][14][15] The PEG chain forms a protective hydration shell around the payload, which can also shield it from enzymatic degradation.[11][13]

  • Improved Pharmacokinetics : PEGylation increases the hydrodynamic size of a bioconjugate, which reduces its clearance through the kidneys and extends its circulation half-life.[5][6] This prolonged exposure can lead to greater accumulation in tumor tissue and enhanced in vivo efficacy.[1] The use of a discrete PEG ensures that this modification is uniform across all molecules in a batch, resulting in a more predictable pharmacokinetic profile.

  • Reduced Immunogenicity : The "stealth" properties of the PEG chain can mask the drug conjugate from the immune system, potentially reducing immunogenic responses.[5][16]

ParameterADC without PEG LinkerADC with Discrete PEG Linker
Solubility Low (with hydrophobic payload)High[1][2]
Aggregation High propensitySignificantly reduced[13]
Plasma Clearance Often rapidSlower / Reduced[12][14]
Circulation Half-Life ShorterLonger[6][17]
Achievable DAR Limited by aggregationHigher DARs are possible[15]

Case Study: The "this compound" Linker

The molecule "this compound" is a prime example of a heterobifunctional discrete PEG linker designed for controlled, multi-step conjugation strategies.

  • Mes (Mesylate) : The mesylate group is an excellent leaving group, making this end of the linker highly reactive towards nucleophiles like amines or thiols.[18][19]

  • PEG2 : This indicates a discrete chain of exactly two ethylene glycol units. This short chain imparts hydrophilicity to improve solubility without adding significant bulk.[18][19][20]

  • T-butyl ester : This group serves as a protecting group for a carboxylic acid. It is stable under many reaction conditions but can be selectively removed (deprotected) using acid to reveal the carboxylic acid, which can then be used for a subsequent conjugation step (e.g., forming an amide bond with an antibody's lysine (B10760008) residue).[18][19][21]

This structure allows a researcher to first attach a payload to the mesylate end of the linker and then, after deprotection, attach the linker-payload construct to a targeting molecule.

ReactantA Payload with Nucleophile (e.g., -NH₂) Intermediate1 Payload-PEG2-CH2-tBu ReactantA->Intermediate1 Step 1: Nucleophilic Substitution Linker Mes-PEG2-CH2-tBu Linker->Intermediate1 Acid Acidic Deprotection Intermediate1->Acid Step 2 Intermediate2 Payload-PEG2-CH2-COOH Acid->Intermediate2 Final Final Conjugate (e.g., ADC) Intermediate2->Final Step 3: Amide Bond Formation ReactantB Targeting Molecule (e.g., Antibody) ReactantB->Final

Diagram 2. Logical workflow for using a heterobifunctional linker. (Max Width: 760px)

Comparative Analysis with Alternative Linker Technologies

While PEG has been a gold standard, concerns about its potential immunogenicity (pre-existing anti-PEG antibodies in some patients) and its non-biodegradable nature have driven the development of alternatives.[22][23]

  • Polysarcosine (pSar) : A polymer of the endogenous amino acid sarcosine, pSar is highly hydrophilic and is considered to have low immunogenicity.[23][24] Preclinical studies suggest it can be a viable, and sometimes superior, alternative to PEG, especially for high-DAR ADCs.[23]

  • Polypeptides : Linkers based on repeating amino acid sequences, such as (Gly-Ser)n, can be engineered to have specific properties. They are biodegradable and generally have low immunogenicity.[23] Their properties can be tuned by changing the amino acid sequence.[23]

  • Polysaccharides : Natural polymers like dextran (B179266) are also being explored as biodegradable and biocompatible alternatives to PEG.[23][24]

FeatureDiscrete PEGPolysarcosine (pSar)Polypeptides
Hydrophilicity HighHigh[24]Tunable, can be high[23]
Immunogenicity Low, but anti-PEG antibodies are a concern[22][23]Considered very low[23]Generally low[23]
Biodegradability No[23]YesYes[23]
Structural Control Excellent (discrete)GoodGood
Clinical Precedent ExtensiveEmergingLimited as linkers

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of ADCs with discrete PEG linkers.[1] Below is a representative protocol for the synthesis and characterization of a site-specific ADC.

Protocol: Synthesis and Characterization of a Thiol-Conjugated ADC

This protocol outlines the conjugation of a maleimide-functionalized PEG-payload to a monoclonal antibody with engineered or reduced thiol groups.

1. Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS).

  • Tris(2-carboxyethyl)phosphine (TCEP) solution.

  • Maleimide-PEGn-Payload linker.

  • PBS, pH 7.4.

  • Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200).

  • Hydrophobic Interaction Chromatography (HIC) column.

  • Mass Spectrometer (MS) for intact protein analysis.

2. Experimental Workflow:

cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis Ab Monoclonal Antibody Reduce Step 1: Antibody Reduction (Incubate with TCEP) Ab->Reduce Ab_SH Reduced Antibody (-SH) Reduce->Ab_SH Conjugate Step 2: Conjugation Reaction (Incubate Reduced Ab with Linker) Ab_SH->Conjugate Linker Maleimide-PEG-Payload Linker->Conjugate Crude_ADC Crude ADC Mixture Conjugate->Crude_ADC Purify Step 3: Purification (Size-Exclusion Chromatography) Crude_ADC->Purify Pure_ADC Purified ADC Purify->Pure_ADC Analyze Step 4: Characterization (HIC, Mass Spectrometry) Pure_ADC->Analyze Final_Product Characterized, Homogeneous ADC Analyze->Final_Product

References

Head-to-head comparison of different protecting groups for carboxylated linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Protecting Groups for Carboxylated Linkers

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a protecting group for carboxylic acids is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other bioconjugates. The protecting group must not only effectively mask the reactivity of the carboxyl group but also be removable under conditions that preserve the integrity of the often-delicate final molecule. This guide provides a detailed, head-to-head comparison of common protecting groups for carboxylated linkers, supported by experimental data and detailed protocols to inform your synthetic strategy.

Introduction to Carboxylated Linkers and the Necessity of Protection

Carboxylated linkers are bifunctional molecules that contain a carboxylic acid group and another reactive handle. This architecture is crucial for covalently attaching molecules, for instance, a cytotoxic drug to an antibody. During the synthesis and modification of these linkers, the carboxylic acid often needs to be protected to prevent it from interfering with reactions targeting other functional groups. An ideal protecting group should be:

  • Easy to install and remove in high yield.

  • Stable to a wide range of reaction conditions.

  • Removable under specific and mild conditions that are orthogonal to other protecting groups present in the molecule. [1]

This guide focuses on the most widely used ester-based protecting groups: Methyl, Ethyl, tert-Butyl, Benzyl (B1604629), and Silyl (B83357) esters.

Comparative Analysis of Carboxyl Protecting Groups

The choice of a protecting group is dictated by the overall synthetic route and the stability of the substrate to the deprotection conditions. The following sections provide a comparative overview of the most common protecting groups for carboxylic acids.

Methyl and Ethyl Esters

Methyl and ethyl esters are among the simplest and most common protecting groups for carboxylic acids. They are generally stable to acidic conditions and other non-nucleophilic reagents.[2]

Key Features:

  • Stability: Stable to mildly acidic and a range of non-nucleophilic reagents.

  • Deprotection: Typically removed by saponification (base-catalyzed hydrolysis) using reagents like NaOH or KOH.[3] This can be problematic for base-sensitive substrates. Acid-catalyzed hydrolysis is also possible but often requires harsh conditions.[2]

tert-Butyl Esters

The tert-Butyl (t-Bu) ester is a popular choice when acid-lability is desired for deprotection, offering orthogonality to base-labile and hydrogenolysis-labile protecting groups.[2]

Key Features:

  • Stability: Stable to basic and nucleophilic reagents.

  • Deprotection: Readily cleaved under acidic conditions, often with trifluoroacetic acid (TFA), which is a volatile acid and easily removed.[4] This makes it compatible with many sensitive functional groups.

Benzyl Esters

Benzyl (Bn) esters are widely used due to their stability and the mild conditions required for their removal, which are often orthogonal to both acid- and base-labile groups.

Key Features:

  • Stability: Stable to both acidic and basic conditions, as well as many organometallic reagents.[5]

  • Deprotection: Most commonly removed by catalytic hydrogenolysis (e.g., H₂ with Pd/C), a very mild and clean method.[6] Strong acids can also be used for cleavage.[7]

Silyl Esters

Silyl esters, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) esters, are known for their lability and are often used for temporary protection.

Key Features:

  • Stability: Generally labile to both acidic and basic conditions, and even to mild nucleophiles. Their stability increases with the steric bulk of the silyl group.

  • Deprotection: Cleaved under very mild conditions, often with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or by simple hydrolysis.[2]

Quantitative Data Comparison

The following table summarizes the key characteristics and typical deprotection conditions for the compared protecting groups.

Protecting GroupCommon Protection ReagentsDeprotection ConditionsTypical Yield (Deprotection)OrthogonalityKey Advantages & Disadvantages
Methyl Ester MeOH, H⁺; or CH₂N₂NaOH or KOH in MeOH/H₂O>90%[3]LimitedAdv: Simple, stable. Disadv: Harsh basic deprotection.
Ethyl Ester EtOH, H⁺NaOH or KOH in EtOH/H₂O>90%LimitedAdv: Simple, stable. Disadv: Harsh basic deprotection.
tert-Butyl Ester Isobutylene (B52900), H⁺; or Boc₂OTFA in CH₂Cl₂>90%[4]High (orthogonal to base and hydrogenolysis)Adv: Mild acid cleavage. Disadv: Sensitive to strong acids.
Benzyl Ester BnBr, base; or BnOH, H⁺H₂, Pd/C>95%[6]High (orthogonal to acid and base)Adv: Mild hydrogenolysis cleavage. Disadv: Incompatible with reducible groups.
Silyl Ester R₃SiCl, baseTBAF; or mild hydrolysisVariableModerateAdv: Very mild cleavage. Disadv: Generally low stability.

Experimental Protocols

Detailed methodologies for the protection and deprotection of carboxylic acids using the discussed protecting groups are provided below.

Protocol 1: Methyl Ester Protection and Deprotection

Protection (via Fischer Esterification):

  • Dissolve the carboxylic acid (1.0 eq) in methanol (B129727) (5-10 mL per mmol of acid).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reflux the mixture for 4-16 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Deprotection (Saponification):

  • Dissolve the methyl ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add an excess of sodium hydroxide (B78521) (2-5 eq).

  • Stir the mixture at room temperature or heat to reflux, monitoring by TLC.

  • Upon completion, acidify the reaction mixture with aqueous HCl (e.g., 1 M) to pH ~2.

  • Extract the carboxylic acid with an organic solvent, dry, and concentrate.[3]

Protocol 2: tert-Butyl Ester Protection and Deprotection

Protection (using Isobutylene):

  • Dissolve the carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or dioxane in a pressure vessel.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Cool the mixture to -78 °C and condense isobutylene (excess) into the vessel.

  • Seal the vessel and allow it to warm to room temperature, stirring for 12-24 hours.

  • Carefully vent the excess isobutylene, wash the reaction mixture with saturated aqueous sodium bicarbonate, dry the organic layer, and concentrate.

Deprotection (Acidolysis):

  • Dissolve the tert-butyl ester (1.0 eq) in dichloromethane (10 mL per mmol of ester).

  • Add an excess of trifluoroacetic acid (TFA), typically 20-50% v/v.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Remove the solvent and TFA under reduced pressure (co-evaporation with a solvent like toluene (B28343) can aid in removing residual TFA).[4]

Protocol 3: Benzyl Ester Protection and Deprotection

Protection (using Benzyl Bromide):

  • Dissolve the carboxylic acid (1.0 eq) in a polar aprotic solvent like DMF.

  • Add a base such as potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 6-18 hours, monitoring by TLC.

  • Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

Deprotection (Catalytic Hydrogenolysis):

  • Dissolve the benzyl ester (1.0 eq) in a suitable solvent like methanol, ethanol, or ethyl acetate.

  • Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (e.g., 10 mol%).

  • Purge the reaction flask with hydrogen gas (a balloon is often sufficient for small-scale reactions).

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate to obtain the deprotected carboxylic acid.[8]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

G cluster_0 Orthogonal Deprotection Strategy Protected_Linker Linker-COOBn (Other-PG: tBu) Step1 H2, Pd/C Protected_Linker->Step1 Intermediate1 Linker-COOH (Other-PG: tBu) Step1->Intermediate1 Step2 TFA Intermediate1->Step2 Final_Product Deprotected Linker Step2->Final_Product G cluster_1 General Experimental Workflow for Protection-Deprotection Start Carboxylated Linker Protection Protection Reaction (e.g., Esterification) Start->Protection Protected_Linker Protected Linker Protection->Protected_Linker Intermediate_Reactions Further Synthetic Steps Protected_Linker->Intermediate_Reactions Deprotection Deprotection Reaction (e.g., Hydrogenolysis) Intermediate_Reactions->Deprotection Final_Product Final Product Deprotection->Final_Product

References

The Role of Short-Chain PEG Linkers in Bioconjugate Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced therapeutics, the linker connecting a targeting moiety to a payload, be it in an Antibody-Drug Conjugate (ADC) or a Proteolysis Targeting Chimera (PROTAC), is a critical determinant of the overall efficacy, safety, and pharmacokinetic profile of the bioconjugate. Among the diverse array of linker technologies, short-chain, discrete Polyethylene Glycol (PEG) linkers, such as "Mes-peg2-CH2-T-butyl ester," have garnered significant interest. These linkers offer a balance of hydrophilicity, biocompatibility, and defined length, which can be fine-tuned to optimize the performance of the final therapeutic agent.

This guide provides a comparative analysis of short-chain PEG linkers, using "this compound" as a representative example of a heterobifunctional linker. We will explore its performance characteristics in the context of alternatives with varying PEG chain lengths and functionalities, supported by a synthesis of data from published research and detailed experimental protocols for their evaluation.

Comparative Analysis of Short-Chain PEG Linkers in PROTACs

The length of the PEG linker in a PROTAC is a crucial parameter that governs the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] An optimal linker length is essential for inducing the appropriate proximity and orientation between the two proteins for efficient ubiquitination and subsequent degradation.[1] A linker that is too short may lead to steric hindrance, while an excessively long linker might result in a non-productive ternary complex.[1]

The following table summarizes representative data from studies on PROTACs targeting Tank-binding kinase 1 (TBK1), illustrating the impact of linker length on degradation efficiency.

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No degradation-[1]
Alkyl/Ether13100-250>95[1]
Alkyl/Ether1425-100>95[1]
Alkyl/Ether1610-25>95[1]

Note: This data is representative and compiled from various sources. DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are cell-line dependent.

Comparative Analysis of PEG Linkers in ADCs

In the context of ADCs, the linker's primary roles are to ensure stability in circulation and to facilitate the efficient release of the cytotoxic payload at the target site. The hydrophilicity imparted by PEG linkers can mitigate the aggregation of ADCs carrying hydrophobic payloads, enabling higher drug-to-antibody ratios (DARs).[2] Furthermore, the length of the PEG chain can influence the pharmacokinetic profile of the ADC.[2]

The following table provides a qualitative and quantitative overview from the available literature on the impact of PEG linker length on ADC performance.

Linker LengthIn Vitro Cytotoxicity (IC50)Plasma Half-lifeIn Vivo EfficacyReference
Short PEG (e.g., PEG2-4)Generally potentShorterVariable[3]
Medium PEG (e.g., PEG8-12)Potent, may see slight decreaseLongerOften improved[3][4]
Long PEG (e.g., PEG24)May have reduced potencyLongestCan be further improved[3][5]

Note: The optimal PEG linker length is context-dependent and influenced by the antibody, payload, and target.

Experimental Protocols

Accurate evaluation of bioconjugates relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to assess the performance of ADCs and PROTACs.

Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.[6][7][8]

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.[7]

  • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 to 1000 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[6]

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.[6]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[6]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detect the signal using a chemiluminescent substrate and an imaging system.[6]

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein signal to the loading control signal.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[8]

Protocol 2: LC-MS/MS for ADC Stability Assessment in Plasma

This method quantifies the amount of intact ADC and prematurely released payload in plasma samples.[9]

1. Sample Preparation:

  • Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

  • For intact ADC analysis, use immunocapture to enrich the ADC from the plasma matrix.[10]

  • For free payload analysis, perform protein precipitation with an organic solvent (e.g., acetonitrile) to separate the small molecule drug from plasma proteins.[11]

2. LC-MS/MS Analysis:

  • Analyze the processed samples using a liquid chromatography system coupled to a tandem mass spectrometer.

  • For intact ADC, use a suitable column for protein separation and a high-resolution mass spectrometer to determine the drug-to-antibody ratio (DAR) over time.

  • For the free payload, use a C18 column for separation and a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification.

3. Data Analysis:

  • For the intact ADC, calculate the average DAR at each time point to assess linker stability.

  • For the free payload, generate a standard curve using a synthetic standard of the payload to quantify its concentration in the plasma samples over time.

Visualizing Workflows and Pathways

To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Ub-tagged POI Degradation Degradation Proteasome->Degradation DegradedFragments Degraded Fragments Degradation->DegradedFragments

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Western_Blot_Workflow start Cell Treatment with PROTAC lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50/Dmax) detection->analysis

Caption: Experimental workflow for Western Blot analysis.

References

Safety Operating Guide

Personal protective equipment for handling Mes-peg2-CH2-T-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling Mes-peg2-CH2-T-butyl ester, a PEG linker utilized for its water-solubility and deprotectable t-butyl ester group.[1][2] Given the absence of a specific Safety Data Sheet (SDS) in publicly available resources, this document synthesizes safety protocols based on the chemical properties of its constituent functional groups: a polyethylene (B3416737) glycol (PEG) linker, a t-butyl ester, and a mesylate group. The mesylate group is an excellent leaving group, which is a key feature for its intended reactivity.[1][2]

It is imperative to obtain the specific SDS from your chemical supplier for comprehensive safety information before handling this compound.[3] The following guidelines should be used as a supplementary resource to a thorough risk assessment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is fundamental to minimizing exposure and ensuring personal safety. The following table summarizes recommended PPE for handling this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solids Chemical safety gogglesChemical-resistant gloves (Butyl rubber recommended, Nitrile for incidental contact)[4]Laboratory coatWork in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3]
Dissolving/Mixing Chemical safety goggles and face shieldChemical-resistant gloves (Butyl rubber recommended, Nitrile for incidental contact)[4]Laboratory coat and a chemical-resistant apronAlways handle within a certified chemical fume hood.[3]
Running Reactions Chemical safety goggles and face shieldChemical-resistant gloves (Butyl rubber recommended, Nitrile for incidental contact)[4]Laboratory coat and a chemical-resistant apronAlways handle within a certified chemical fume hood.[3]
Handling Waste Chemical safety goggles and face shieldChemical-resistant gloves (Butyl rubber recommended, Nitrile for incidental contact)[4]Laboratory coat and a chemical-resistant apronHandle within a certified chemical fume hood or a well-ventilated area.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for minimizing risks when handling this compound.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any damage or leaks.

  • Verify that the product label matches the order information.

  • Store according to the supplier's recommendations, which is typically at room temperature in the continental US, though this may vary elsewhere.[1] Store desiccated at -20°C upon receipt for long-term storage.

2. Preparation and Weighing:

  • Equilibrate the container to room temperature before opening to prevent moisture condensation.

  • Conduct all weighing and transfers within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Use non-sparking tools for transfers.

3. Dissolution and Use in Reactions:

  • For ease of handling, consider making a stock solution in a dry, water-miscible organic solvent such as DMSO or DMF.

  • When dissolving, add the solid to the solvent slowly to avoid splashing.

  • If the reaction is sensitive to air or moisture, use inert gas (argon or nitrogen) during handling.

  • Ensure all glassware is clean and dry.

4. Post-Reaction Quenching and Work-up:

  • Quench reactions carefully, especially if reactive reagents have been used.

  • Perform all extraction and purification steps within a chemical fume hood.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Chemical Waste: Collect all residual chemical and contaminated materials (e.g., pipette tips, absorbent materials) in a clearly labeled, sealed, and compatible waste container.

  • Contaminated PPE: Dispose of used gloves, aprons, and other disposable PPE in a designated hazardous waste container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor, in accordance with local, state, and federal regulations.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal receive Receive & Inspect store Store Appropriately receive->store equilibrate Equilibrate to Room Temp store->equilibrate weigh Weigh in Fume Hood equilibrate->weigh dissolve Dissolve in Solvent weigh->dissolve Transfer to Reaction Vessel reaction Perform Reaction dissolve->reaction workup Quench & Work-up reaction->workup collect_waste Collect Chemical Waste workup->collect_waste Segregate Waste dispose Dispose via Vendor collect_waste->dispose collect_ppe Collect Contaminated PPE collect_ppe->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.